Tinii2,3-naphthalocyanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H24N8Sn |
|---|---|
Molecular Weight |
831.5 g/mol |
IUPAC Name |
13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 |
InChI Key |
SCYVSSHNBKWAKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Photophysical Properties of Tin(II) 2,3-Naphthalocyanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin(II) 2,3-naphthalocyanine (SnNc) is a compelling organic semiconductor and photosensitizer with significant potential in organic electronics and medicine, particularly in photodynamic therapy (PDT). Its strong absorption in the near-infrared (NIR) region, where biological tissues are most transparent, makes it a promising candidate for deep-tissue therapeutic applications. This technical guide provides a comprehensive overview of the core photophysical properties of SnNc, including its synthesis, absorption and emission characteristics, and excited-state dynamics. Detailed experimental protocols for its synthesis and photophysical characterization are also presented to facilitate further research and development.
Introduction
Naphthalocyanines are structural analogs of phthalocyanines, featuring an extended π-conjugated system due to the presence of fused benzene rings on the periphery of the macrocycle. This extended conjugation results in a significant red-shift of the main absorption band (Q-band) into the near-infrared region (typically 750-850 nm). The central metal ion plays a crucial role in modulating the photophysical and photochemical properties of the macrocycle. Tin(II) 2,3-naphthalocyanine, with its heavy central tin atom, is expected to exhibit efficient intersystem crossing to the triplet excited state, a key requirement for an effective photosensitizer in photodynamic therapy.
Synthesis of Tin(II) 2,3-Naphthalocyanine
The synthesis of Tin(II) 2,3-naphthalocyanine typically proceeds via the tetramerization of a suitable precursor, such as 2,3-naphthalenedicarbonitrile, in the presence of a tin(II) salt.
Synthesis of 2,3-Naphthalenedicarbonitrile (Precursor)
A common route to 2,3-naphthalenedicarbonitrile involves the Diels-Alder reaction between a suitable diene and dienophile to form a tetrahydronaphthalic anhydride, which is then converted to the dinitrile.
Synthesis of Tin(II) 2,3-Naphthalocyanine
A general procedure for the synthesis of Tin(II) 2,3-naphthalocyanine involves heating 2,3-naphthalenedicarbonitrile with a tin(II) salt, such as tin(II) chloride, in a high-boiling point solvent like quinoline or 1-pentanol. The reaction mixture is typically heated at reflux for several hours. The crude product is then purified by washing with various solvents to remove unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of Tin(II) 2,3-Naphthalocyanine
-
Reaction Setup: A mixture of 2,3-naphthalenedicarbonitrile and a stoichiometric amount of tin(II) chloride is suspended in a high-boiling point solvent (e.g., quinoline) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintained at this temperature for a specified period (typically 4-8 hours).
-
Isolation of Crude Product: After cooling to room temperature, the precipitate is collected by filtration and washed sequentially with hot methanol, acetone, and chloroform to remove impurities.
-
Purification: Further purification can be achieved by sublimation under high vacuum or by column chromatography on silica gel using an appropriate eluent.
Photophysical Properties
The photophysical properties of a photosensitizer are critical to its efficacy in applications such as photodynamic therapy. These properties dictate how the molecule absorbs light and dissipates the absorbed energy.
Ground-State Absorption
Tin(II) 2,3-naphthalocyanine exhibits characteristic absorption bands in the UV-Vis-NIR region. The most prominent feature is the intense Q-band in the near-infrared, which corresponds to the S₀ → S₁ transition. A less intense B-band (or Soret band) is observed at higher energies (in the UV region), corresponding to the S₀ → S₂ transition.
| Parameter | Value | Solvent |
| Q-band λmax | 735 nm, 789 nm, 830 nm | Chloronaphthalene[1] |
| B-band λmax | ~330-350 nm | General |
Table 1: Ground-State Absorption Maxima of Tin(II) 2,3-Naphthalocyanine
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: A dilute solution of Tin(II) 2,3-naphthalocyanine is prepared in a suitable spectroscopic grade solvent (e.g., DMF, DMSO, chloronaphthalene). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the Q-band maximum in a 1 cm path length cuvette.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used to record the absorption spectrum.
-
Measurement: The spectrum is recorded over a wavelength range that covers both the B-band and the Q-band (e.g., 300-900 nm). A solvent blank is used as a reference.
Excited-State Properties
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From the S₁ state, it can undergo several deactivation pathways, including fluorescence, intersystem crossing to the triplet state (T₁), and internal conversion.
Jablonski Diagram for Tin(II) 2,3-Naphthalocyanine
Caption: Jablonski diagram illustrating the photophysical processes of Tin(II) 2,3-naphthalocyanine.
Fluorescence
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Due to the heavy atom effect of tin, SnNc is expected to have a relatively low fluorescence quantum yield, as intersystem crossing is favored.
Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)
-
Standard Selection: A standard with a known fluorescence quantum yield and similar absorption and emission properties to SnNc is chosen (e.g., Zinc Phthalocyanine in the same solvent).
-
Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Data Acquisition: The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength.
-
Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Triplet State and Singlet Oxygen Generation
The triplet state quantum yield (ΦT) and the singlet oxygen quantum yield (ΦΔ) are crucial parameters for PDT efficacy. The heavy tin atom is expected to promote a high triplet state quantum yield. In the presence of molecular oxygen, the triplet state of the photosensitizer can transfer its energy to ground-state oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).
Experimental Protocol: Singlet Oxygen Quantum Yield Measurement (Chemical Trapping)
-
Chemical Trap: A singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), is used. DPBF reacts with singlet oxygen, leading to a decrease in its absorption.
-
Sample Preparation: A solution containing SnNc and DPBF in an air-saturated solvent is prepared. A reference photosensitizer with a known ΦΔ (e.g., methylene blue or zinc phthalocyanine) is used under identical conditions.
-
Photolysis: The solution is irradiated with monochromatic light at a wavelength where only the photosensitizer absorbs.
-
Monitoring: The decrease in the absorbance of DPBF at its λmax is monitored over time using a UV-Vis spectrophotometer.
-
Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF bleaching by SnNc to that by the reference standard.
Signaling Pathways in Photodynamic Therapy
In the context of PDT, the generation of singlet oxygen by photoactivated SnNc initiates a cascade of cellular events leading to cell death, primarily through apoptosis and necrosis.
Simplified Signaling Pathway for PDT-Induced Apoptosis
Caption: Simplified pathway of apoptosis induced by SnNc-mediated PDT.
Conclusion
Tin(II) 2,3-naphthalocyanine possesses highly desirable photophysical properties for applications in photodynamic therapy and near-infrared sensing. Its strong absorption in the NIR, coupled with the anticipated high triplet and singlet oxygen quantum yields due to the heavy tin atom, positions it as a promising candidate for further investigation in drug development. The experimental protocols provided in this guide offer a framework for the synthesis and detailed characterization of SnNc, enabling researchers to explore its full potential. Further studies are warranted to precisely quantify the photophysical parameters of SnNc in various biological environments to optimize its therapeutic efficacy.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tin(II) 2,3-Naphthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tin(II) 2,3-naphthalocyanine (SnNc), a molecule of significant interest in the fields of materials science and drug development. Its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum makes it a promising candidate for applications such as photodynamic therapy (PDT), organic photovoltaics, and near-infrared sensing technologies. This document outlines a probable synthetic route, detailed characterization methods, and key physicochemical properties of SnNc.
Synthesis of Tin(II) 2,3-Naphthalocyanine
The synthesis of Tin(II) 2,3-naphthalocyanine typically proceeds via the cyclotetramerization of 2,3-naphthalenedicarbonitrile in the presence of a Tin(II) salt. This method is analogous to the synthesis of other metallonaphthalocyanines. The following protocol is a generalized procedure based on these established methods.
Experimental Protocol
Materials:
-
2,3-Naphthalenedicarbonitrile
-
Anhydrous Tin(II) chloride (SnCl₂)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), quinoline, or 1-pentanol)
-
Catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (optional)
-
Methanol
-
Acetone
-
Argon or Nitrogen gas
Procedure:
-
A mixture of 2,3-naphthalenedicarbonitrile (4 equivalents) and anhydrous Tin(II) chloride (1 equivalent) is suspended in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of DBU can be added to facilitate the reaction.
-
The reaction mixture is purged with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen.
-
The mixture is then heated to reflux under an inert atmosphere for a specified period, typically ranging from 6 to 24 hours. The reaction progress can be monitored by observing the color change of the solution to a deep green or blue.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The crude product is precipitated by the addition of a non-solvent such as methanol.
-
The precipitate is collected by filtration and washed sequentially with hot methanol and acetone to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by Soxhlet extraction or column chromatography.
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of Tin(II) 2,3-naphthalocyanine.
Characterization of Tin(II) 2,3-Naphthalocyanine
A comprehensive characterization of the synthesized Tin(II) 2,3-naphthalocyanine is essential to confirm its identity, purity, and key physicochemical properties. The following techniques are commonly employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₈H₂₄N₈Sn | |
| Molecular Weight | 831.47 g/mol | |
| Appearance | Dark green or blue powder | |
| Melting Point | >400 °C |
Spectroscopic Characterization
UV-Vis spectroscopy is a primary technique for characterizing naphthalocyanines due to their strong and distinct absorption bands in the Q-band region.
| Solvent/State | λmax (nm) | Reference |
| Chloronaphthalene | 735, 789, 830 | |
| Thin Film | 249, 313, 350 (shoulder), 775 (shoulder), 858 |
FT-IR spectroscopy is used to identify the characteristic functional groups and confirm the formation of the naphthalocyanine macrocycle.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Characteristic naphthalocyanine skeletal vibrations and Sn-N stretching modes are expected. |
¹H NMR can provide information on the protons of the naphthalene rings. ¹¹⁹Sn NMR is a powerful tool for probing the coordination environment of the tin center. However, the low solubility of SnNc can make NMR analysis challenging.
| Nucleus | Chemical Shift (ppm) |
| ¹H | Data not available |
| ¹¹⁹Sn | Data not available |
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
| Technique | [M+H]⁺ (m/z) |
| Data not available | Expected around 832.1 |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compound.
| Technique | Decomposition Temperature (°C) | Weight Loss (%) |
| TGA | Data not available | Data not available |
| DSC | Data not available |
Characterization Workflow
Caption: A diagram showing the characterization workflow for Tin(II) 2,3-naphthalocyanine.
Signaling Pathways and Logical Relationships
The utility of Tin(II) 2,3-naphthalocyanine in applications like photodynamic therapy is rooted in its ability to generate reactive oxygen species (ROS) upon photoexcitation. The following diagram illustrates this fundamental signaling pathway.
Caption: The mechanism of ROS generation by SnNc for photodynamic therapy.
This technical guide provides a foundational understanding of the synthesis and characterization of Tin(II) 2,3-naphthalocyanine. Further research is encouraged to refine the synthetic protocols and fully elucidate the properties of this promising molecule for various advanced applications.
Tin(II) 2,3-Naphthalocyanine: A Technical Deep Dive into its Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Tin(II) 2,3-naphthalocyanine (SnNc) is a member of the naphthalocyanine family of macrocyclic compounds, which are structurally related to porphyrins and phthalocyanines. These molecules are of significant interest due to their intense absorption and emission properties in the near-infrared (NIR) region of the electromagnetic spectrum. This characteristic makes them highly valuable for a range of applications, including as photosensitizers in photodynamic therapy (PDT), as components in organic electronics such as photodiodes and solar cells, and as contrast agents in bio-imaging.[1][2] This technical guide provides a comprehensive overview of the absorption and emission spectra of Tin(II) 2,3-naphthalocyanine, including available quantitative data and detailed experimental methodologies.
Spectroscopic Data of Tin(II) 2,3-Naphthalocyanine
The photophysical properties of Tin(II) 2,3-naphthalocyanine are dictated by its extensive π-conjugated system. The absorption spectrum is characterized by two main features: the intense Q-band in the near-infrared region and the Soret (or B) band in the near-ultraviolet region. The exact position and intensity of these bands are sensitive to the solvent environment and the aggregation state of the molecule.
| Parameter | Value | Solvent/State | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Absorption Maxima (λmax) | 735 nm, 789 nm, 830 nm | 1-chloronaphthalene | Not Reported |
| 249 nm, 313 nm, 858 nm (shoulders at 350 nm, 775 nm) | Thin Film | Not Applicable | |
| Emission Maxima (λem) | 403 nm, 674 nm | Thin Film | Not Applicable |
| Fluorescence Quantum Yield (ΦF) | Not Reported | - | - |
Note: There is a notable lack of comprehensive quantitative data in the peer-reviewed literature for the molar extinction coefficient and fluorescence quantum yield of unsubstituted Tin(II) 2,3-naphthalocyanine in solution. The data for thin films provides valuable insight into the solid-state properties but is not directly comparable to solution-phase measurements.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the absorption and emission spectra of Tin(II) 2,3-naphthalocyanine.
UV-Vis Absorption Spectroscopy
This protocol outlines the standard procedure for measuring the absorption spectrum of Tin(II) 2,3-naphthalocyanine in a solvent where it is sufficiently soluble and non-aggregated, such as 1-chloronaphthalene or dimethyl sulfoxide (DMSO).
Instrumentation:
-
A dual-beam UV-Vis-NIR spectrophotometer capable of scanning from at least 200 nm to 1000 nm.
-
Matched quartz cuvettes with a 1 cm path length.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Tin(II) 2,3-naphthalocyanine in the chosen solvent (e.g., 1-chloronaphthalene) at a concentration of approximately 1 x 10⁻⁵ M. Due to the low solubility of naphthalocyanines, sonication may be required to aid dissolution.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives a Q-band maximum absorbance in the range of 0.8 to 1.2 to ensure adherence to the Beer-Lambert law.
-
-
Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Fill one cuvette with the pure solvent to be used as the reference (blank).
-
Fill a second cuvette with the sample solution.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction with the blank cuvette in both beam paths.
-
Acquire the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-1000 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
If the concentration is known accurately, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Emission Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (ΦF) of Tin(II) 2,3-naphthalocyanine.
Instrumentation:
-
A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector (e.g., a photomultiplier tube) covering the NIR region.
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence measurements).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of Tin(II) 2,3-naphthalocyanine in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
For quantum yield determination, a reference standard with a known quantum yield in the same spectral region is required (e.g., a well-characterized zinc phthalocyanine derivative in the same solvent). The absorbance of the reference solution at the excitation wavelength should be matched to that of the sample.
-
-
Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Place the cuvette containing the sample solution in the sample holder.
-
Set the excitation wavelength to a value on the rising edge of the Q-band (e.g., 700 nm) to avoid scattered excitation light in the emission spectrum.
-
Acquire the emission spectrum over a wavelength range that covers the expected emission (e.g., 700-950 nm), ensuring the excitation and emission slits are set to achieve a good signal-to-noise ratio without saturating the detector.
-
To correct for instrument response, a correction file should be applied if available.
-
If determining the quantum yield, the emission spectrum of the reference standard should be measured under identical conditions.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The fluorescence quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for characterizing the spectroscopic properties of Tin(II) 2,3-naphthalocyanine.
Caption: Workflow for the synthesis and spectroscopic characterization of Tin(II) 2,3-naphthalocyanine.
Caption: Logical relationships between the molecular structure and spectroscopic properties of SnNc.
Signaling Pathways
To date, the research on Tin(II) 2,3-naphthalocyanine has been predominantly focused on its photophysical and material science applications. There is no significant body of literature describing its interaction with or modulation of specific biological signaling pathways. Its primary utility in a biological context is as a photosensitizer for photodynamic therapy, where its cytotoxic effect is mediated by the generation of reactive oxygen species upon light activation, rather than through direct interaction with signaling cascades.
References
Navigating the Challenges of Tin(II) 2,3-Naphthalocyanine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of Tin(II) 2,3-naphthalocyanine, a molecule of significant interest for researchers, scientists, and professionals in drug development and materials science. While quantitative data for the unsubstituted form of this compound is not extensively documented in readily available scientific literature, this guide outlines the expected solubility characteristics based on related compounds and details the rigorous experimental protocols required for its precise determination and stability assessment.
Tin(II) 2,3-naphthalocyanine (SnNc) is a macrocyclic compound recognized for its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This property makes it a promising candidate for applications in photodynamic therapy, organic electronics, and as a photosensitizer. However, its practical application is often hampered by challenges related to its solubility and stability in common solvent systems.
Core Concepts: Solubility and Stability of Naphthalocyanines
Naphthalocyanines, including the tin(II) complex, are large, planar aromatic molecules that tend to exhibit strong intermolecular π-π stacking interactions. This leads to aggregation and generally low solubility in many common organic solvents. The solubility of Tin(II) 2,3-naphthalocyanine is expected to be limited in alcohols and non-polar aliphatic hydrocarbons. Based on data for related metallophthalocyanines, qualitative solubility is anticipated in high-boiling point aromatic solvents and some polar aprotic solvents. For instance, the presence of absorption maxima for Tin(II) 2,3-naphthalocyanine in chloronaphthalene indicates at least some degree of solubility in this solvent.
To enhance solubility, functional groups are often chemically attached to the periphery of the naphthalocyanine ring. For example, a peripherally substituted tin(II) phthalocyanine has been reported to be highly soluble in a range of common organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), toluene, acetonitrile, chloroform, and dichloromethane.[1] This suggests that while the parent compound may be challenging to dissolve, derivatives can be engineered for improved processability.
The stability of Tin(II) 2,3-naphthalocyanine in solution is another critical factor for its application. Like many photosensitizing dyes, it is susceptible to degradation upon exposure to light and atmospheric oxygen, leading to a loss of its characteristic NIR absorption and a decrease in performance. The central tin(II) ion can also be prone to oxidation.
Quantitative Data Summary
As of the latest literature review, specific quantitative solubility and stability data for unsubstituted Tin(II) 2,3-naphthalocyanine remains elusive. The following table is presented as a template for researchers to populate as experimental data becomes available.
| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Temperature (°C) | Comments |
| e.g., Chloronaphthalene | Data not available | Data not available | Data not available | Qualitative solubility indicated by UV-Vis spectra |
| e.g., Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | |
| e.g., Toluene | Data not available | Data not available | Data not available | |
| e.g., Dichloromethane (DCM) | Data not available | Data not available | Data not available |
| Condition | Solvent | Half-life (t½) | Degradation Products | Notes |
| e.g., Ambient light, Air | e.g., Toluene | Data not available | Data not available | |
| e.g., Dark, Inert Atmosphere | e.g., Toluene | Data not available | Data not available | |
| e.g., 365 nm UV irradiation, Air | e.g., Toluene | Data not available | Data not available |
Experimental Protocols
To address the gap in quantitative data, the following detailed experimental protocols are provided as a guide for researchers.
I. Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.
1. Materials and Equipment:
-
Tin(II) 2,3-naphthalocyanine powder
-
Selected solvents (e.g., chloronaphthalene, DMSO, DMF, THF, toluene, DCM)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of Tin(II) 2,3-naphthalocyanine powder to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow for initial settling of the undissolved solid.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the λmax of Tin(II) 2,3-naphthalocyanine in that solvent.
-
Calculate the concentration of the saturated solution using a pre-established calibration curve of absorbance versus concentration.
-
Determine the solubility in g/L or mol/L.
II. Stability Assessment: Photostability and Chemical Stability
This protocol outlines a method to assess the degradation of Tin(II) 2,3-naphthalocyanine in solution under various conditions.
1. Materials and Equipment:
-
Stock solution of Tin(II) 2,3-naphthalocyanine in the solvent of interest
-
Quartz or borosilicate glass cuvettes
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., solar simulator or specific wavelength lamp)
-
Dark chamber or aluminum foil
-
Inert gas (e.g., nitrogen or argon)
-
Temperature-controlled environment
2. Procedure:
-
Prepare a stock solution of Tin(II) 2,3-naphthalocyanine of a known concentration in the desired solvent.
-
Divide the solution into several cuvettes.
-
Photostability:
-
Expose a set of cuvettes to a controlled light source for defined time intervals.
-
Simultaneously, keep a control set of cuvettes wrapped in aluminum foil in the same temperature environment to serve as a dark control.
-
-
Chemical Stability (in the dark):
-
Store a set of cuvettes in a dark, temperature-controlled environment.
-
To assess stability in the absence of oxygen, sparge a subset of these solutions with an inert gas before sealing.
-
-
At each time point, record the full UV-Vis spectrum of the solutions from each condition.
-
Monitor the decrease in the absorbance at the Q-band maximum as a function of time. The degradation can be modeled using kinetic equations (e.g., first-order decay) to determine the half-life.
-
The appearance of new absorption bands may indicate the formation of degradation products.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility and stability protocols.
Conclusion
While Tin(II) 2,3-naphthalocyanine holds considerable promise for a variety of advanced applications, a comprehensive understanding of its solubility and stability is paramount for its successful implementation. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to systematically characterize these critical properties. The generation of robust and reproducible data using the outlined protocols will be invaluable for the advancement of technologies based on this intriguing molecule.
References
An In-depth Technical Guide to the Electrochemical Properties of Tin(II) 2,3-Naphthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core electrochemical properties of Tin(II) 2,3-naphthalocyanine (SnNc), a molecule of significant interest in the fields of organic electronics and photosensitizers. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and presents a visual representation of the experimental workflow.
Core Electrochemical Data
The electrochemical characteristics of Tin(II) 2,3-naphthalocyanine are crucial for understanding its behavior in various applications, from organic solar cells to photodynamic therapy. The key parameters, determined from thin-film analysis, are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values dictate the material's electron-donating and -accepting capabilities and its overall electronic band structure.
| Parameter | Value (eV) | Method of Determination |
| HOMO Energy Level | -5.0 ± 0.1 | Cyclic Voltammetry |
| LUMO Energy Level | -3.7 ± 0.1 | Cyclic Voltammetry |
| Electrochemical Band Gap (Eg) | 1.3 | Calculated from HOMO/LUMO |
Experimental Protocols
The determination of the electrochemical properties of Tin(II) 2,3-naphthalocyanine thin films is typically achieved through cyclic voltammetry (CV). While specific experimental parameters can vary, a representative protocol is detailed below.
1. Preparation of the Working Electrode:
-
Substrate: Indium Tin Oxide (ITO) coated glass slides are commonly used as the substrate due to their transparency and conductivity.
-
Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried under a stream of nitrogen gas.
-
Thin Film Deposition: A thin film of Tin(II) 2,3-naphthalocyanine is deposited onto the cleaned ITO substrate. This is often achieved through thermal evaporation under high vacuum (typically < 10-5 Torr) to ensure a uniform and pure film. The thickness of the film is a critical parameter and is usually monitored in-situ with a quartz crystal microbalance.
2. Electrochemical Measurement:
-
Electrochemical Cell: A three-electrode electrochemical cell is assembled. The SnNc-coated ITO slide serves as the working electrode. A platinum wire is typically used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE) is used as the reference electrode.
-
Electrolyte Solution: A non-aqueous electrolyte is used to avoid the interference of water. A common choice is a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), dissolved in an anhydrous solvent like acetonitrile or dichloromethane. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.
-
Cyclic Voltammetry: The cyclic voltammogram is recorded by scanning the potential of the working electrode at a constant scan rate (e.g., 50-100 mV/s) towards positive and negative potentials. The potential window is chosen to encompass the oxidation and reduction events of the SnNc film.
3. Data Analysis:
-
Determination of Onset Potentials: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the points where the current begins to deviate from the baseline in the cyclic voltammogram.
-
Calculation of HOMO and LUMO Levels: The HOMO and LUMO energy levels are calculated from the onset potentials relative to the vacuum level, using the energy level of the reference electrode as a calibration point. The empirical formulas are:
-
EHOMO = -[Eox - Eref + 4.7] (eV)
-
ELUMO = -[Ered - Eref + 4.7] (eV) (Note: The value 4.7 eV is an approximate energy level of the Ag/AgCl reference electrode relative to the vacuum level and can vary slightly depending on the specific reference system and solvent used.)
-
-
Calculation of Electrochemical Band Gap: The electrochemical band gap is the difference between the LUMO and HOMO energy levels:
-
Eg = ELUMO - EHOMO
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the electrochemical properties of Tin(II) 2,3-naphthalocyanine.
Logical Relationships in Electrochemical Analysis
The relationship between the experimentally measured potentials and the calculated energy levels can be visualized as a logical flow of data transformation.
The Dawn of a Chromophore: A Technical Guide to the Discovery and History of Naphthalocyanine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of naphthalocyanine (Nc) compounds. From their serendipitous first synthesis in the late 1920s to their current applications in diverse fields such as photodynamic therapy and materials science, this document traces the key milestones in naphthalocyanine chemistry. It details the evolution of synthetic methodologies, presents key photophysical and chemical data of seminal naphthalocyanine compounds in a structured format, and provides detailed experimental protocols for their preparation. Visualizations of the historical timeline and a general synthetic workflow are included to offer a clear and concise understanding of the journey of these remarkable macrocyclic compounds.
Introduction
Naphthalocyanines (Ncs) are synthetic, tetrapyrrolic macrocycles that are structural analogues of the more widely known phthalocyanines (Pcs).[1] The core structure consists of four isoindole units fused together, but with naphthalene rings fused to the periphery of each isoindole unit, in contrast to the benzene rings found in phthalocyanines. This extension of the π-conjugated system results in a significant bathochromic (red) shift of the main electronic absorption band (the Q-band) into the near-infrared (NIR) region, typically between 750 and 850 nm.[2] This unique photophysical property, coupled with their high thermal and chemical stability, has made naphthalocyanines highly valuable compounds in a range of applications, including as photosensitizers in photodynamic therapy (PDT), as NIR-absorbing dyes in optical data storage, and as components in molecular electronics.
This guide delves into the historical origins of naphthalocyanine chemistry, charting the course from its discovery to the foundational synthetic and characterization studies that paved the way for modern advancements.
The Serendipitous Discovery of Naphthalocyanines
The story of naphthalocyanines begins not with a deliberate quest for a new class of compounds, but as a fortunate accident in a chemistry laboratory. In 1927, Swiss researchers Henri de Diesbach and Edmond von der Weid at the University of Fribourg were investigating the reaction of ortho-dinitriles with copper salts in the presence of pyridine.[3][4] During their attempts to synthesize phthalonitrile from o-dibromobenzene and cuprous cyanide, they unexpectedly isolated intensely colored blue and green products of remarkable stability.[1][5]
In the same seminal paper published in Helvetica Chimica Acta, they reported the synthesis of not only copper phthalocyanine but also, for the first time, copper naphthalocyanine .[1][4] While they recognized the extraordinary stability of these new compounds to heat and chemical reagents, they were unable to fully elucidate their structure and called upon their colleagues to investigate these intriguing new materials.[5]
It was not until the 1930s that the true nature of these macrocyclic compounds was unraveled. The pioneering work of Sir Reginald Patrick Linstead and his colleagues on the related phthalocyanines established their definitive structure and laid the groundwork for a systematic understanding of this new class of synthetic pigments.[3] Linstead's work confirmed that these compounds were metal complexes of a large, planar, aromatic ring system, which he named "phthalocyanine." By extension, the compounds synthesized by de Diesbach and von der Weid from naphthalene-based precursors were identified as naphthalocyanines.
Early Synthetic Methodologies and Key Milestones
The initial synthesis of copper naphthalocyanine by de Diesbach and von der Weid was achieved through two primary methods, which were analogous to their synthesis of copper phthalocyanine:[5]
-
From a di-halo-naphthalene precursor: Heating a substituted di-bromonaphthalene with cuprous cyanide in pyridine at elevated temperatures.
-
From a dicyanonaphthalene precursor: Heating 2,3-dicyanonaphthalene with a copper salt (e.g., cuprous bromide) in a high-boiling solvent like pyridine.
These early methods, while groundbreaking, often suffered from low yields and harsh reaction conditions. The subsequent work by Linstead and his contemporaries focused on developing more efficient and reproducible synthetic routes. A significant advancement was the direct cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a metal salt or a strong base. This remains the most common and versatile method for the synthesis of metallated naphthalocyanines.
The timeline below highlights the key milestones in the discovery and early development of naphthalocyanine compounds.
Figure 1: Key milestones in the discovery and early history of naphthalocyanine compounds.
Quantitative Data of Early Naphthalocyanine Compounds
Quantitative data for the very first naphthalocyanine compounds synthesized in 1927 is scarce in the original literature. However, subsequent studies by Linstead and others provided the first insights into their characteristic properties. The table below summarizes key data for unsubstituted metallo-naphthalocyanines, which represent the foundational compounds of this class.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | λmax (Q-band) in Chloronaphthalene (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Metal-free Naphthalocyanine (H₂Nc) | C₄₈H₂₆N₈ | 722.78 | ~770 | ~3.0 x 10⁵ |
| Copper(II) Naphthalocyanine (CuNc) | C₄₈H₂₄CuN₈ | 784.32 | ~780 | ~4.5 x 10⁵ |
| Zinc(II) Naphthalocyanine (ZnNc) | C₄₈H₂₄N₈Zn | 786.16 | ~785 | ~5.0 x 10⁵ |
Table 1: Physicochemical properties of seminal unsubstituted naphthalocyanine compounds.
Experimental Protocols
The following protocols are based on the foundational synthetic methods developed in the early to mid-20th century for the preparation of naphthalocyanine compounds.
Synthesis of 2,3-Dicyanonaphthalene (Precursor)
The synthesis of the key precursor, 2,3-dicyanonaphthalene, is a critical first step. An early and effective method involves the reaction of o-xylene with bromine followed by cyanation.
Figure 2: A simplified workflow for the synthesis of 2,3-dicyanonaphthalene.
Methodology:
-
Bromination: o-Xylene is subjected to free-radical bromination using N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator (e.g., AIBN or UV light) in an inert solvent like carbon tetrachloride. This results in the formation of α,α,α',α'-tetrabromo-o-xylene.
-
Cyanation: The resulting tetrabromide is then reacted with a cyanide source, such as sodium cyanide or copper(I) cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide ions with cyanide ions, yielding 2,3-dicyanonaphthalene.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane.
Synthesis of Metallo-Naphthalocyanine (e.g., Copper Naphthalocyanine)
This protocol describes the template synthesis of a metallo-naphthalocyanine via the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a metal salt.
Methodology:
-
Reaction Setup: A mixture of 2,3-dicyanonaphthalene (4 equivalents) and a metal salt (e.g., copper(I) chloride, 1 equivalent) is suspended in a high-boiling point solvent such as quinoline, 1-chloronaphthalene, or in some cases, in a melt without a solvent.
-
Cyclotetramerization: The reaction mixture is heated to a high temperature, typically in the range of 180-250 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the naphthalocyanine.
-
Isolation and Purification: After cooling, the reaction mixture is diluted with a solvent like ethanol or methanol to precipitate the crude naphthalocyanine. The solid is collected by filtration and washed extensively with hot ethanol and acetone to remove unreacted starting materials and byproducts.
-
Acid-Pasting (Optional but Recommended): For further purification, the crude product can be dissolved in concentrated sulfuric acid and then carefully precipitated by pouring the solution onto ice. This process, known as acid-pasting, helps to remove amorphous and more soluble impurities. The precipitated solid is then collected by filtration, washed with water until the filtrate is neutral, and then with ethanol and acetone before being dried under vacuum.
Conclusion
The discovery of naphthalocyanine compounds, born from a serendipitous observation, has blossomed into a rich and diverse field of chemical research. The foundational work of de Diesbach, von der Weid, and Linstead not only unveiled a new class of robust and intensely colored macrocycles but also established the fundamental synthetic pathways that are still in use today. The unique photophysical properties of naphthalocyanines, particularly their strong absorption in the near-infrared region, continue to drive innovation in areas ranging from medicine to materials science. This historical perspective provides a crucial context for contemporary researchers, highlighting the ingenuity of early chemists and the enduring potential of these remarkable molecules.
References
An In-depth Technical Guide to Tin(II) 2,3-Naphthalocyanine Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tin(II) 2,3-naphthalocyanine (SnNc) and its derivatives, focusing on their synthesis, photophysical properties, and potential applications, particularly in the field of photodynamic therapy (PDT). This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel photosensitizers and advanced materials.
Introduction
Naphthalocyanines (Ncs) are structural analogues of phthalocyanines (Pcs), featuring an extended π-conjugated system due to the fusion of benzene rings onto the isoindole subunits. This extension of the chromophore results in a significant red-shift of the main absorption band (Q-band) into the near-infrared (NIR) region (700-900 nm). This spectral window is highly advantageous for biomedical applications, such as photodynamic therapy, as it allows for deeper tissue penetration of light.
Tin(II) 2,3-naphthalocyanines are of particular interest due to the unique properties of the central tin(II) ion. The out-of-plane position of the Sn(II) ion can influence the molecule's aggregation behavior and its photophysical characteristics. Furthermore, the heavy atom effect of tin can promote intersystem crossing to the triplet state, which is a crucial step for efficient singlet oxygen generation in PDT.
Synthesis of Tin(II) 2,3-Naphthalocyanine and Its Derivatives
The primary synthetic route to Tin(II) 2,3-naphthalocyanines involves the cyclotetramerization of the corresponding 2,3-naphthalenedinitrile precursor in the presence of a tin(II) salt, typically tin(II) chloride. The introduction of substituents on the periphery of the naphthalocyanine macrocycle is achieved by using appropriately substituted 2,3-naphthalenedinitrile precursors. These substituents play a crucial role in modulating the solubility, aggregation, and photophysical properties of the final compound.
General Experimental Protocol for the Synthesis of Peripherally Substituted Tin(II) 2,3-Naphthalocyanines
The following is a representative experimental protocol for the synthesis of a peripherally substituted Tin(II) 2,3-naphthalocyanine, based on established methods for analogous phthalocyanine syntheses.
Materials:
-
Substituted 2,3-naphthalenedinitrile (1.0 mmol)
-
Anhydrous Tin(II) chloride (SnCl₂) (0.3 mmol)
-
High-boiling point solvent (e.g., pentanol, quinoline, or N,N-dimethylformamide - DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Methanol
-
Chloroform or Dichloromethane (for purification)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the substituted 2,3-naphthalenedinitrile (1.0 mmol), anhydrous tin(II) chloride (0.3 mmol), and a catalytic amount of DBU is suspended in a high-boiling point solvent (e.g., 5 mL of pentanol).
-
The reaction mixture is heated to reflux (typically between 140-180 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred for a specified period (ranging from 6 to 24 hours). The progress of the reaction can be monitored by the appearance of a deep green or brown color.
-
After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (e.g., 50 mL) to precipitate the crude product.
-
The precipitate is collected by filtration, washed extensively with methanol to remove unreacted starting materials and solvent, and then dried under vacuum.
-
The crude product is purified by column chromatography on silica gel. A suitable eluent system, such as a mixture of chloroform and methanol or dichloromethane and hexane, is used to isolate the desired Tin(II) 2,3-naphthalocyanine derivative.
-
The purified product is characterized by standard spectroscopic techniques, including UV-Vis spectroscopy, FT-IR spectroscopy, ¹H NMR spectroscopy, and mass spectrometry.
Caption: General workflow for the synthesis of Tin(II) 2,3-naphthalocyanine derivatives.
Quantitative Data of Tin(II) 2,3-Naphthalocyanine and Derivatives
The photophysical and solubility properties of Tin(II) 2,3-naphthalocyanines are critical for their application. The following tables summarize key quantitative data for the parent compound and some of its derivatives. Note that some data are for analogous Tin(II) phthalocyanine derivatives, as specific data for all naphthalocyanine analogues are not always available.
Table 1: Photophysical Properties of Tin(II) 2,3-Naphthalocyanine and Analogous Derivatives
| Compound | Solvent | Q-band λmax (nm) | log ε | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Tin(II) 2,3-naphthalocyanine | Chloronaphthalene | 735, 789, 830 | N/A | N/A | N/A |
| Tin(II) 2,3-naphthalocyanine (thin film) | - | ~858 | N/A | N/A | N/A |
| Tin(II) tetra-(2,6-dimethoxyphenoxy)phthalocyanine | DMSO | 714 | 5.06 | N/A | N/A |
| Tin(II) octa-(2,6-dimethoxyphenoxy)phthalocyanine | DMSO | 705 | 4.52 | N/A | N/A |
N/A: Data not available in the searched literature.
Table 2: Solubility of Tin(II) Phthalocyanine Derivatives
| Compound | DMSO | DMF | THF | Toluene | Acetonitrile | CHCl₃ | DCM |
| Tin(II) tetra-(2,6-dimethoxyphenoxy)phthalocyanine | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Tin(II) octa-(2,6-dimethoxyphenoxy)phthalocyanine | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
Application in Photodynamic Therapy: Signaling Pathway
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death in cancerous or other diseased tissues. Tin(II) 2,3-naphthalocyanines are promising candidates for PDT due to their strong absorption in the NIR region and the potential for efficient ROS generation.
The mechanism of PDT can be broadly divided into Type I and Type II photochemical reactions.
-
Type I Reaction: The excited triplet state of the photosensitizer can undergo electron transfer reactions with substrate molecules to produce radical ions, which can then react with molecular oxygen to form ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂). This is often the dominant pathway for many phthalocyanine and naphthalocyanine-based photosensitizers.
The generated ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein damage, and DNA damage, ultimately leading to apoptosis, necrosis, or autophagy of the target cells.
Caption: Generalized signaling pathway for photodynamic therapy using a SnNc photosensitizer.
Conclusion
Tin(II) 2,3-naphthalocyanine and its derivatives represent a promising class of compounds with significant potential for applications in materials science and medicine. Their strong absorption in the near-infrared region, coupled with the ability to generate reactive oxygen species upon photoirradiation, makes them particularly attractive for photodynamic therapy. The synthetic versatility of the naphthalocyanine macrocycle allows for the fine-tuning of their photophysical and biological properties through peripheral substitution. Further research into the synthesis of novel derivatives with enhanced solubility in biological media and improved singlet oxygen generation capabilities will be crucial for the clinical translation of these promising photosensitizers. This guide provides a foundational understanding for researchers to explore and expand upon the exciting potential of Tin(II) 2,3-naphthalocyanine chemistry.
Tin(II) 2,3-Naphthalocyanine: A Comprehensive Technical Review of Its Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Tin(II) 2,3-naphthalocyanine (SnNc) is a robust organometallic compound that is garnering significant interest within the scientific community. Its unique photophysical and electronic properties, particularly its strong absorption in the near-infrared (NIR) region, make it a highly promising material for a range of applications, from next-generation electronics to advanced therapeutic interventions. This technical guide provides a detailed literature review of the current and emerging applications of SnNc, with a focus on quantitative data, experimental methodologies, and the underlying scientific principles.
Core Properties of Tin(II) 2,3-Naphthalocyanine
Tin(II) 2,3-naphthalocyanine is a member of the naphthalocyanine family, which are structural analogues of phthalocyanines with extended π-conjugation. This extended conjugation is responsible for the molecule's intense absorption in the NIR spectrum. The central tin(II) ion plays a crucial role in modulating the electronic properties of the macrocycle.
Below is a summary of the key photophysical and electronic properties of SnNc thin films, critical for understanding its function in various applications.
| Property | Value | Measurement Technique |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 ± 0.1 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.7 ± 0.1 eV | Cyclic Voltammetry |
| Hole Mobility (μh) | (8.8 ± 0.1) x 10⁻⁵ cm² V⁻¹ s⁻¹ | Space Charge Limited Current (SCLC) |
| Major Absorption Bands (in thin film) | 858 nm, 313 nm, 249 nm | UV-Vis Spectroscopy |
| Shoulder Absorption Bands (in thin film) | 775 nm, 350 nm | UV-Vis Spectroscopy |
Applications in Optoelectronics
The strong NIR absorption of SnNc makes it an ideal candidate for various optoelectronic devices, where harvesting light in this region of the electromagnetic spectrum is advantageous.
Organic Solar Cells
SnNc and its derivatives are being explored as donor materials in organic photovoltaic (OPV) devices. Their ability to absorb NIR light can significantly enhance the overall power conversion efficiency (PCE) of solar cells by utilizing a greater portion of the solar spectrum.[1][2]
A derivative, tin naphthalocyanine dichloride (SnNcCl₂), when paired with fullerene (C₆₀) as an acceptor, has demonstrated promising photovoltaic performance.
| Device Architecture | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
| ITO/SnNcCl₂/C₆₀/BCP/Al | ~0.45 V | ~6 mA/cm² | ~0.45 | 1.2 ± 0.1% |
Experimental Protocol: Fabrication of a SnNcCl₂-Based Organic Solar Cell
The fabrication of a typical bilayer heterojunction organic solar cell using SnNcCl₂ as the donor material involves the following steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Thin Film Deposition:
-
A thin layer of the donor material, SnNcCl₂, is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate and thickness are carefully controlled using a quartz crystal microbalance.
-
Subsequently, a layer of the acceptor material, typically fullerene C₆₀, is deposited on top of the SnNcCl₂ layer under the same vacuum conditions.
-
A thin buffer layer, such as bathocuproine (BCP), is then evaporated onto the C₆₀ layer to act as an exciton blocking layer and improve electron collection.
-
-
Electrode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited on top of the BCP layer through a shadow mask to define the active area of the device.
Charge Transfer Pathway in SnNc-Based Solar Cells
The operation of a SnNc-based organic solar cell relies on the efficient generation and separation of charge carriers at the donor-acceptor interface.
Upon absorption of a photon in the SnNc layer, an exciton (a bound electron-hole pair) is created. Due to the energy level offset between the donor and acceptor materials, the electron is transferred from the LUMO of SnNc to the LUMO of the fullerene, while the hole remains in the HOMO of SnNc. These separated charges then travel to their respective electrodes, generating a photocurrent.
Organic Photodetectors
The high sensitivity of SnNc to NIR light also makes it a valuable material for organic photodetectors (OPDs). These devices can be used in a variety of applications, including medical imaging, night vision, and optical communications. The fabrication process for an SnNc-based OPD is similar to that of an organic solar cell, with the device architecture optimized for high quantum efficiency and low dark current.
Applications in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death. The strong absorption of SnNc in the NIR region is highly advantageous for PDT, as light in this "phototherapeutic window" (roughly 650-900 nm) can penetrate deeper into biological tissues.
Mechanism of Photodynamic Therapy with SnNc
The underlying principle of SnNc-mediated PDT is a Type II photochemical reaction:
-
Excitation: The SnNc molecule absorbs a photon of NIR light, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer: In the presence of molecular oxygen (³O₂), the excited triplet state of SnNc can transfer its energy to the oxygen molecule.
-
Singlet Oxygen Generation: This energy transfer excites the ground state triplet oxygen to the highly reactive singlet oxygen (¹O₂).
-
Cellular Damage: The generated singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of the cancer cells.
Experimental Protocol: Measurement of Singlet Oxygen Generation
The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). A common method for determining ΦΔ is through the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorption.
-
Sample Preparation: A solution of SnNc and DPBF in a suitable solvent (e.g., dimethylformamide) is prepared in a quartz cuvette.
-
Irradiation: The solution is irradiated with a light source at a wavelength corresponding to the absorption of SnNc.
-
Spectroscopic Monitoring: The absorption spectrum of the solution is recorded at regular intervals during irradiation.
-
Data Analysis: The rate of decrease in the DPBF absorption at its characteristic wavelength is used to calculate the singlet oxygen quantum yield of SnNc relative to a standard photosensitizer with a known ΦΔ.
Other Potential Applications
The unique properties of Tin(II) 2,3-naphthalocyanine suggest its potential in a variety of other fields:
-
Chemical Sensors: The electronic properties of SnNc thin films can be modulated by the adsorption of certain gas molecules, making them suitable for use in chemical sensors. The sensing mechanism often relies on a change in the conductivity of the thin film upon exposure to the target analyte.
-
Catalysis: Phthalocyanine and naphthalocyanine complexes are known to exhibit catalytic activity in various chemical reactions, particularly oxidation reactions. The central metal ion in SnNc could potentially act as a catalytic center. However, more research is needed to fully explore its catalytic capabilities.
Synthesis of Tin(II) 2,3-Naphthalocyanine
While detailed, step-by-step industrial synthesis protocols are often proprietary, the general laboratory-scale synthesis of Tin(II) 2,3-naphthalocyanine typically involves the reaction of 2,3-naphthalenedicarbonitrile with a tin(II) salt, such as tin(II) chloride, in a high-boiling point solvent.
Disclaimer: The provided experimental protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
In-Depth Technical Guide: Safety and Handling of Tin(II) 2,3-Naphthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Tin(II) 2,3-naphthalocyanine, a coordination compound with significant applications in materials science and photodynamic therapy. Due to the limited availability of specific toxicological data for this compound, this guide amalgamates information from safety data sheets for the compound and related substances, as well as general toxicological profiles for organotin compounds.
Hazard Identification and Classification
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) |
Source: Sigma-Aldrich Safety Data Sheet.[1]
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Source: Sigma-Aldrich Safety Data Sheet.[1]
Toxicological Profile
Detailed toxicological studies specifically on Tin(II) 2,3-naphthalocyanine are limited. However, the toxicological profile of tin and its organic compounds provides a basis for understanding potential health effects. Organotin compounds, in general, can vary widely in toxicity. Some organotins are known to be neurotoxic, immunotoxic, and can affect the reproductive system. While no specific data is available for Tin(II) 2,3-naphthalocyanine, it is prudent to handle it with the assumption that it may share some of these toxicological properties.
The "Toxicological Profile for Tin and Tin Compounds" by the Agency for Toxic Substances and Disease Registry (ATSDR) indicates that the toxicity of organotin compounds is largely determined by the nature of the organic groups attached to the tin atom.[2][3]
Handling and Storage Precautions
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form or when heating the substance.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Experimental Protocols
While detailed, step-by-step protocols for all applications of Tin(II) 2,3-naphthalocyanine are proprietary to individual research groups, the following sections outline the general methodologies found in the scientific literature for key experimental procedures.
Thin Film Deposition by Thermal Evaporation
Tin(II) 2,3-naphthalocyanine is frequently used in the fabrication of organic electronic devices, often being deposited as a thin film. Thermal evaporation is a common technique for this purpose.[4][5]
General Procedure:
-
Substrate Preparation: Substrates (e.g., glass, indium tin oxide-coated glass) are thoroughly cleaned using a sequence of solvents such as acetone, isopropanol, and deionized water in an ultrasonic bath. They are then dried with a stream of nitrogen gas.
-
Loading the Source: A small amount of Tin(II) 2,3-naphthalocyanine powder is placed in a refractory boat (e.g., tungsten, molybdenum) within a high-vacuum thermal evaporation chamber.
-
Evacuation: The chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
Deposition: The boat is resistively heated to a temperature sufficient to cause sublimation of the Tin(II) 2,3-naphthalocyanine. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance. A typical deposition rate is in the range of 0.1-1 Å/s.
-
Cooling and Venting: After the desired film thickness is achieved, the heating is turned off, and the substrate is allowed to cool under vacuum before the chamber is vented to atmospheric pressure.
Synthesis and Purification
Detailed, publicly available protocols for the synthesis of Tin(II) 2,3-naphthalocyanine are scarce. However, a general approach for the synthesis of metallonaphthalocyanines involves the reaction of a naphthalonitrile derivative with a metal salt at high temperatures.
General Synthesis Outline:
-
Reactants: 2,3-dicyanonaphthalene is reacted with a tin(II) salt (e.g., tin(II) chloride) in a high-boiling point solvent such as quinoline or in a melt with a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction Conditions: The mixture is heated to a high temperature (typically >200 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Purification: The crude product is often purified by a combination of techniques:
-
Washing: The solid product is washed with various solvents (e.g., ethanol, acetone) to remove unreacted starting materials and byproducts.
-
Soxhlet Extraction: Continuous extraction with different solvents can be used to separate the desired product from impurities.
-
Sublimation: Gradient sublimation under high vacuum is a common method for purifying naphthalocyanines to achieve high purity for electronic applications.
-
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a wet cloth or paper towels, and place these in the sealed container as well.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
This technical guide is intended to provide essential safety and handling information for Tin(II) 2,3-naphthalocyanine. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any experimental work.
References
Methodological & Application
Application Notes and Protocols: Tin(II) 2,3-Naphthalocyanine in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a metallo-naphthalocyanine dye that has garnered interest for various applications due to its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum.[1] Naphthalocyanines, as a class of compounds, are recognized for their potential as photosensitizers in photodynamic therapy (PDT).[2] Their absorption at longer wavelengths allows for deeper tissue penetration of light, a desirable characteristic for treating solid tumors.[3] PDT is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which induce localized cytotoxicity and tumor destruction.[3]
This document provides an overview of the potential application of Tin(II) 2,3-naphthalocyanine in PDT, including its proposed mechanism of action, and offers generalized experimental protocols for its evaluation.
Note: There is a significant lack of published data specifically detailing the quantitative photodynamic efficacy of Tin(II) 2,3-naphthalocyanine. The protocols and data tables presented herein are based on established methodologies for similar naphthalocyanine and phthalocyanine photosensitizers and should be considered as a starting point for investigation. Optimization will be required for this specific compound.
Principle of Action
The proposed mechanism for Tin(II) 2,3-naphthalocyanine in photodynamic therapy follows the general principles of PDT. Upon administration, the SnNc molecule is intended to preferentially accumulate in tumor tissue. Subsequent irradiation with light of a specific wavelength, corresponding to the Q-band absorption of SnNc in the NIR region, excites the molecule from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, it transitions to a longer-lived triplet excited state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical reaction), which is the primary cytotoxic agent responsible for inducing cell death through apoptosis and necrosis.[3]
Caption: General mechanism of Type II photodynamic therapy.
Data Presentation
Due to the absence of specific published data for Tin(II) 2,3-naphthalocyanine in PDT, the following tables are presented as templates for data organization. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Photophysical and Photochemical Properties (Illustrative)
| Parameter | Value | Solvent | Reference Compound |
| Absorption Maxima (λmax, nm) | Data to be determined | DMSO | Unsubstituted ZnPc |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Data to be determined | DMSO | Unsubstituted ZnPc |
| Fluorescence Quantum Yield (ΦF) | Data to be determined | DMSO | Unsubstituted ZnPc |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data to be determined | DMSO | Unsubstituted ZnPc |
Table 2: In Vitro Phototoxicity (Illustrative)
| Cell Line | Compound | Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 (Breast Cancer) | SnNc | Range to be tested | To be optimized | e.g., 24 | Data to be determined |
| e.g., A549 (Lung Cancer) | SnNc | Range to be tested | To be optimized | e.g., 24 | Data to be determined |
| e.g., Normal Fibroblasts | SnNc | Range to be tested | To be optimized | e.g., 24 | Data to be determined |
Table 3: In Vivo Efficacy in Xenograft Model (Illustrative)
| Treatment Group | Number of Animals | Drug Dose (mg/kg) | Light Dose (J/cm²) | Tumor Volume Reduction (%) |
| Control (Saline + Light) | e.g., 10 | N/A | To be optimized | Data to be determined |
| SnNc (No Light) | e.g., 10 | To be optimized | N/A | Data to be determined |
| SnNc + Light | e.g., 10 | To be optimized | To be optimized | Data to be determined |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of Tin(II) 2,3-naphthalocyanine.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a relative method using a chemical quencher, 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ (e.g., Zinc Phthalocyanine, ZnPc).
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Zinc Phthalocyanine (ZnPc) as a reference standard
-
1,3-diphenylisobenzofuran (DPBF)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Cuvettes
-
Light source with a narrow bandpass filter corresponding to the absorption maximum of SnNc
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of SnNc, ZnPc, and DPBF in DMSO.
-
Prepare a solution of SnNc in DMSO with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Prepare a solution of the reference (ZnPc) with the same absorbance at the same wavelength.
-
To separate cuvettes containing the SnNc and ZnPc solutions, add a small aliquot of the DPBF stock solution. The final concentration of DPBF should result in an absorbance of around 1.0 at its absorption maximum (~415 nm).
-
Irradiate the sample and reference solutions with the light source under constant stirring.
-
Monitor the decrease in DPBF absorbance at its maximum wavelength at regular time intervals using the UV-Vis spectrophotometer.
-
The singlet oxygen quantum yield (ΦΔ) of SnNc is calculated using the following equation: ΦΔ(sample) = ΦΔ(reference) * (k(sample) / k(reference)) * (I(reference) / I(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the slope of the plot of DPBF absorbance versus time, and I is the light intensity absorbed by the photosensitizer.
Caption: Workflow for determining singlet oxygen quantum yield.
Protocol 2: In Vitro Cellular Uptake
This protocol outlines a method to quantify the cellular uptake of SnNc, likely requiring a formulation to solubilize it in aqueous media.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., Triton X-100 in an appropriate solvent)
-
Multi-well plates (e.g., 24-well)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
SnNc formulation (e.g., encapsulated in nanoparticles or liposomes)[4]
Procedure:
-
Seed cells in 24-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the SnNc formulation in cell culture medium.
-
Remove the existing medium from the cells and add the SnNc-containing medium.
-
Incubate the cells for different time points (e.g., 2, 6, 12, 24 hours).
-
At each time point, wash the cells three times with cold PBS to remove extracellular SnNc.
-
Lyse the cells using the lysis buffer.
-
Collect the cell lysates and measure the absorbance or fluorescence of SnNc using a spectrophotometer or spectrofluorometer.
-
Create a standard curve of SnNc in the lysis buffer to determine the concentration of SnNc in the cell lysates.
-
Normalize the amount of SnNc to the total protein content or cell number in each well.
Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)
This protocol assesses the cell viability after PDT with SnNc.
Materials:
-
Cancer cell line
-
Cell culture medium
-
SnNc formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Light source with appropriate wavelength and power density measurement device
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SnNc formulation for a predetermined incubation time (e.g., 24 hours). Include a no-drug control.
-
Wash the cells with PBS and replace with fresh medium.
-
Irradiate the designated wells with light at a specific dose (J/cm²). Keep a set of non-irradiated plates as a "dark toxicity" control.
-
Incubate the cells for a further 24-48 hours post-irradiation.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of SnNc that causes 50% inhibition of cell viability).
Protocol 4: In Vivo Antitumor Efficacy Study (Generalized)
This protocol provides a general framework for evaluating the antitumor efficacy of SnNc-PDT in a xenograft mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
SnNc formulation suitable for intravenous injection
-
Light source (e.g., diode laser) with fiber optic delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment groups (e.g., saline + light, SnNc alone, SnNc + light).
-
Administer the SnNc formulation intravenously at a predetermined dose.
-
After a specific drug-light interval (to be determined based on pharmacokinetic studies, e.g., 24 hours), anesthetize the mice.
-
Irradiate the tumor area with light at a specific wavelength and dose.
-
Monitor tumor growth by measuring tumor dimensions with calipers every few days.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
Observe the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).
Signaling Pathways in PDT-Induced Cell Death
Photodynamic therapy can induce cell death through various signaling pathways, primarily apoptosis and necrosis. The specific pathway activated depends on the photosensitizer, its subcellular localization, and the light dose. While specific pathways for Tin(II) 2,3-naphthalocyanine have not been elucidated, PDT with other metallo-naphthalocyanines and phthalocyanines is known to trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, ultimately resulting in programmed cell death.
Caption: Simplified intrinsic apoptosis pathway induced by PDT.
Conclusion
Tin(II) 2,3-naphthalocyanine holds theoretical promise as a photosensitizer for photodynamic therapy due to its favorable photophysical properties, particularly its strong absorption in the near-infrared region. However, a comprehensive evaluation of its photodynamic efficacy is currently lacking in the scientific literature. The protocols and frameworks provided in these application notes offer a starting point for researchers to investigate the potential of this compound. Rigorous experimentation is required to determine its singlet oxygen generating capabilities, cellular uptake and localization, in vitro phototoxicity, and in vivo antitumor efficacy. Such studies will be crucial in establishing whether Tin(II) 2,3-naphthalocyanine can be a viable candidate for future preclinical and clinical development in photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalocyanine complexes as potential photosensitizers for photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tin(II) 2,3-Naphthalocyanine as a Photosensitizer for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a second-generation photosensitizer that has garnered significant interest for its potential application in photodynamic therapy (PDT) for cancer. Its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum (around 750-850 nm) allows for deeper penetration of light into biological tissues, a critical advantage for treating solid tumors that are not easily accessible. This document provides a comprehensive overview of SnNc, including its mechanism of action, and detailed protocols for its in vitro and in vivo evaluation as a PDT agent.
Naphthalocyanines, including SnNc, are structurally similar to phthalocyanines but possess additional benzene rings, which results in a red-shift of their maximum absorption wavelength.[1] This characteristic makes them particularly suitable for PDT, as light in the NIR window (700-900 nm) experiences less scattering and absorption by endogenous chromophores like hemoglobin and melanin, thereby enabling the treatment of more deep-seated or pigmented tumors.[2]
Mechanism of Action
The therapeutic effect of Tin(II) 2,3-naphthalocyanine in PDT is based on the principles of photochemistry and the generation of reactive oxygen species (ROS). The process can be summarized in the following steps:
-
Administration and Selective Accumulation: SnNc, typically formulated in a suitable delivery vehicle to enhance solubility and bioavailability, is administered systemically or locally. Due to the unique pathophysiology of tumor tissues, including leaky vasculature and poor lymphatic drainage (the enhanced permeability and retention effect), the photosensitizer preferentially accumulates in the tumor.
-
Photoexcitation: The tumor area is then irradiated with light of a specific wavelength corresponding to the absorption maximum of SnNc in the NIR region. Upon absorbing a photon, the SnNc molecule transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and can decay back to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Generation of Reactive Oxygen Species (ROS): The excited triplet state of SnNc can initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer in its triplet state can react directly with biological substrates, such as lipids, proteins, or nucleic acids, through electron transfer, producing radical ions. These can further react with molecular oxygen to form superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).
-
Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate highly reactive singlet oxygen (¹O₂). This is considered the predominant pathway for most phthalocyanine and naphthalocyanine photosensitizers.
-
-
Cellular Damage and Tumor Destruction: The generated ROS are highly cytotoxic and have a very short lifetime, meaning their damaging effects are confined to the immediate vicinity of their production—within the tumor cells where the photosensitizer is localized. This localized oxidative stress leads to damage of cellular components, including membranes, mitochondria, and lysosomes, ultimately inducing cell death through apoptosis or necrosis.[3][4] Furthermore, PDT can also induce an anti-tumor immune response and damage the tumor vasculature, leading to a multi-faceted attack on the cancer.
Data Presentation
Photophysical and In Vitro Efficacy Data for Metallated Naphthalocyanine and Phthalocyanine Analogs
Note: Specific quantitative data for Tin(II) 2,3-naphthalocyanine is limited in publicly available literature. The following tables present representative data for other metallated naphthalocyanine and phthalocyanine derivatives to provide a comparative context for experimental design.
Table 1: Photophysical Properties of Representative Photosensitizers
| Photosensitizer | Central Metal | Absorption Max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Zinc(II) Phthalocyanine (ZnPc) | Zn | ~670 | 0.56 | DMSO | [5] |
| Aluminum(III) Phthalocyanine (AlPc) | Al | ~675 | 0.34-0.43 | Various | [2] |
| Silicon(IV) Naphthalocyanine | Si | ~770 | Not Reported | Not Reported | [6] |
| Tin(II) 2,3-Naphthalocyanine (SnNc) | Sn | ~750-850 | Not Reported | Not Reported |
Table 2: In Vitro Cytotoxicity (IC50 Values) of Representative Photosensitizers After PDT
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Zinc(II) Phthalocyanine (ZnPc) | HeLa | 35 | Not Specified | [7] |
| Zinc(II) Phthalocyanine (ZnPc) | EMT-6 | 50 | Not Specified | [7] |
| Gallium(II) Phthalocyanine | MCF-7 | 7.406 (µg/mL) | Not Specified | [8] |
| Zinc(II) Phthalocyanine | MCF-7 | 1.721 (µg/mL) | Not Specified | [8] |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the in vitro photocytotoxicity of Tin(II) 2,3-naphthalocyanine.
1.1. Materials and Reagents:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Vehicle for SnNc solubilization (e.g., Dimethyl sulfoxide (DMSO), Cremophor EL, Liposomes)[1]
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
96-well cell culture plates
-
Light source with appropriate wavelength and power output (e.g., laser diode emitting at ~780 nm)
1.2. Cell Culture and Seeding:
-
Culture cancer cells in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9][10]
1.3. Photosensitizer Incubation:
-
Prepare a stock solution of SnNc in a suitable solvent (e.g., DMSO). Due to the hydrophobic nature of naphthalocyanines, a delivery system like liposomes or Cremophor EL may be necessary for aqueous dilutions.[1]
-
Dilute the SnNc stock solution in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Remove the medium from the 96-well plates and replace it with the medium containing different concentrations of SnNc. Include control wells with medium and the vehicle alone.
-
Incubate the cells with SnNc for a predetermined period (e.g., 4, 12, or 24 hours) at 37°C. The optimal incubation time should be determined experimentally.[11]
1.4. Irradiation:
-
After incubation, wash the cells twice with PBS to remove any non-internalized SnNc.
-
Add fresh, complete medium to each well.
-
Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of SnNc. The light dose (fluence) is a product of the power density (mW/cm²) and the exposure time (s). A typical starting light dose might be 5-20 J/cm².
-
Maintain a set of control plates that are treated with SnNc but not irradiated (dark toxicity control) and a set that is irradiated without SnNc.
1.5. Cytotoxicity Assessment (MTT Assay):
-
Following irradiation, incubate the cells for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of SnNc that causes 50% cell death).
Protocol for Assessment of Reactive Oxygen Species (ROS) Generation
2.1. Materials and Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probes
-
SnNc-treated and irradiated cells (prepared as in the in vitro PDT protocol)
-
Fluorescence microscope or flow cytometer
2.2. Procedure:
-
Following SnNc incubation and washing, add fresh medium containing DCFH-DA (e.g., 10 µM) to the cells.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Irradiate the cells as described in the PDT protocol.
-
Immediately after irradiation, measure the fluorescence intensity of the oxidized product (DCF) using a fluorescence microscope or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Protocol for Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
3.1. Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
SnNc-treated and irradiated cells
-
Flow cytometer
3.2. Procedure:
-
Perform the PDT treatment on cells cultured in 6-well plates.
-
At a specified time point post-PDT (e.g., 6, 12, or 24 hours), collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Mechanism of Action for Tin(II) 2,3-Naphthalocyanine in PDT.
Caption: Experimental workflow for in vitro PDT cytotoxicity assay.
Caption: Potential signaling pathways activated by SnNc-mediated PDT.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The primary subcellular localization of Zinc phthalocyanine and its cellular impact on viability, proliferation and structure of breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. Evaluation of the effects of newly synthesized metallophthalocyanines on breast cancer cell lines with photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.med.muni.cz [www2.med.muni.cz]
- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tin(II) 2,3-Naphthalocyanine in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tin(II) 2,3-naphthalocyanine (SnNc) as a functional material in the fabrication of organic solar cells (OSCs). The document details the material's relevant properties, experimental protocols for device fabrication and characterization, and performance data.
Tin(II) 2,3-naphthalocyanine is a p-type organic semiconductor notable for its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, a characteristic that is highly desirable for application in organic photovoltaics as it allows for the harvesting of a broader range of the solar spectrum.[1]
Key Properties of Tin(II) 2,3-Naphthalocyanine (SnNc)
| Property | Value | Reference |
| Highest Occupied Molecular Orbital (HOMO) | 5.0 ± 0.1 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 3.7 ± 0.1 eV | [2] |
| Hole Mobility (μh) | (8.8 ± 0.1) x 10⁻⁵ cm² V⁻¹ s⁻¹ | [2] |
| Strong Absorption Bands | 858 nm, 313 nm, 249 nm | [3] |
Performance of SnNc-Based Organic Solar Cells
The performance of organic solar cells incorporating Tin(II) 2,3-naphthalocyanine is influenced by the device architecture and processing conditions. A key example is a simple bilayer heterojunction device, the performance of which is significantly enhanced by thermal annealing.
| Device Architecture | Condition | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Reference |
| Al/SnNc/ITO | As-deposited | - | - | - | 0.70% | [4] |
| Al/SnNc/ITO | Annealed at 500 K for 1h | - | - | - | 2.65% | [4] |
Experimental Protocols
This section details the methodologies for the fabrication and characterization of Tin(II) 2,3-naphthalocyanine-based organic solar cells.
Substrate Preparation
A thorough cleaning of the transparent conductive oxide (TCO) substrate, typically Indium Tin Oxide (ITO) coated glass, is critical for optimal device performance.
-
Initial Cleaning: The ITO substrates are first cleaned with a detergent solution (e.g., Hellmanex III) in an ultrasonic bath for 15 minutes.
-
Solvent Rinsing: Following the detergent wash, the substrates are sequentially sonicated in deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are then dried using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately prior to the deposition of the organic layers, the substrates are treated with UV-ozone for 15 minutes to remove any residual organic contaminants and to improve the work function of the ITO.
Device Fabrication: Thermally Evaporated SnNc Solar Cell
The following protocol is for the fabrication of a simple bilayer heterojunction solar cell with the structure: ITO / SnNc / C60 / Al . This process is carried out in a high-vacuum thermal evaporation system.
-
Deposition of Tin(II) 2,3-Naphthalocyanine (SnNc) Layer:
-
The cleaned ITO substrate is loaded into the thermal evaporation chamber.
-
SnNc powder is placed in a suitable evaporation source (e.g., a quartz crucible).
-
The chamber is evacuated to a base pressure of less than 1 x 10⁻⁶ Torr.
-
The SnNc is heated until it sublimes, and a thin film is deposited onto the ITO substrate. The deposition rate is typically maintained at 0.1-0.2 Å/s.
-
The desired thickness of the SnNc layer is typically in the range of 20-40 nm.
-
-
Deposition of Fullerene (C60) Layer:
-
Following the SnNc deposition, a layer of C60 is deposited without breaking the vacuum.
-
C60 is evaporated from a separate source at a rate of 0.1-0.2 Å/s.
-
A typical thickness for the C60 layer is 30-50 nm.
-
-
Deposition of the Metal Cathode:
-
A shadow mask is used to define the active area of the solar cell.
-
Aluminum (Al) is then thermally evaporated to form the top electrode.
-
The deposition rate for aluminum is typically higher, around 1-2 Å/s, and the final thickness is approximately 100 nm.
-
-
Post-Deposition Annealing:
-
To improve the device performance, the fabricated solar cells are annealed.
-
The devices are transferred to a glovebox with an inert atmosphere (e.g., nitrogen) and placed on a hotplate.
-
Annealing is performed at a temperature of 500 K (227 °C) for 1 hour.[4]
-
Characterization of the Solar Cells
The performance of the fabricated organic solar cells is evaluated under simulated solar illumination.
-
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the solar cells are measured using a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).
-
A source meter is used to apply a voltage bias and measure the resulting current.
-
From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE spectrum is measured to determine the device's efficiency at converting photons of different wavelengths into electrical current.
-
This is achieved by illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current.
-
Visualizations
Device Architecture and Energy Level Diagram
The following diagram illustrates the structure of a Tin(II) 2,3-naphthalocyanine-based organic solar cell and the corresponding energy levels of the materials.
Caption: Structure and energy levels of a SnNc/C60 solar cell.
Experimental Workflow
The following diagram outlines the key steps in the fabrication and characterization of SnNc-based organic solar cells.
Caption: Workflow for SnNc solar cell fabrication and testing.
References
Application Notes and Protocols: Tin(II) 2,3-Naphthalocyanine for Near-Infrared (NIR) Imaging and Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a metallonaphthalocyanine dye that exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum, typically between 700 and 900 nm. This property makes it a promising candidate for applications in NIR imaging and as a core component of NIR-based sensors. The NIR window (700-1700 nm) is particularly advantageous for biological applications due to the reduced scattering of light by tissues and lower autofluorescence from endogenous molecules, allowing for deeper tissue penetration and higher signal-to-noise ratios.
These application notes provide an overview of the properties of SnNc and outline generalized protocols for its use in NIR imaging and the principles behind its potential application in NIR sensing.
Physicochemical and Photophysical Properties
Table 1: Physicochemical and Photophysical Properties of Tin(II) 2,3-Naphthalocyanine
| Property | Value | Solvent/Conditions |
| Molecular Formula | C₄₈H₂₄N₈Sn | - |
| Molar Mass | 831.47 g/mol | - |
| CAS Number | 110479-58-8 | - |
| Absorption Maxima (λmax) | 735 nm, 789 nm, 830 nm | Chloronaphthalene[1] |
| Fluorescence Emission Maxima (λem) | Data not available | - |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Fluorescence Quantum Yield (ΦF) | Data not available | - |
| Fluorescence Lifetime (τF) | Data not available | - |
Note: The lack of comprehensive, publicly available data on the photophysical properties of SnNc in various solvents highlights an area for further research. The properties listed are essential for designing and optimizing imaging and sensing experiments.
Near-Infrared (NIR) Imaging Applications
The strong NIR absorption of SnNc makes it a potential contrast agent for various NIR imaging modalities, including fluorescence imaging and photoacoustic imaging. However, its poor water solubility necessitates formulation into nanoparticles or other delivery systems for biological applications.
Protocol 1: Formulation of SnNc-Loaded Nanoparticles for In Vivo Imaging
This protocol is a general guideline for the encapsulation of hydrophobic dyes like SnNc into polymeric nanoparticles to enable their use in aqueous biological environments. This method is adapted from procedures used for other hydrophobic naphthalocyanines.[2]
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Poly(ethylene glycol)-block-poly(caprolactone) (PEG-PCL) or other suitable amphiphilic block copolymer
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Bath sonicator
-
Magnetic stirrer and stir bar
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 1-2 mg of SnNc in 1 mL of anhydrous THF.
-
In a separate vial, dissolve 10-20 mg of PEG-PCL in 1 mL of anhydrous THF.
-
Add the PEG-PCL solution to the SnNc solution and vortex briefly to mix.
-
-
Nanoprecipitation:
-
Place 10 mL of deionized water in a clean glass vial with a magnetic stir bar.
-
While stirring the water vigorously, add the SnNc/PEG-PCL solution dropwise.
-
A color change in the aqueous solution should be observed as the nanoparticles form.
-
Leave the solution stirring for 2-4 hours in a fume hood to allow for the evaporation of THF.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis tube.
-
Dialyze against deionized water for 24-48 hours, changing the water every 4-6 hours to remove any remaining free dye and organic solvent.
-
-
Characterization:
-
Characterize the size and morphology of the SnNc-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the concentration of SnNc in the nanoparticle suspension by dissolving a known volume of the suspension in an organic solvent (e.g., THF) and measuring the absorbance at its λmax.
-
Experimental Workflow for In Vivo NIR Imaging
The following diagram outlines a typical workflow for conducting in vivo NIR imaging studies using formulated SnNc nanoparticles.
Caption: A generalized workflow for in vivo NIR imaging experiments.
Protocol 2: In Vivo NIR Imaging in a Murine Model
This protocol provides a general framework for performing in vivo NIR imaging in a mouse model. Dosing and imaging times should be optimized for the specific nanoparticle formulation and animal model.
Materials:
-
SnNc-loaded nanoparticle suspension
-
Tumor-bearing mice (or other relevant animal model)
-
In vivo NIR imaging system
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
-
Sterile syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging session.
-
-
Pre-injection Imaging:
-
Acquire pre-injection (baseline) NIR images of the mouse to determine the level of background autofluorescence.
-
-
Administration of Nanoparticles:
-
Dilute the SnNc-loaded nanoparticle suspension in sterile saline to the desired concentration.
-
Inject the suspension intravenously (e.g., via the tail vein). A typical dose might range from 1-10 mg of SnNc per kg of body weight.
-
-
Post-injection Imaging:
-
Acquire NIR images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
-
Data Analysis:
-
Analyze the images to quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs over time.
-
Near-Infrared (NIR) Sensing Applications
The fluorescence of naphthalocyanines can be sensitive to their local environment, making them potential candidates for the development of "turn-on" or ratiometric NIR sensors. The sensing mechanism often relies on a change in the electronic properties of the naphthalocyanine core upon interaction with a specific analyte.
Principle of a "Turn-On" NIR Sensor for Reactive Oxygen Species (ROS)
While a specific SnNc-based ROS sensor has not been extensively reported, a general principle can be outlined. Many fluorescent probes for ROS utilize a mechanism where the fluorescence of the dye is initially quenched. Upon reaction with a specific ROS (e.g., hydrogen peroxide, superoxide), a chemical transformation occurs that restores the fluorescence, leading to a "turn-on" signal.
For a naphthalocyanine-based sensor, this could be achieved by attaching a quencher moiety to the naphthalocyanine core through a linker that is cleavable by the target ROS.
Signaling Pathway for a Hypothetical SnNc-Based ROS Sensor
The following diagram illustrates the general concept of a "turn-on" NIR sensor for ROS.
Caption: A conceptual diagram of a 'turn-on' NIR sensor mechanism.
Protocol 3: General Protocol for Intracellular Sensing
This protocol provides a general outline for using a hypothetical SnNc-based sensor for intracellular analyte detection.
Materials:
-
Functionalized SnNc sensor probe
-
Cell culture medium
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with NIR imaging capabilities
-
Analyte or analyte-generating compounds (for positive controls)
Procedure:
-
Cell Culture:
-
Culture cells to an appropriate confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
-
Probe Loading:
-
Prepare a stock solution of the SnNc sensor probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and incubate them with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any extracellular probe.
-
-
Sensing Experiment:
-
Add fresh cell culture medium to the cells.
-
If applicable, treat the cells with a stimulus to induce the production of the target analyte (e.g., add a chemical to generate ROS).
-
Acquire NIR fluorescence images at different time points using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity within the cells over time to determine the sensor's response to the analyte.
-
Conclusion
Tin(II) 2,3-naphthalocyanine holds promise as a valuable tool in the field of NIR imaging and sensing. Its strong absorption in the NIR window makes it an attractive candidate for developing contrast agents and sensors with deep tissue penetration and high sensitivity. However, further research is needed to fully characterize its photophysical properties, develop robust and reproducible formulation protocols, and design and validate specific sensing applications. The protocols and information provided here serve as a starting point for researchers interested in exploring the potential of this intriguing molecule.
References
Synthesis of Tin(II) 2,3-Naphthalocyanine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Tin(II) 2,3-naphthalocyanine, a near-infrared absorbing metallo-organic compound with significant potential in various applications, including as a photosensitizer in photodynamic therapy and as a component in organic electronics. The synthesis is based on the well-established method of cyclotetramerization of a dinitrile precursor in the presence of a metal salt. This protocol provides a step-by-step guide for the reaction setup, purification, and characterization of the final product.
Introduction
Naphthalocyanines are structural analogues of phthalocyanines, featuring a larger π-conjugated system that results in absorption at longer wavelengths, typically in the near-infrared (NIR) region of the electromagnetic spectrum. This property makes them highly valuable for applications requiring deep tissue penetration of light, such as photodynamic therapy, and for the development of NIR-sensitive optical and electronic devices. The central metal atom plays a crucial role in modulating the photophysical and photochemical properties of the macrocycle. Tin(II) naphthalocyanines, in particular, have garnered interest due to their unique electronic and phototoxic properties. This protocol details a reliable method for the synthesis of Tin(II) 2,3-naphthalocyanine.
Experimental Protocol
This protocol is based on established methods for the synthesis of metallophthalocyanines and related analogues.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,3-Naphthalenedicarbonitrile | C₁₂H₆N₂ | 178.19 | ≥98% | Sigma-Aldrich |
| Anhydrous Tin(II) Chloride | SnCl₂ | 189.60 | ≥98% | Sigma-Aldrich |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Buchner funnel and filter flask
-
Vacuum pump
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, add 2,3-naphthalenedicarbonitrile (4.0 mmol, 0.713 g) and anhydrous Tin(II) chloride (1.0 mmol, 0.190 g).
-
Under a gentle flow of inert gas, add 20 mL of 1-chloronaphthalene to the flask.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 260 °C).
-
Maintain the reflux for 4-6 hours. The color of the reaction mixture should change to a deep green or blue, indicating the formation of the naphthalocyanine.
-
-
Isolation of the Crude Product:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Add 50 mL of methanol to the flask to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with hot N,N-dimethylformamide (DMF) (3 x 20 mL), methanol (3 x 20 mL), and finally with hexanes (2 x 20 mL) to remove unreacted starting materials and solvent residues.
-
-
Purification (Soxhlet Extraction):
-
Dry the crude product in a vacuum oven at 60 °C for 2 hours.
-
Place the dried solid in a cellulose thimble and perform a Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
After extraction, dry the purified Tin(II) 2,3-naphthalocyanine in a vacuum oven at 80 °C overnight.
-
-
Characterization:
-
The final product should be a dark blue or green powder.
-
Characterize the product using UV-Vis spectroscopy (in a suitable solvent like 1-chloronaphthalene or DMF), Fourier-transform infrared (FTIR) spectroscopy, and, if possible, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Data Summary
| Parameter | Value |
| Reactants | |
| 2,3-Naphthalenedicarbonitrile | 0.713 g (4.0 mmol) |
| Anhydrous Tin(II) Chloride | 0.190 g (1.0 mmol) |
| Solvent | |
| 1-Chloronaphthalene | 20 mL |
| Reaction Conditions | |
| Temperature | ~260 °C (Reflux) |
| Time | 4-6 hours |
| Atmosphere | Inert (N₂ or Ar) |
| Expected Product | |
| Tin(II) 2,3-naphthalocyanine | Dark blue/green powder |
| Theoretical Yield | ~0.832 g |
| Typical Yield | 60-70% |
Visualizing the Workflow
Caption: Workflow for the synthesis of Tin(II) 2,3-naphthalocyanine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
1-Chloronaphthalene is toxic and an irritant; handle with care.
-
Tin(II) chloride is corrosive and can cause skin and eye irritation.
-
The reaction is conducted at high temperatures; use appropriate caution.
Conclusion
This protocol provides a comprehensive guide for the synthesis of Tin(II) 2,3-naphthalocyanine. The successful synthesis of this compound will enable further investigation into its photophysical properties and its potential applications in various scientific and biomedical fields. Adherence to the described procedures and safety precautions is essential for a successful and safe experiment.
Application Notes and Protocols for the Incorporation of Tin(II) 2,3-Naphthalocyanine into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a hydrophobic photosensitizer with strong absorbance in the near-infrared (NIR) region, making it a promising candidate for photodynamic therapy (PDT) and photoacoustic imaging. However, its poor water solubility limits its direct application in biological systems. Encapsulation of SnNc into nanoparticles (NPs) can overcome this limitation by improving its bioavailability, stability, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect.
These application notes provide detailed protocols for incorporating SnNc into polymeric nanoparticles and reconstituted low-density lipoprotein (LDL) nanoparticles. It also includes methods for nanoparticle characterization and a discussion of the cellular uptake and photodynamic action of these nanoparticles.
Data Presentation: Nanoparticle Characteristics
The following tables summarize representative quantitative data for nanoparticles loaded with hydrophobic photosensitizers analogous to Tin(II) 2,3-naphthalocyanine. This data is provided as a reference for expected outcomes when following the described protocols.
Table 1: Representative Characteristics of Polymeric Nanoparticles Encapsulating Hydrophobic Photosensitizers.
| Nanoparticle Formulation | Polymer | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| CuNC(Octa)-loaded micelles | PEG-PCL | Oil-in-water emulsion | 35 - 110 | Not Reported | Not Reported | Not Reported | |
| Paclitaxel-loaded NPs | PLGA | Nanoprecipitation | < 200 | Not Reported | 6.3 - 8.9 | Not Reported | |
| Curcumin-loaded NPs | PLGA | Nanoprecipitation | < 200 | Not Reported | 6.3 - 8.9 | Not Reported |
Table 2: Representative Characteristics of Reconstituted LDL Nanoparticles.
| Photosensitizer | Payload (Drug:LDL ratio) | Average Particle Size (nm) | Methodology | Reference |
| SiNcBOA | 100:1 | ~22 | Reconstitution |
Experimental Protocols
Protocol 1: Encapsulation of Tin(II) 2,3-Naphthalocyanine in Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles via Nanoprecipitation
This protocol describes the preparation of SnNc-loaded PLGA nanoparticles using the nanoprecipitation (solvent displacement) method.
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetonitrile (ACN)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
-
Centrifuge
-
Lyophilizer (optional, for long-term storage)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 1 mL of acetonitrile.
-
Prepare a stock solution of SnNc in a suitable organic solvent in which it is highly soluble (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)).
-
Add the desired amount of SnNc stock solution to the PLGA solution to achieve the target drug loading.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in deionized water.
-
-
Nanoparticle Formation:
-
Place a stir bar in a beaker containing 10 mL of the PVA solution and stir at a constant rate (e.g., 600 rpm) on a magnetic stirrer.
-
Using a syringe, add the 1 mL of the SnNc/PLGA organic phase dropwise into the stirring aqueous phase. For more controlled and reproducible results, a syringe pump can be used for the addition.
-
The solution will become turbid as the nanoparticles form instantaneously.
-
-
Solvent Evaporation and Nanoparticle Purification:
-
Leave the nanoparticle suspension stirring overnight in a fume hood to allow for the complete evaporation of the acetonitrile.
-
Transfer the suspension to centrifuge tubes and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully decant the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice more to remove excess surfactant and unencapsulated drug.
-
-
Storage:
-
The purified nanoparticles can be stored as a suspension at 4°C for short-term use.
-
For long-term storage, the nanoparticles can be lyophilized to a powder.
-
Protocol 2: Preparation of Tin(II) 2,3-Naphthalocyanine-Loaded Polymeric Micelles via Oil-in-Water Emulsion
This protocol is adapted from a method used for encapsulating various hydrophobic phthalocyanine and naphthalocyanine dyes into polymeric micelles.
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Amphiphilic diblock copolymer (e.g., poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL))
-
Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 1.5 mg of SnNc in a minimal amount of THF, DMF, or anhydrous DMSO.
-
In a separate vial, prepare a 50 mg/mL solution of PEG-PCL in THF.
-
Add 80 µL of the PEG-PCL solution to the SnNc solution and vortex thoroughly.
-
-
Emulsification:
-
Pipette the resulting SnNc/polymer mixture into a glass vial containing 4 mL of deionized water.
-
-
Micelle Formation:
-
Sonicate the mixture in a water bath sonicator for 5-10 minutes, or until a homogenous colloidal suspension is observed.
-
-
Purification:
-
The resulting micelle solution can be purified by dialysis against deionized water to remove the organic solvent and any unencapsulated drug.
-
Protocol 3: Reconstitution of Tin(II) 2,3-Naphthalocyanine into Low-Density Lipoprotein (LDL) Nanoparticles
This protocol is an adaptation of a method used for reconstituting a silicon naphthalocyanine derivative into LDL.
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Human LDL
-
Heptane
-
Benzene
-
Starch
-
Tricine buffer (10 mM, pH 8.2)
-
Nitrogen gas stream
-
Ice salt bath
-
Low-speed and high-speed centrifuges
Procedure:
-
LDL Preparation:
-
Isolate human LDL from plasma using standard ultracentrifugation techniques.
-
-
SnNc Solution Preparation:
-
Dissolve SnNc in a minimal volume of a 1:1 (v/v) mixture of heptane and benzene.
-
-
Reconstitution:
-
Add the SnNc solution to a suspension of LDL.
-
Add starch to the mixture.
-
Incubate at 4°C for 90 minutes.
-
-
Solvent Removal:
-
Remove the benzene and any residual heptane under a stream of nitrogen gas in an ice salt bath for approximately 45 minutes.
-
-
Solubilization and Purification:
-
Solubilize the reconstituted SnNc-LDL (r-SnNc-LDL) in 10 mM Tricine buffer (pH 8.2) at 4°C for 24 hours.
-
Remove the starch from the solution by a low-speed centrifugation (500 x g).
-
Follow with a 20-minute centrifugation at 6000 x g to further clarify the solution.
-
Nanoparticle Characterization
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a Zetasizer instrument.
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to air dry, and then visualize under a transmission electron microscope. Negative staining (e.g., with uranyl acetate) may be required for better contrast.
3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Procedure:
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to disrupt the particles and release the encapsulated SnNc.
-
Quantify the amount of SnNc using UV-Vis spectroscopy by measuring the absorbance at its characteristic Q-band maximum (around 858 nm) and comparing it to a standard curve of free SnNc.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle synthesis.
Caption: Cellular uptake of SnNc-loaded nanoparticles.
experimental setup for measuring the fluorescence of Tin(II) 2,3-naphthalocyanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocol to measure the fluorescence properties of Tin(II) 2,3-naphthalocyanine (SnNc). This near-infrared (NIR) absorbing metallonaphthalocyanine is of significant interest for applications in photodynamic therapy, bioimaging, and as a photosensitizer in drug development.
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a synthetic porphyrin-like molecule characterized by its strong absorption in the near-infrared region of the electromagnetic spectrum. This property makes it a promising candidate for various biomedical applications that require deep tissue penetration of light. Understanding its fluorescence characteristics, including excitation and emission spectra, quantum yield, and fluorescence lifetime, is crucial for optimizing its use in these applications. This application note outlines the necessary instrumentation and a step-by-step protocol for the comprehensive fluorescence characterization of SnNc.
Photophysical Properties of Tin(II) 2,3-Naphthalocyanine
The known photophysical properties of SnNc are summarized in the table below. It is important to note that these properties can be highly dependent on the solvent and the aggregation state of the molecule.
| Property | Value | Solvent/Conditions |
| Absorption Maxima (λ_abs_) | 735 nm, 789 nm, 830 nm | Chloronaphthalene |
| Fluorescence Emission Maxima (λ_em_) | ~403 nm and ~674 nm | Thin Film (Excitation at 360 nm) |
| Fluorescence Quantum Yield (Φ_F_) | Not reported | - |
| Fluorescence Lifetime (τ_F_) | Not reported | - |
Experimental Protocols
This section details the methodologies for determining the key fluorescence parameters of SnNc.
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible fluorescence measurements.
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc) powder
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, or Chloronaphthalene)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of SnNc in the chosen solvent at a concentration of 1 mM. Due to the low solubility of naphthalocyanines, sonication may be required to facilitate dissolution.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
Degassing (Optional but Recommended): For quantum yield and lifetime measurements, it is advisable to degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench fluorescence.
Measurement of Fluorescence Excitation and Emission Spectra
Instrumentation:
-
A spectrofluorometer equipped with:
-
A high-intensity Xenon arc lamp or a tunable laser as the excitation source.
-
Excitation and emission monochromators for wavelength selection.
-
A sensitive detector, such as a photomultiplier tube (PMT), suitable for the near-infrared region.
-
A sample holder with a 90° geometry for solution measurements.
-
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance spectral resolution and signal-to-noise ratio.
-
-
Emission Spectrum Measurement:
-
Place the cuvette with the SnNc solution in the sample holder.
-
Set the excitation wavelength to one of the known absorption maxima (e.g., 735 nm).
-
Scan a range of emission wavelengths, starting from ~20 nm above the excitation wavelength to the near-infrared region (e.g., 750 nm to 950 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the maximum of the observed fluorescence emission peak.
-
Scan a range of excitation wavelengths covering the absorption spectrum of SnNc (e.g., 600 nm to 850 nm).
-
Determination of Fluorescence Quantum Yield (Φ_F_)
The comparative method (also known as the Williams method) is a reliable technique for determining the fluorescence quantum yield. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Additional Materials:
-
A suitable fluorescence standard with a known quantum yield in the near-infrared range (e.g., IR-125 in DMSO, Φ_F_ = 0.13).
Protocol:
-
Prepare Standard and Sample Solutions: Prepare solutions of the standard and SnNc with closely matched absorbances at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the standard and the SnNc solution under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
-
Calculate Quantum Yield: The fluorescence quantum yield of SnNc (Φ_F_sample_) is calculated using the following equation:
Φ_F_sample_ = Φ_F_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²)
Where:
-
Φ_F_std_ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ_F_)
Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.
Instrumentation:
-
A TCSPC system consisting of:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
A fast and sensitive single-photon detector (e.g., a microchannel plate PMT or an avalanche photodiode).
-
TCSPC electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).
-
Protocol:
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to an absorption band of SnNc.
-
Adjust the repetition rate of the laser to be significantly longer than the expected fluorescence lifetime of the sample.
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the SnNc solution.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate software.
-
Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s).
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental process of fluorescence.
Caption: Experimental workflow for fluorescence characterization.
Caption: Simplified Jablonski diagram for fluorescence.
Application Notes and Protocols for Tin(II) 2,3-Naphthalocyanine in Organic Reactions: A Feasibility Assessment
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of available scientific literature, we have concluded that there is a notable absence of specific, detailed applications for Tin(II) 2,3-naphthalocyanine as a catalyst in common organic reactions such as oxidation, cycloaddition, or carbon-carbon coupling.
While the broader class of phthalocyanines and naphthalocyanines has been a subject of interest in catalysis, particularly in photocatalysis and electrocatalysis, our extensive search did not yield the specific experimental protocols, quantitative data, or established catalytic cycles for Tin(II) 2,3-naphthalocyanine in solution-phase organic synthesis that would be necessary to generate the detailed Application Notes and Protocols you have requested.
The primary focus of the existing research on Tin(II) 2,3-naphthalocyanine lies in the field of materials science . Its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum makes it a valuable component in the development of:
-
Organic Photodiodes: Devices that convert light into an electrical current.
-
Organic Solar Cells: As a photosensitizer to capture light energy.
-
Near-Infrared Sensors: For various detection applications.
Below is a summary of the known properties and a generalized workflow for investigating the potential photocatalytic activity of a compound like Tin(II) 2,3-naphthalocyanine, which may serve as a starting point for novel research.
Physicochemical Properties of Tin(II) 2,3-Naphthalocyanine
| Property | Value |
| Molecular Formula | C₄₈H₂₄N₈Sn |
| Molecular Weight | 831.47 g/mol |
| Appearance | Dark powder |
| Key Spectral Feature | Strong absorption in the near-infrared region |
General Workflow for Investigating Photocatalytic Activity
For researchers interested in exploring the untapped catalytic potential of Tin(II) 2,3-naphthalocyanine, a general experimental workflow for a model photocatalytic reaction is proposed below. This is a hypothetical workflow and has not been validated for this specific compound.
Caption: General workflow for testing photocatalytic activity.
Hypothetical Signaling Pathway for Photocatalysis
Should Tin(II) 2,3-naphthalocyanine prove to be a viable photocatalyst, a possible mechanism of action could involve the generation of reactive oxygen species (ROS) or direct electron transfer. A simplified, hypothetical pathway is illustrated below.
Application Notes and Protocols for the Fabrication of Tin(II) 2,3-Naphthalocyanine Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a small-molecule organic semiconductor renowned for its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This property, combined with its excellent thermal and chemical stability, makes it a highly promising material for a variety of optoelectronic applications, including organic photovoltaics (OPVs), photodetectors, and near-infrared sensors. The performance of devices based on SnNc is critically dependent on the quality and morphology of the thin films. This document provides detailed protocols for the fabrication of high-quality SnNc thin films using two primary methods: High Vacuum Thermal Evaporation and a generalized protocol for Solution-Based Spin Coating.
Method 1: High Vacuum Thermal Evaporation (HVTE)
High Vacuum Thermal Evaporation is a physical vapor deposition (PVD) technique and the most established method for producing high-purity, uniform thin films of SnNc.[1] In this process, SnNc powder is heated in a high vacuum environment until it sublimes. The resulting vapor then travels and condenses onto a substrate, forming a thin film.
Application Notes
This method is ideal for creating highly ordered crystalline thin films suitable for high-performance electronic devices such as organic field-effect transistors (OFETs) and photodetectors. The high vacuum conditions minimize impurities in the deposited film. The film morphology typically consists of uniformly distributed, symmetrical spherical-shaped nanoparticles.[1] Post-deposition annealing can be employed to increase the crystallite size of the film. For instance, annealing at 473 K (200 °C) for 4 hours has been shown to increase the grain size.[1]
Experimental Protocol
1. Substrate Preparation:
- Begin with thoroughly cleaned substrates (e.g., glass, quartz, Indium Tin Oxide (ITO), or Silicon wafers).
- Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates using a stream of high-purity nitrogen gas.
- Optional: Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and improve the surface energy.
2. Deposition Procedure:
- Place the cleaned substrates into a substrate holder within a high vacuum deposition chamber.
- Load high-purity SnNc powder (≥99%) into a thermal evaporation source, such as a molybdenum or tungsten boat.
- Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
- Heat the evaporation source resistively until the SnNc material begins to sublime. The exact temperature will depend on the source design and material, but is typically in the range of 350-500°C.
- Control the deposition rate at approximately 0.1-0.2 nm/s. This can be monitored in-situ using a quartz crystal microbalance.
- Maintain the substrate at room temperature or heat it to a specific temperature (e.g., 200 °C) to influence film crystallinity.
- Continue the deposition until the desired film thickness is achieved.
- Allow the system to cool down to room temperature before venting the chamber with an inert gas like nitrogen.
3. Post-Deposition Annealing (Optional):
- Transfer the coated substrates to a tube furnace or a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- Heat the films to a temperature of 200°C (473 K) for a duration of 2-4 hours to promote crystallization.[1]
- Allow the films to cool down slowly to room temperature before further characterization or device fabrication.
Diagram of High Vacuum Thermal Evaporation Workflow
Caption: Workflow for SnNc thin film fabrication via HVTE.
Method 2: Solution-Based Spin Coating
Spin coating is a widely used technique for depositing thin films from solution. It offers advantages in terms of low cost, high throughput, and simplicity. While less common for unsubstituted naphthalocyanines due to their limited solubility, it is a viable method if a suitable solvent system can be identified.
Application Notes
This method is suitable for rapid screening of SnNc-based materials and for applications where solution-based processing is a requirement. The quality of the film is highly dependent on the solvent, solution concentration, and spin coating parameters. Chloronaphthalene has been identified as a potential solvent for SnNc. The resulting film morphology can be less ordered than that achieved by thermal evaporation and may require optimization of post-deposition annealing to improve crystallinity.
Experimental Protocol (Generalized)
1. Solution Preparation:
- Solvent Selection: Tin(II) 2,3-naphthalocyanine has very low solubility in common organic solvents. 1-chloronaphthalene is a potential solvent.
- Dissolution: Prepare a solution by dissolving SnNc powder in 1-chloronaphthalene. This will likely require heating (e.g., to 80-100°C) and stirring for an extended period (several hours) in an inert atmosphere.
- Concentration: The optimal concentration will need to be determined experimentally, but a starting point would be in the range of 1-5 mg/mL.
- Filtration: After dissolution and cooling to room temperature, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.
2. Substrate Preparation:
- Follow the same substrate cleaning procedure as described in the High Vacuum Thermal Evaporation protocol.
3. Spin Coating Procedure:
- Place the cleaned substrate on the chuck of a spin coater.
- Dispense a small amount of the SnNc solution onto the center of the substrate, enough to cover the surface.
- Begin the spin coating program. A two-step program is often effective:
- Step 1 (Spread): A low spin speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
- Step 2 (Thinning): A higher spin speed (e.g., 1500-4000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
- After the spin coating process is complete, transfer the substrate to a hotplate.
4. Post-Deposition Annealing:
- Anneal the film on a hotplate in an inert atmosphere. The annealing temperature and time will need to be optimized. A starting point would be to bake at 100-120°C for 10-15 minutes to remove residual solvent, followed by a higher temperature anneal (e.g., 200°C) to improve crystallinity.
Diagram of Spin Coating Workflow
Caption: Workflow for SnNc thin film fabrication via Spin Coating.
Data Presentation: Comparison of Fabrication Methods
The following table summarizes the typical parameters and resulting film properties for the described fabrication methods. Note that data for solution-processed SnNc films is limited in the literature and the values provided are estimates based on similar materials.
| Parameter | High Vacuum Thermal Evaporation (HVTE) | Solution-Based Spin Coating (Generalized) |
| Process Parameters | ||
| Base Pressure | < 10⁻⁵ Torr | Atmospheric |
| Deposition Rate | 0.1 - 1.0 Å/s | N/A |
| Substrate Temperature | Room Temperature to 200°C | Room Temperature |
| Annealing Temperature | 200°C | 100 - 200°C |
| Resulting Film Properties | ||
| Film Thickness | 10 - 200 nm (precisely controlled) | 20 - 150 nm (dependent on concentration and spin speed) |
| Surface Roughness (RMS) | Typically low (< 5 nm) | Variable, dependent on solvent and annealing |
| Morphology | Uniform, spherical nanoparticles (~50 nm diameter)[1] | Amorphous or polycrystalline, dependent on processing |
| Hole Mobility (µh) | ~8.8 x 10⁻⁵ cm²/Vs | Not reported, expected to be lower than HVTE without optimization |
References
Application Notes and Protocols for Tin(II) 2,3-Naphthalocyanine in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) 2,3-naphthalocyanine (SnNc) is a member of the naphthalocyanine family of molecules, which are structurally related to phthalocyanines but possess a more extended π-conjugated system. This extended conjugation leads to strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum.[1][2] This property, combined with the potential for large third-order nonlinear optical (NLO) responses, makes SnNc and related compounds promising candidates for a variety of applications, including optical limiting, optical switching, and in photodynamic therapy. This document provides an overview of the application of SnNc in nonlinear optical materials, including representative quantitative data for a related naphthalocyanine compound, detailed experimental protocols for synthesis and characterization, and visualizations of the experimental workflows.
Nonlinear Optical Properties of Naphthalocyanines
The nonlinear optical response of a material describes how its optical properties, such as the refractive index and absorption coefficient, are altered by the presence of intense light. In the context of SnNc, the most relevant NLO property is the third-order nonlinear susceptibility, χ⁽³⁾, which governs phenomena like two-photon absorption and the optical Kerr effect. These effects are the basis for applications such as optical limiting, where the material's transmittance decreases with increasing incident light intensity, thereby protecting sensitive optical sensors or the human eye from high-intensity laser pulses.
Table 1: Representative Nonlinear Optical Properties of a Zinc(II) Naphthalocyanine Derivative
| Property | Symbol | Value | Wavelength (nm) | Solvent | Reference |
| Nonlinear Absorption Coefficient | β | + (denotes reverse saturable absorption) | 532 | Chloroform | [3] |
| Third-Order Nonlinear Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | - | 532 | Chloroform | [3] |
| Ground State Absorption Cross-Section | σ₀ | - | 532 | Chloroform | [3] |
| Excited State Absorption Cross-Section | σₑₓ | - | 532 | Chloroform | [3] |
Note: The positive sign for the nonlinear absorption coefficient (β) indicates reverse saturable absorption (RSA), a desirable property for optical limiting applications. The exact numerical values for Zinc(II) tetrakis(2-ethylhexyloxy)naphthalocyanine are not provided in the abstract, but the reference indicates the investigation of these properties.
Experimental Protocols
Synthesis of Tin(II) 2,3-Naphthalocyanine
A general procedure for the synthesis of metallonaphthalocyanines involves the reaction of a naphthalonitrile precursor with a metal salt at high temperatures. The following is a generalized protocol that can be adapted for the synthesis of Tin(II) 2,3-naphthalocyanine.
Materials:
-
2,3-Naphthalenedicarbonitrile
-
Tin(II) chloride (SnCl₂)
-
High-boiling point solvent (e.g., quinoline, 1-pentanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reflux apparatus
-
Filtration apparatus
-
Purification solvents (e.g., methanol, acetone, chloroform)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-naphthalenedicarbonitrile and a molar excess of Tin(II) chloride.
-
Add a high-boiling point solvent to the flask.
-
Flush the apparatus with an inert gas and maintain a positive pressure throughout the reaction.
-
Heat the reaction mixture to reflux (typically 180-220 °C) and maintain for several hours (4-24 hours). The reaction progress can be monitored by observing the color change of the solution to a deep green or blue.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the crude product by adding a non-polar solvent like methanol.
-
Collect the solid product by filtration and wash it extensively with methanol and acetone to remove unreacted starting materials and solvent residues.
-
Further purification can be achieved by Soxhlet extraction with different solvents or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of chloroform and methanol).
-
The final product should be dried under vacuum.
Caption: Workflow for the synthesis of Tin(II) 2,3-naphthalocyanine.
Z-Scan Technique for Nonlinear Optical Characterization
The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmitted intensity through a finite aperture in the far field ("closed-aperture" Z-scan) and the total transmitted intensity ("open-aperture" Z-scan).
Experimental Setup:
-
Laser Source: A pulsed laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser operating at 532 nm or a Ti:sapphire laser for femtosecond pulses).
-
Beam Splitter: To split the laser beam into a reference beam and a transmitted beam.
-
Focusing Lens: To focus the laser beam onto the sample.
-
Sample Holder: A cuvette for solutions or a mount for thin films, placed on a translation stage that moves along the beam propagation direction (z-axis).
-
Aperture: An adjustable iris placed in the far field of the transmitted beam.
-
Photodetectors: To measure the intensity of the reference and transmitted beams.
-
Data Acquisition System: To record the signals from the photodetectors as a function of the sample position (z).
Protocol:
-
Sample Preparation: Prepare a solution of Tin(II) 2,3-naphthalocyanine in a suitable solvent (e.g., chloroform, THF) with a known concentration, or deposit a thin film of the material on a high-quality optical substrate. The linear transmittance of the sample at the laser wavelength should be measured.
-
Beam Alignment: Align the laser beam to be perfectly Gaussian and propagate along the central axis of the translation stage.
-
Open-Aperture Z-Scan:
-
Remove the aperture or open it completely to collect all the transmitted light.
-
Translate the sample along the z-axis through the focal point.
-
Record the normalized transmittance (T) as a function of the sample position (z).
-
A dip in the transmittance at the focal point (z=0) indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).
-
The nonlinear absorption coefficient (β) can be calculated by fitting the experimental data to the theoretical model.
-
-
Closed-Aperture Z-Scan:
-
Place an aperture in the far field that allows only a fraction of the beam (typically 10-50%) to pass through to the detector.
-
Repeat the translation of the sample through the focal point and record the normalized transmittance.
-
The resulting curve will show a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing) or a valley followed by a peak for a positive nonlinear refractive index (self-focusing).
-
The nonlinear refractive index (n₂) can be determined from the difference between the peak and valley transmittance.
-
-
Data Analysis: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the values of n₂ and β.
Caption: Workflow for Z-scan measurement of nonlinear optical properties.
Signaling Pathways and Logical Relationships
The nonlinear optical response in materials like Tin(II) 2,3-naphthalocyanine originates from the interaction of the intense laser light with the electronic structure of the molecule. The process can be conceptually understood through a simplified energy level diagram.
Caption: Simplified energy level diagram illustrating nonlinear absorption.
In a reverse saturable absorption (RSA) process, the molecule is first excited from the ground state (S₀) to the first excited singlet state (S₁) by absorbing a photon. From S₁, it can undergo intersystem crossing to a triplet state (T₁) or be further excited to a higher singlet state (Sₙ). If the absorption cross-section of the excited states (S₁ or T₁) is larger than that of the ground state (σₑₓ > σ₀), the material will absorb more light at higher intensities, leading to the optical limiting effect.
Conclusion
Tin(II) 2,3-naphthalocyanine holds significant promise as a material for nonlinear optical applications due to its strong absorption in the NIR and anticipated large third-order nonlinear susceptibility. While specific quantitative data for this compound remains elusive in the readily available literature, the provided protocols for synthesis and characterization, along with representative data from a related compound, offer a solid foundation for researchers to explore its potential. Further investigation into the precise nonlinear optical properties of SnNc is warranted to fully assess its capabilities for advanced photonic and biophotonic applications.
References
Application Notes and Protocols for Delivery Systems of Tin(II) 2,3-Naphthalocyanine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential delivery systems for the hydrophobic photosensitizer Tin(II) 2,3-naphthalocyanine (SnNc), intended for use in photodynamic therapy (PDT). Due to its poor water solubility, effective delivery vehicles are crucial for its application in biological systems. The following sections detail protocols and data for two primary delivery platforms: liposomes and polymeric micelles. The methodologies are based on established techniques for similar hydrophobic photosensitizers and can be adapted for SnNc.
Introduction to Tin(II) 2,3-Naphthalocyanine and Photodynamic Therapy
Tin(II) 2,3-naphthalocyanine is a promising photosensitizer due to its strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum (around 700-900 nm). This property allows for deeper penetration of light into tissues, making it suitable for treating solid tumors.[1][2] The core principle of photodynamic therapy involves the administration of a photosensitizer, which is then activated by light of a specific wavelength. In the presence of molecular oxygen, the activated photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and induce localized cell death and tissue damage.[3][4][5]
The primary challenge in utilizing SnNc and similar photosensitizers is their hydrophobicity, which leads to aggregation in aqueous environments and limits their systemic delivery and bioavailability. To overcome this, various drug delivery systems have been developed to encapsulate or otherwise associate with these hydrophobic molecules, enabling their administration and targeting to diseased tissues.[3]
Liposomal Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like SnNc can be incorporated into the lipid bilayer.
2.1. Quantitative Data for Liposomal Formulations
The following table summarizes typical quantitative data for liposomal formulations of hydrophobic photosensitizers, which can be used as a benchmark for the development of SnNc-loaded liposomes.
| Parameter | Typical Value | Method of Measurement |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | UV-Vis Spectroscopy |
| Drug Loading Capacity | 1 - 5% (w/w) | UV-Vis Spectroscopy |
2.2. Experimental Protocol: Preparation of SnNc-Loaded Liposomes
This protocol describes the thin-film hydration method followed by extrusion for preparing SnNc-loaded liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Add SnNc to the lipid solution at a concentration of 1-5 mol% relative to the total lipid.
-
Remove the chloroform using a rotary evaporator under vacuum at 40-50°C to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm).
-
Perform the extrusion using a mini-extruder device, passing the suspension through the membranes 10-20 times.
-
-
Purification:
-
Remove any unencapsulated SnNc by size exclusion chromatography or dialysis against PBS.
-
2.3. Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposomal SnNc preparation and characterization.
Polymeric Micelle Delivery Systems
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[6][7] The hydrophobic core serves as a reservoir for hydrophobic drugs like SnNc, while the hydrophilic corona provides stability and prevents aggregation.[6]
3.1. Quantitative Data for Polymeric Micelle Formulations
The following table presents typical quantitative data for polymeric micelle formulations of hydrophobic photosensitizers.
| Parameter | Typical Value | Method of Measurement |
| Micelle Size (Diameter) | 20 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Critical Micelle Concentration (CMC) | 1 - 10 mg/L | Pyrene Fluorescence Assay |
| Drug Loading Efficiency | 70 - 95% | UV-Vis Spectroscopy |
| Drug Loading Capacity | 5 - 20% (w/w) | UV-Vis Spectroscopy |
3.2. Experimental Protocol: Preparation of SnNc-Loaded Polymeric Micelles
This protocol describes the dialysis method for encapsulating SnNc into polymeric micelles.
Materials:
-
Amphiphilic block copolymer (e.g., methoxypoly(ethylene glycol)-b-poly(L-lactide), mPEG-b-PLLA)
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Dissolution:
-
Dissolve the block copolymer (e.g., 100 mg of mPEG-b-PLLA) and SnNc (e.g., 5-10 mg) in a small volume of DMF (e.g., 5 mL).
-
-
Micelle Formation:
-
Add the polymer-drug solution dropwise to a larger volume of deionized water (e.g., 50 mL) under constant stirring. This will induce the self-assembly of the block copolymers into micelles with SnNc entrapped in the hydrophobic cores.
-
-
Dialysis:
-
Transfer the resulting micellar solution into a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water, to remove the organic solvent.
-
-
Purification and Concentration:
-
Filter the dialyzed solution through a 0.22 µm syringe filter to remove any aggregates.
-
The solution can be concentrated using ultrafiltration if necessary.
-
3.3. Experimental Workflow for Polymeric Micelle Preparation
Caption: Workflow for preparing SnNc-loaded polymeric micelles.
In Vitro and In Vivo Evaluation
4.1. Protocol: In Vitro Phototoxicity Assay
Objective: To determine the phototoxic effect of SnNc-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
SnNc-loaded liposomes or micelles
-
Free SnNc (as a control, dissolved in a small amount of DMSO)
-
MTT or other cell viability assay kit
-
Light source with appropriate wavelength (e.g., 780 nm laser)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of SnNc-loaded nanoparticles, free SnNc, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
Irradiation: Irradiate the cells with the light source at a specific dose (e.g., 10 J/cm²). Keep a parallel set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
Viability Assessment: Determine cell viability using the MTT assay according to the manufacturer's instructions.
4.2. Signaling Pathway for Photodynamic Therapy-Induced Cell Death
Caption: Simplified signaling pathway of PDT-induced cell death.
Conclusion
The development of effective delivery systems is paramount for the clinical translation of Tin(II) 2,3-naphthalocyanine as a photodynamic therapy agent. Liposomes and polymeric micelles represent two viable platforms for encapsulating this hydrophobic photosensitizer, thereby improving its solubility, stability, and bioavailability. The protocols and data presented here provide a foundational framework for researchers to develop and characterize SnNc-loaded nanoparticles for preclinical evaluation. Further optimization and in vivo studies will be necessary to fully elucidate the therapeutic potential of these formulations.
References
- 1. Tin(II) 2,3-naphthalocyanine 110479-58-8 [sigmaaldrich.com]
- 2. TIN II 2,3-NAPHTHALOCYANINE CAS#: 110479-58-8 [m.chemicalbook.com]
- 3. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 4. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supramolecular agents for combination of photodynamic therapy and other treatments - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01125A [pubs.rsc.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Polymeric-Micelle-Based Delivery Systems for Nucleic Acids [mdpi.com]
Troubleshooting & Optimization
how to prevent aggregation of Tin(II) 2,3-naphthalocyanine in solution
Technical Support Center: Tin(II) 2,3-Naphthalocyanine
Welcome to the technical support center for Tin(II) 2,3-naphthalocyanine (SnNc). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of SnNc in solution, a common challenge that can impact experimental outcomes.
Troubleshooting Guide: Preventing SnNc Aggregation
Issue: My Tin(II) 2,3-naphthalocyanine solution shows a broadened or shifted Q-band in the UV-Vis spectrum.
This is a classic sign of aggregation. When SnNc molecules stack together (form H- or J-aggregates), the electronic interactions between the macrocycles alter the absorption profile. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solution | Success Indicator |
| High Concentration | Dilute the solution. Aggregation is a concentration-dependent equilibrium. | The Q-band sharpens and may shift to the expected monomeric absorption wavelength. |
| Poor Solvent Choice | Change to a more suitable solvent. Good solvents for naphthalocyanines are often coordinating solvents or those with a high boiling point. | A clear solution is formed, and the UV-Vis spectrum shows a sharp, intense Q-band characteristic of the monomer. |
| Solvent Polarity | Optimize the solvent system. For some phthalocyanines, aggregation can be controlled by adjusting the solvent's dielectric constant.[1] | The monomeric species is favored in the optimized solvent mixture, as confirmed by UV-Vis spectroscopy. |
| Lack of Axial Coordination | Use a solvent that can act as an axial ligand (e.g., pyridine, DMSO) or add a coordinating additive. | The formation of a monomeric species is indicated by a distinct change in the UV-Vis spectrum. |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of Tin(II) 2,3-naphthalocyanine aggregation in solution?
A1: The primary indicator of SnNc aggregation is a change in its UV-Vis absorption spectrum. The sharp, intense Q-band characteristic of the monomeric form will broaden, decrease in intensity, and may shift to a shorter wavelength (a blue-shift, indicating H-aggregation) or a longer wavelength (a red-shift, indicating J-aggregation).[1]
Q2: Which solvents are recommended for dissolving Tin(II) 2,3-naphthalocyanine to minimize aggregation?
A2: While comprehensive solubility data for SnNc is limited, good solvents for related phthalocyanine and naphthalocyanine compounds are typically aprotic and have good coordinating ability or high boiling points. Based on literature for similar compounds and available data, consider the following:
-
Good Candidates: Chloronaphthalene[2], Dichlorobenzene, Quinoline, Pyridine, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Poor Candidates: Water, Alcohols (Methanol, Ethanol), Hexane. Aggregation is generally more pronounced in aqueous and non-polar, non-coordinating solvents.
Q3: How does concentration affect the aggregation of SnNc?
A3: Aggregation is an equilibrium process that is highly dependent on concentration. At higher concentrations, the equilibrium shifts towards the aggregated state. If you are observing aggregation, one of the simplest first steps is to dilute your solution.
Q4: Can additives be used to prevent the aggregation of SnNc?
A4: Yes, certain additives can be effective. These include:
-
Surfactants: Non-ionic surfactants like Tween 20 or Cremophor EL can form micelles that encapsulate the SnNc molecules, preventing them from aggregating.
-
Polymers: Polymers with coordinating side chains can interact with the tin center of SnNc, effectively solvating it and preventing aggregation.
-
Coordinating Ligands: Small molecules that can act as axial ligands, such as pyridine or imidazole, can be added to the solution to block the face-to-face stacking of the naphthalocyanine rings.
Q5: Will temperature affect the aggregation of Tin(II) 2,3-naphthalocyanine?
A5: Yes, temperature can influence the aggregation equilibrium. In many cases, increasing the temperature can provide enough energy to break up the aggregates and favor the monomeric form. However, the effect can be complex and may depend on the solvent and the specific thermodynamics of aggregation for SnNc.
Quantitative Data on Naphthalocyanine Aggregation
The following table presents data for a structurally related Zinc(II) 2,3-naphthalocyanine derivative, which illustrates the quantitative aspects of aggregation. Note that these values are for a different metallo-naphthalocyanine and should be used as a reference for understanding the phenomenon, not as absolute values for SnNc.
Table 1: Aggregation Parameters for Octakis(3,6-dioxa-1-decylthio) Zinc(II) 2,3-naphthalocyanine [1]
| Solvent | Dimerization Constant (Kd) (M-1) | Enthalpy of Aggregation (ΔH°) (kJ mol-1) | Monomer Molar Extinction Coefficient (εm) (M-1cm-1) | Dimer Molar Extinction Coefficient (εd) (M-1cm-1) |
| Tetrahydrofuran (THF) | 2.72 x 105 | Not Reported | 1.95 x 106 (at 777 nm) | 1.29 x 105 (at 777 nm) |
| Toluene | Not Reported | -17.1 to -105.0 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Preparation of a Monomeric Stock Solution of Tin(II) 2,3-naphthalocyanine
-
Solvent Selection: Choose a high-boiling point, coordinating solvent such as pyridine or dimethylformamide (DMF).
-
Weighing: Accurately weigh a small amount of SnNc powder (e.g., 1 mg) in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the vial to achieve the desired concentration (start with a low concentration, e.g., 1 µM).
-
Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes to aid dissolution. Gentle heating (e.g., to 40-50 °C) can also be applied if necessary, but be cautious of solvent evaporation.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particulates.
-
Spectroscopic Verification: Immediately record the UV-Vis spectrum of the solution. A sharp, intense Q-band is indicative of a monomeric solution.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
-
Prepare a Concentrated Stock Solution: Following Protocol 1, prepare a concentrated stock solution of SnNc (e.g., 100 µM) in a suitable solvent.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations (e.g., from 50 µM down to 0.1 µM).
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each concentration.
-
Data Analysis: Plot the absorbance at the Q-band maximum against concentration. A linear relationship (following the Beer-Lambert law) suggests the absence of significant aggregation in that concentration range. Deviations from linearity indicate the onset of aggregation. Also, observe any changes in the shape or position of the Q-band with increasing concentration.
Visualizations
Caption: The equilibrium between monomeric and aggregated SnNc.
Caption: Workflow for preparing and analyzing SnNc solutions.
References
Technical Support Center: Purification of Crude Tin(II) 2,3-Naphthalocyanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Tin(II) 2,3-naphthalocyanine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Tin(II) 2,3-naphthalocyanine?
Common impurities can include unreacted starting materials such as 2,3-naphthalenedicarbonitrile, tin(II) salts, and partially formed or metal-free naphthalocyanine species. Additionally, byproducts from side reactions and residual high-boiling solvents used during the synthesis are often present.
Q2: Which purification technique is most effective for Tin(II) 2,3-naphthalocyanine?
Sublimation is generally the most effective method for achieving high purity Tin(II) 2,3-naphthalocyanine, as it is well-suited for organic compounds with extensive π-conjugation that are often insoluble in common organic solvents.[1][2] However, a combination of techniques, such as an initial solvent wash followed by sublimation, can yield the best results.
Q3: What is the expected appearance of pure Tin(II) 2,3-naphthalocyanine?
Pure Tin(II) 2,3-naphthalocyanine is typically a dark-colored powder.[3] The color can vary depending on the crystalline form and purity, but a deep, uniform color is indicative of higher purity.
Q4: How can I assess the purity of my Tin(II) 2,3-naphthalocyanine sample?
Purity can be assessed using various analytical techniques:
-
UV-Vis Spectroscopy: A sharp and well-defined Q-band absorption in the near-infrared region (around 700-900 nm) is characteristic of the aggregated form, while a sharp peak around 860 nm in a suitable solvent like 1-chloronaphthalene indicates the monomeric form. The absence of extraneous peaks suggests higher purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify organic impurities if the compound has sufficient solubility in a deuterated solvent.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of volatile impurities and the thermal stability of the compound.
-
Elemental Analysis: This provides the percentage of carbon, hydrogen, nitrogen, and tin, which can be compared to the theoretical values.
Troubleshooting Guides
Sublimation
Problem 1: Low yield of sublimed product.
-
Possible Cause 1: Sublimation temperature is too low.
-
Solution: Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor for sublimation. Be cautious not to exceed the decomposition temperature.
-
-
Possible Cause 2: Vacuum is not sufficient.
-
Solution: Check the vacuum pump and all connections for leaks. Ensure a high vacuum is maintained throughout the process.
-
-
Possible Cause 3: The crude material is not sufficiently dry.
-
Solution: Ensure the crude Tin(II) 2,3-naphthalocyanine is thoroughly dried before sublimation to remove any residual solvents.
-
Problem 2: The sublimed product is not pure.
-
Possible Cause 1: Sublimation temperature is too high.
-
Solution: A temperature that is too high can cause some impurities to co-sublimate or the product to decompose. Lower the temperature to a point where sublimation still occurs at a reasonable rate.
-
-
Possible Cause 2: The temperature gradient between the heating zone and the collection zone is not optimal.
-
Solution: Ensure there is a significant and stable temperature difference between where the crude material is heated and where the purified product is collected. This can be achieved by adjusting the heating mantle and ensuring efficient cooling of the collection surface.
-
Solvent Washing
Problem 1: The product is still impure after washing.
-
Possible Cause 1: The incorrect solvent was used.
-
Solution: Select a solvent in which the impurities are highly soluble, but the Tin(II) 2,3-naphthalocyanine is poorly soluble. Common choices for washing similar compounds include acetone, methanol, and ethanol. Multiple washing steps with different solvents may be necessary.
-
-
Possible Cause 2: Insufficient washing.
-
Solution: Increase the volume of the solvent and the number of washing cycles. Sonication during washing can help to break up aggregates and improve the removal of trapped impurities.
-
Problem 2: Significant loss of product during washing.
-
Possible Cause: The product has some solubility in the washing solvent.
-
Solution: Cool the solvent before use to decrease the solubility of the product. Use a minimal amount of solvent necessary for effective washing. After washing, ensure complete recovery of the solid by using a fine filter and washing the filter cake with a small amount of cold solvent.
-
Column Chromatography
Problem 1: The compound does not move down the column.
-
Possible Cause 1: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For naphthalocyanines, which are generally non-polar, a mixture of a non-polar solvent (like hexane or toluene) and a slightly more polar solvent (like dichloromethane or chloroform) may be effective.
-
-
Possible Cause 2: The compound has very strong interactions with the stationary phase.
-
Solution: Consider using a different stationary phase. Alumina (neutral or basic) can sometimes be a better choice than silica gel for porphyrin and phthalocyanine-like compounds.
-
Problem 2: Poor separation of the desired product from impurities.
-
Possible Cause 1: The eluent polarity is too high.
-
Solution: If the compound and impurities move down the column too quickly, decrease the polarity of the eluent to improve the separation.
-
-
Possible Cause 2: The column was not packed properly.
-
Solution: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and inefficient separation.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Crude Tin(II) 2,3-Naphthalocyanine (Illustrative Data)
| Purification Method | Purity Achieved (Illustrative) | Yield (Illustrative) | Advantages | Disadvantages |
| Solvent Washing | 85-95% | 70-90% | Simple, removes soluble impurities. | May not remove structurally similar impurities. |
| Column Chromatography | >95% | 40-70% | Good for separating closely related compounds. | Can be time-consuming, requires appropriate solvent system. |
| Sublimation | >99% | 50-80% | High purity, removes non-volatile impurities. | Requires specialized equipment, not all impurities can be removed. |
Experimental Protocols
Protocol 1: Solvent Washing
-
Place the crude Tin(II) 2,3-naphthalocyanine in a flask.
-
Add a suitable solvent (e.g., acetone) and stir the suspension at room temperature for 1-2 hours.
-
Filter the suspension and collect the solid product.
-
Wash the solid with fresh, cold solvent.
-
Repeat the washing process with different solvents (e.g., methanol, then ethanol) if necessary.
-
Dry the purified product under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of the stationary phase (e.g., silica gel or alumina) in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude Tin(II) 2,3-naphthalocyanine in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Carefully load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with hexane and gradually adding dichloromethane).
-
Collect the fractions and analyze them (e.g., by TLC or UV-Vis spectroscopy) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Tin(II) 2,3-naphthalocyanine.
Protocol 3: Sublimation
-
Place the crude Tin(II) 2,3-naphthalocyanine in the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger or other collection surface.
-
Evacuate the apparatus to a high vacuum (e.g., < 10⁻⁵ Torr).
-
Begin to heat the bottom of the apparatus slowly and carefully. The sublimation temperature will need to be determined empirically but is likely to be in the range of 400-550 °C for metallonaphthalocyanines.
-
The purified Tin(II) 2,3-naphthalocyanine will sublime and deposit on the cold surface.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified crystalline product from the cold surface.
Visualizations
Caption: Workflow for solvent washing purification.
References
Technical Support Center: Synthesis of Tin(II) 2,3-Naphthalocyanine
Welcome to the technical support center for the synthesis of Tin(II) 2,3-naphthalocyanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important macrocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Tin(II) 2,3-naphthalocyanine?
A1: The most common method for synthesizing Tin(II) 2,3-naphthalocyanine is the template cyclotetramerization of 2,3-naphthalenedicarbonitrile in the presence of a tin(II) salt, typically Tin(II) chloride (SnCl₂), in a high-boiling point solvent. The reaction involves the formation of the macrocycle around the tin(II) metal center.
Q2: What are the key starting materials for this synthesis?
A2: The primary precursors are 2,3-naphthalenedicarbonitrile and a Tin(II) salt, most commonly anhydrous Tin(II) chloride. The purity of these starting materials is crucial for obtaining a high yield and a clean product.
Q3: Why is a high-boiling point solvent necessary?
A3: The cyclotetramerization reaction requires high temperatures, typically in the range of 180-300°C, to proceed at a reasonable rate. High-boiling point solvents such as quinoline, 1-chloronaphthalene, or N,N-dimethylformamide (DMF) are used to achieve and maintain these temperatures.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly depending on the specific reaction conditions, including the purity of reagents, reaction temperature, and reaction time. Reported yields for similar metallonaphthalocyanines can range from low to moderate. Optimization of reaction parameters is often necessary to achieve satisfactory yields.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of Tin(II) 2,3-naphthalocyanine, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Low purity of starting materials: Impurities in 2,3-naphthalenedicarbonitrile or the tin(II) salt can inhibit the reaction. - Inadequate reaction temperature: The temperature may be too low for the cyclotetramerization to occur efficiently. - Insufficient reaction time: The reaction may not have proceeded to completion. - Presence of water: Anhydrous conditions are often critical for this type of condensation reaction. | - Purify starting materials: Recrystallize 2,3-naphthalenedicarbonitrile and use freshly opened or properly stored anhydrous Tin(II) chloride. - Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation (e.g., by observing the characteristic dark green/blue color). - Increase reaction time: Extend the reaction duration and monitor the progress by thin-layer chromatography (TLC) if possible. - Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a Mixture of Compounds/Difficult to Purify | - Formation of side products: Incomplete cyclization can lead to oligomeric species. Side reactions of the nitrile groups can also occur at high temperatures. - Presence of metal-free naphthalocyanine: This can form if the tin(II) salt is not efficiently incorporated. - Unreacted starting materials: Incomplete reaction can leave behind 2,3-naphthalenedicarbonitrile. | - Optimize stoichiometry: Ensure the correct molar ratio of 2,3-naphthalenedicarbonitrile to the tin(II) salt. - Purification: The crude product often requires extensive purification. Column chromatography on silica gel or alumina is a common method. A soxhlet extraction can also be effective for removing soluble impurities. Washing with various solvents can help remove unreacted starting materials and some side products. - Characterization: Use techniques like UV-Vis spectroscopy, Mass Spectrometry, and NMR to identify the components of the mixture and guide the purification strategy. |
| Poor Solubility of the Final Product | - Aggregation: Naphthalocyanines are large, planar molecules that have a strong tendency to aggregate, which significantly reduces their solubility. | - Solvent selection: Test a range of organic solvents to find a suitable one for purification and characterization. High-boiling aromatic solvents like 1-chloronaphthalene or quinoline are often used. - Introduction of solubilizing groups: For future syntheses, consider using substituted naphthalenedicarbonitrile precursors with bulky or flexible side chains to inhibit aggregation and improve solubility. |
| Oxidation of Tin(II) to Tin(IV) | - Presence of oxidizing agents: Air or other oxidizing impurities can lead to the formation of Tin(IV) naphthalocyanine species. | - Inert atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere to minimize exposure to oxygen. - Use of freshly prepared reagents: Ensure the Tin(II) salt has not been partially oxidized during storage. |
Experimental Protocols
Synthesis of Tin(II) 2,3-Naphthalocyanine
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-Naphthalenedicarbonitrile
-
Anhydrous Tin(II) chloride (SnCl₂)
-
High-boiling point solvent (e.g., quinoline or 1-chloronaphthalene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Purification supplies (silica gel for column chromatography, solvents for washing)
Procedure:
-
Setup: Assemble a reaction flask with a condenser and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Charging the flask: To the reaction flask, add 2,3-naphthalenedicarbonitrile and a molar equivalent of anhydrous Tin(II) chloride.
-
Solvent addition: Add the high-boiling point solvent to the flask. The amount should be sufficient to create a stirrable slurry.
-
Inert atmosphere: Purge the system with an inert gas for 15-20 minutes to remove air. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating: Begin heating the mixture with stirring. The reaction temperature should be gradually raised to the desired point (typically 200-250°C).
-
Reaction: Maintain the reaction at the target temperature for several hours (e.g., 4-8 hours). The reaction mixture will typically turn a deep green or blue color as the naphthalocyanine forms.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent upon cooling.
-
Isolation: The crude product can be isolated by filtration. Wash the solid with a suitable solvent (e.g., methanol or acetone) to remove residual high-boiling solvent and some impurities.
-
Purification: The crude Tin(II) 2,3-naphthalocyanine will likely require further purification. This is often the most challenging step.
-
Washing: Wash the crude product sequentially with hot solvents like ethanol, acetone, and water to remove unreacted starting materials and soluble byproducts.
-
Soxhlet Extraction: A Soxhlet extraction with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
-
Column Chromatography: If the product has some solubility, column chromatography on silica gel or alumina using a suitable eluent system can be employed.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of Tin(II) 2,3-naphthalocyanine.
Caption: Troubleshooting workflow for Tin(II) 2,3-naphthalocyanine synthesis.
Technical Support Center: Optimizing the Photodynamic Efficiency of Tin(II) 2,3-Naphthalocyanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Tin(II) 2,3-naphthalocyanine (SnNc).
Frequently Asked Questions (FAQs)
Q1: What are the key photophysical properties of Tin(II) 2,3-naphthalocyanine (SnNc) that make it a candidate for Photodynamic Therapy (PDT)?
A1: Tin(II) 2,3-naphthalocyanine is investigated for PDT due to several key properties. It possesses a strong absorption band in the near-infrared (NIR) region (typically around 750-900 nm).[1] This is critical as light in this "phototherapeutic window" can penetrate deeper into biological tissues compared to light of shorter wavelengths.[2] Additionally, like other metallated naphthalocyanines, it is designed to be an efficient generator of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT.[3] Its extended π-conjugated system, compared to phthalocyanines, is responsible for the red-shifted absorption.[1]
Q2: How does aggregation affect the photodynamic efficiency of SnNc?
A2: Aggregation, or π-π stacking of the planar naphthalocyanine macrocycles, is a major factor that reduces photodynamic efficiency.[1][4] In an aggregated state, the excited state lifetime of the photosensitizer is significantly shortened through non-radiative decay pathways.[5] This process of fluorescence quenching competes directly with intersystem crossing to the triplet state, which is necessary for singlet oxygen generation.[1] Consequently, aggregation leads to a substantial decrease in both fluorescence and singlet oxygen quantum yields, diminishing the therapeutic effect.[4] Naphthalocyanines, due to their extended π-system, have a higher tendency to aggregate in aqueous solutions compared to phthalocyanines.[1][6]
Q3: What type of cell death is typically induced by PDT using naphthalocyanines?
A3: Photodynamic therapy can induce all three major types of cell death: apoptosis, necrosis, and autophagy-related cell death.[7] The specific pathway that is activated depends on several factors, including the subcellular localization of the photosensitizer, the light dose administered, and the cell type.[7][8] Photosensitizers that localize in the mitochondria are potent inducers of apoptosis through the release of cytochrome c.[8] Localization in lysosomes or the plasma membrane can trigger a mix of apoptotic and necrotic pathways.[8] Severe cellular damage and rapid depletion of ATP caused by high-intensity PDT often lead to necrosis.[2]
Q4: Why is a delivery system often required for naphthalocyanines like SnNc?
A4: Delivery systems are crucial for overcoming the inherent challenges associated with naphthalocyanines. Most naphthalocyanines, including SnNc, are poorly soluble in aqueous or biological media, which leads to strong aggregation.[9][10] Delivery systems such as liposomes, polymeric micelles, or nanoparticles encapsulate the photosensitizer, preventing aggregation and improving its solubility and bioavailability.[9][10] These nanocarriers can also improve the circulation time of the photosensitizer in the body and can be functionalized with targeting ligands to enhance accumulation in tumor tissue.[11]
Troubleshooting Guide
Problem 1: Low or no observed phototoxicity in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Aggregation of SnNc | Ensure the solvent used (e.g., DMSO, DMF) is appropriate and that the final concentration in the cell culture medium does not exceed its solubility limit, which can cause precipitation and aggregation.[1][12] Consider using a delivery system like Cremophor EL or encapsulating SnNc into nanoparticles to maintain its monomeric, photoactive form.[9] |
| Insufficient Light Dose | Verify the output of your light source at the specific wavelength corresponding to the Q-band absorption of SnNc. Ensure the light dose (fluence, J/cm²) delivered to the cells is sufficient to activate the photosensitizer. |
| Low Cellular Uptake | Increase the incubation time of the cells with SnNc to allow for sufficient internalization.[11] Confirm cellular uptake using fluorescence microscopy. If uptake is poor, consider a different formulation or delivery vehicle. |
| Photobleaching | SnNc, like other photosensitizers, can be degraded by the same reactive oxygen species it produces.[13] If using a high light dose or prolonged irradiation, the photosensitizer may be destroyed before it can elicit a sufficient therapeutic effect. Measure the photostability of your compound under your experimental conditions. |
| Low Oxygen Concentration | Singlet oxygen generation is dependent on the presence of molecular oxygen.[2] Ensure that cell cultures have adequate oxygenation during light irradiation. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Variable SnNc Concentration | Prepare a fresh stock solution of SnNc in an appropriate solvent (e.g., DMSO) for each experiment and ensure it is fully dissolved before diluting into the cell culture medium. Protect the stock solution from light. |
| Uneven Light Distribution | Ensure that the light source provides uniform illumination across all wells of the cell culture plate. Variations in light intensity will lead to variable phototoxicity. |
| Cell Culture Variability | Use cells from the same passage number for all replicates and ensure a consistent cell seeding density. Differences in cell confluence can affect photosensitizer uptake and response to treatment. |
Quantitative Data Summary
Quantitative photophysical and photochemical data for photosensitizers are critical for comparing their potential efficacy. The table below summarizes key parameters for naphthalocyanines and a common reference photosensitizer. Direct, published data for Tin(II) 2,3-naphthalocyanine is limited; therefore, data for a closely related tin naphthalocyanine derivative is provided for context.
| Parameter | Tin(VI) 2,3-Naphthalocyanine Derivative¹ | Zinc(II) Phthalocyanine (ZnPc, reference) | Significance |
| Max Absorption (Q-band), λmax | ~800-900 nm | ~670 nm[14] | Wavelength for light activation; longer wavelengths offer deeper tissue penetration.[2] |
| Molar Extinction Coeff. (ε) | > 10⁵ M⁻¹cm⁻¹[10] | ~2.82 x 10⁵ M⁻¹cm⁻¹ (in DMF) | Efficiency of light absorption at λmax. |
| Singlet Oxygen Quantum Yield (ΦΔ) | N/A | 0.56 - 0.67 (in DMSO/DMF)[14][15] | Efficiency of generating cytotoxic singlet oxygen; a primary indicator of PDT efficacy. |
| Fluorescence Quantum Yield (ΦF) | N/A | 0.20 (in DMSO)[14] | Efficiency of emitting absorbed energy as fluorescence; competes with ΦΔ. |
| Singlet Oxygen Quenching Rate (kq) | 5.3 x 10⁹ M⁻¹s⁻¹ | N/A | Rate at which the photosensitizer deactivates singlet oxygen; a higher value can reduce PDT efficiency.[9] |
¹Data for tri-(n-hexyl-siloxy) tin(VI)-2,3 naphthalocyanine in chloroform.[9]
Detailed Experimental Protocols
1. Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF
This protocol describes a relative method for determining ΦΔ using 1,3-diphenylisobenzofuran (DPBF) as a chemical scavenger for singlet oxygen.
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Reference photosensitizer with known ΦΔ (e.g., Zinc Phthalocyanine, ZnPc)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMSO, DMF)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the Q-band of the photosensitizers.
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of SnNc, the reference photosensitizer (e.g., ZnPc), and DPBF in the chosen solvent. Protect all solutions from light.
-
Prepare two experimental solutions in quartz cuvettes:
-
Sample: SnNc + DPBF
-
Reference: Reference PS + DPBF
-
-
Adjust the concentrations of SnNc and the reference so that their absorbance values at the irradiation wavelength are matched (typically between 0.05 and 0.1 to avoid inner filter effects). The initial concentration of DPBF is typically ~30-50 µM, resulting in an absorbance of ~1.0 at its absorption maximum (~415 nm).[5][16]
-
-
Irradiation:
-
Place the sample cuvette in the spectrophotometer and record the initial absorbance spectrum, focusing on the DPBF peak at ~415 nm.
-
Irradiate the sample with the monochromatic light source for a short, defined time interval (e.g., 15-30 seconds).
-
Immediately after irradiation, record the absorbance spectrum of the DPBF peak again. The absorbance will decrease as DPBF is consumed by singlet oxygen.[16]
-
Repeat the irradiation and measurement steps for several time intervals.
-
Repeat the entire process for the reference solution under identical conditions.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at ~415 nm against the irradiation time for both the sample and the reference.
-
Determine the initial rate of DPBF photobleaching (R) for both by calculating the slope of the linear portion of the plots.
-
Calculate the singlet oxygen quantum yield of SnNc (ΦΔSnNc) using the following equation: ΦΔSnNc = ΦΔRef * (RSnNc / RRef) * (IabsRef / IabsSnNc) Where ΦΔRef is the known quantum yield of the reference, R is the photobleaching rate, and Iabs is the rate of light absorption by the photosensitizer. If the initial absorbances at the irradiation wavelength were matched, the Iabs term cancels out.[15]
-
2. Protocol: In Vitro Phototoxicity Assessment using MTT Assay
This protocol measures the reduction in cell viability following PDT treatment.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (spectrophotometer)
-
Light source for irradiation
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]
-
Photosensitizer Incubation:
-
Prepare various concentrations of SnNc in complete culture medium from a stock solution in DMSO. Include a vehicle control (medium with the same amount of DMSO).
-
Remove the old medium from the cells and add the SnNc-containing medium.
-
Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
After incubation, replace the medium with fresh, SnNc-free medium.
-
Expose the designated "light" plates to a specific dose of light at the appropriate wavelength.
-
Keep parallel "dark" plates, containing cells treated with the same SnNc concentrations, protected from light to measure dark toxicity.
-
-
Post-Irradiation Incubation: Return all plates to the incubator for a further 24-48 hours.
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.[17]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against the SnNc concentration for both light and dark conditions to determine the EC₅₀ (half-maximal effective concentration) for phototoxicity and the TC₅₀ (half-maximal toxic concentration) for dark toxicity.
-
Visualized Workflows and Pathways
1. Factors Influencing Photodynamic Efficiency
The overall efficiency of PDT is a multifactorial process. The diagram below illustrates the key relationships between the photosensitizer's properties, the treatment parameters, and the biological environment.
Caption: Key factors influencing the overall photodynamic efficiency.
2. Experimental Workflow: In Vitro Phototoxicity Assay
This diagram outlines the sequential steps involved in assessing the phototoxicity of SnNc on a cancer cell line.
Caption: Workflow for an in vitro phototoxicity (MTT) assay.
3. Signaling Pathways of PDT-Induced Cell Death
Upon light activation, SnNc generates reactive oxygen species (ROS) that initiate a cascade of events leading to either programmed cell death (apoptosis) or unregulated cell death (necrosis).
Caption: Simplified signaling pathways of PDT-induced cell death.
References
- 1. dialnet.unirioja.es [dialnet.unirioja.es]
- 2. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Dual Emissive Zn(II) Naphthalocyanines: Synthesis, Structural and Photophysical Characterization with Theory-Supported Insights towards Soluble Coordination Compounds with Visible and Near-Infrared Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. codesandbox.io [codesandbox.io]
- 13. mdpi.com [mdpi.com]
- 14. acsu.buffalo.edu [acsu.buffalo.edu]
- 15. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 16. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
troubleshooting low quantum yield in Tin(II) 2,3-naphthalocyanine fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence quantum yield with Tin(II) 2,3-naphthalocyanine.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield of Tin(II) 2,3-naphthalocyanine?
Q2: What are the primary factors that can lead to a low fluorescence quantum yield?
Several factors can contribute to a low fluorescence quantum yield in Tin(II) 2,3-naphthalocyanine. The most common culprits include:
-
Aggregation: Naphthalocyanines have a strong tendency to form non-fluorescent or weakly fluorescent aggregates, which is a primary cause of fluorescence quenching.[1][2]
-
Solvent Choice: The solvent plays a critical role in the solubility and aggregation state of the molecule. Polar and aqueous solvents tend to promote aggregation.[1]
-
Contamination: Impurities in the solvent or the naphthalocyanine sample can act as quenchers.
-
Photodegradation: Exposure to light, especially in the presence of oxygen, can lead to the degradation of the naphthalocyanine macrocycle, resulting in a loss of fluorescence.[3]
-
Incorrect Measurement Technique: Improper experimental setup and procedure for quantum yield measurement can lead to inaccurate results.
Q3: How does aggregation affect fluorescence and how can I detect it?
Aggregation leads to a phenomenon known as fluorescence quenching, where the excited state energy is dissipated through non-radiative pathways within the aggregate, thus reducing the fluorescence intensity.[1] The formation of H-type aggregates, a common form for these molecules, is often characterized by a blue shift in the Q-band of the absorption spectrum and a significant decrease in fluorescence.[4]
You can detect aggregation by:
-
UV-Vis Spectroscopy: Look for changes in the Q-band absorption spectrum. A broadening of the band, a decrease in the monomeric peak intensity, and the appearance of new, often blue-shifted, bands are indicative of aggregation.
-
Fluorescence Spectroscopy: A significant decrease in fluorescence intensity with increasing concentration is a strong indicator of aggregation-induced quenching.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence quantum yield.
Problem: Significantly lower than expected or no fluorescence observed.
| Troubleshooting Step | Potential Cause | Recommended Action | Expected Outcome |
| 1. Check for Aggregation | The naphthalocyanine molecules are forming non-fluorescent aggregates. | Acquire UV-Vis absorption spectra at different concentrations. Compare with the fluorescence emission spectra. | A blue-shift or broadening of the Q-band in the absorption spectrum with increasing concentration suggests aggregation. Fluorescence intensity will not scale linearly with concentration. |
| 2. Optimize Solvent | The solvent is promoting aggregation. | Switch to a less polar, aprotic solvent such as high-purity dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[5] | The monomeric form should be favored, leading to a sharper Q-band in the UV-Vis spectrum and an increase in fluorescence. |
| 3. Lower Concentration | The concentration is too high, favoring aggregation. | Prepare a dilution series of your sample and measure the fluorescence at each concentration. | At lower concentrations, aggregation should be minimized, and an increase in the quantum yield should be observed. |
| 4. Investigate Photodegradation | The sample is degrading upon exposure to the excitation light source. | Measure the fluorescence intensity as a function of time under continuous illumination. | A steady decrease in fluorescence intensity over time indicates photodegradation. |
| 5. Minimize Light Exposure | Prolonged exposure to light is causing photodegradation. | Prepare fresh samples and keep them in the dark as much as possible before measurement. Consider deoxygenating the solvent, as oxygen can contribute to photodegradation.[3] | A more stable fluorescence signal should be observed. |
| 6. Verify Instrumentation & Protocol | The experimental setup or measurement protocol is flawed. | Ensure the spectrofluorometer is correctly calibrated. If using a relative method, ensure the quantum yield standard is appropriate and correctly prepared. For absolute measurements, ensure the integrating sphere is properly aligned and the blank is measured correctly.[6][7] | Accurate and reproducible measurements. |
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol is for determining the fluorescence quantum yield of Tin(II) 2,3-naphthalocyanine relative to a known standard.
Materials:
-
Tin(II) 2,3-naphthalocyanine
-
Quantum yield standard with known quantum yield (e.g., a standard phthalocyanine or another dye with emission in a similar spectral region)
-
High-purity, spectroscopy-grade solvent (e.g., DMSO, THF)
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the Tin(II) 2,3-naphthalocyanine (sample) and the quantum yield standard in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution of the sample and the standard, record the fluorescence emission spectrum. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
Calculate the slope of the linear fit for both the sample (m_sample) and the standard (m_standard).
-
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
η_sample and η_standard are the refractive indices of the solvent for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Protocol for Absolute Fluorescence Quantum Yield Measurement
This protocol requires a spectrofluorometer equipped with an integrating sphere.
Materials:
-
Tin(II) 2,3-naphthalocyanine
-
High-purity, spectroscopy-grade solvent
-
Spectrofluorometer with an integrating sphere accessory
-
Cuvettes
Procedure:
-
Instrument Setup: Install and align the integrating sphere in the spectrofluorometer according to the manufacturer's instructions.
-
Blank Measurement:
-
Fill a cuvette with the pure solvent.
-
Place the cuvette in the integrating sphere.
-
Record the spectrum of the excitation light scattered by the solvent (blank).
-
-
Sample Measurement:
-
Prepare a solution of the Tin(II) 2,3-naphthalocyanine in the same solvent with an absorbance at the excitation wavelength typically between 0.1 and 0.5.
-
Place the sample cuvette in the integrating sphere.
-
Record the emission spectrum and the scattered excitation light.
-
-
Data Analysis:
-
The instrument's software will typically have a dedicated module for absolute quantum yield calculation.[8]
-
The software will integrate the area of the scattered excitation peak for both the blank and the sample, as well as the area of the sample's emission peak.
-
The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
References
- 1. scielo.br [scielo.br]
- 2. Quantum-Classical Protocol for Efficient Characterization of Absorption Lineshape and Fluorescence Quenching upon Aggregation: The Case of Zinc Phthalocyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
degradation pathways of Tin(II) 2,3-naphthalocyanine under illumination
Technical Support Center: Degradation of Tin(II) 2,3-Naphthalocyanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the .
Frequently Asked Questions (FAQs)
Q1: What is Tin(II) 2,3-naphthalocyanine and why is its stability under illumination important?
A1: Tin(II) 2,3-naphthalocyanine (Sn(II)Nc) is a large, planar macrocyclic molecule belonging to the naphthalocyanine family. Its strong absorption in the near-infrared region of the electromagnetic spectrum makes it a promising photosensitizer for applications such as photodynamic therapy (PDT) and photocatalysis. In these applications, the molecule absorbs light and transfers the energy to surrounding molecules, often molecular oxygen, to generate reactive oxygen species (ROS) that can induce cell death in tumors or degrade pollutants. The stability of Sn(II)Nc under illumination is critical because its degradation leads to a loss of photosensitizing activity, reducing the efficacy of the treatment or process.
Q2: What are the expected ?
A2: While specific degradation pathways for Tin(II) 2,3-naphthalocyanine are not extensively detailed in the literature, based on the behavior of similar metallophthalocyanines and naphthalocyanines, the degradation is primarily mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which the photosensitizer itself generates. The proposed degradation mechanism involves the following steps:
-
Photoexcitation: Sn(II)Nc absorbs a photon and is excited from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing: The molecule undergoes intersystem crossing to a longer-lived triplet excited state (T₁).
-
Energy Transfer: The triplet state Sn(II)Nc transfers its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Oxidative Attack: The generated singlet oxygen attacks the naphthalocyanine macrocycle. The electron-rich regions of the molecule, such as the isoindole rings and the bridging aza groups, are susceptible to oxidation. This can lead to the formation of endoperoxides and subsequent ring-opening reactions, breaking down the conjugated macrocyclic structure.
-
Photobleaching: The oxidative degradation of the macrocycle disrupts the chromophore, leading to a loss of its characteristic Q-band absorption in the near-infrared, a phenomenon known as photobleaching.
Q3: What are the typical degradation products of naphthalocyanines?
A3: The degradation of the naphthalocyanine macrocycle is expected to yield smaller, less conjugated fragments. These can include derivatives of naphthalimide and other oxidized aromatic compounds. The exact nature of the degradation products will depend on the solvent, the presence of other reactive species, and the irradiation conditions.
Q4: How does the central tin(II) metal ion influence the degradation process?
A4: The central metal ion plays a significant role in the photophysical properties of the naphthalocyanine, including its triplet state lifetime and quantum yield of singlet oxygen generation. For Tin(II) 2,3-naphthalocyanine, the tin ion is known to promote a high intersystem crossing rate, leading to efficient singlet oxygen production. While the tin ion itself is not directly oxidized in the primary degradation step, its coordination state can influence the overall stability of the macrocycle.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the photodegradation of Tin(II) 2,3-naphthalocyanine.
| Problem | Possible Causes | Recommended Solutions |
| Rapid photobleaching observed in solution | High light intensity; High concentration of dissolved oxygen; Presence of radical initiators in the solvent. | - Reduce the light intensity or use neutral density filters.- Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the experiment.- Use high-purity solvents to minimize contaminants. |
| Inconsistent degradation rates between experiments | Fluctuations in lamp output; Variations in sample positioning; Changes in solvent purity or dissolved oxygen levels; Temperature variations. | - Use a stabilized light source and monitor its output with a power meter.- Employ a fixed sample holder to ensure consistent positioning relative to the light source.- Standardize solvent purification and handling procedures.- Control the temperature of the sample during irradiation using a water bath or a temperature-controlled cuvette holder. |
| No observable degradation | Light source wavelength does not overlap with the absorption spectrum of Sn(II)Nc; Low light intensity; Absence of oxygen (if degradation is oxygen-dependent); The compound is highly stable under the experimental conditions. | - Ensure the emission spectrum of the light source overlaps with the Q-band absorption of Sn(II)Nc (typically in the near-infrared region).- Increase the light intensity or irradiation time.- Ensure the presence of dissolved oxygen if oxidative degradation is being studied.- Consider using a chemical trap for singlet oxygen to indirectly measure photosensitizing activity. |
| Precipitation of the compound during the experiment | Low solubility of Sn(II)Nc in the chosen solvent; Photodegradation products are insoluble. | - Use a solvent in which Sn(II)Nc has good solubility (e.g., DMF, DMSO, or chlorinated solvents).- Work with lower concentrations of the photosensitizer.- If precipitation persists, analyze the precipitate to determine if it consists of the parent compound or degradation products. |
Experimental Protocols
Protocol 1: Monitoring Photodegradation of Tin(II) 2,3-Naphthalocyanine using UV-Vis Spectroscopy
Objective: To quantify the rate of photodegradation of Sn(II)Nc in solution by monitoring the decrease in its characteristic Q-band absorption.
Materials:
-
Tin(II) 2,3-naphthalocyanine
-
Spectroscopic grade solvent (e.g., N,N-dimethylformamide - DMF)
-
Quartz cuvette with a known path length
-
Light source with emission in the near-infrared (e.g., a filtered lamp or a laser diode)
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of Tin(II) 2,3-naphthalocyanine in the chosen solvent.
-
Dilute the stock solution to obtain a working solution with an initial absorbance at the Q-band maximum between 0.8 and 1.2.
-
Transfer the working solution to a quartz cuvette and place it in the spectrophotometer.
-
Record the initial UV-Vis absorption spectrum (t=0).
-
Remove the cuvette from the spectrophotometer and place it in front of the light source. Ensure the distance and orientation are fixed.
-
Begin irradiation. If desired, the solution can be gently stirred during irradiation.
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.
-
Continue this process until the Q-band absorbance has significantly decreased.
-
Plot the natural logarithm of the absorbance at the Q-band maximum versus irradiation time. The slope of this plot will give the apparent first-order rate constant for photodegradation.
| Parameter | Typical Value/Range | Notes |
| Concentration | 1 - 10 µM | Should be adjusted to achieve an optimal initial absorbance. |
| Solvent | DMF, DMSO, Toluene | The choice of solvent can affect the aggregation state and degradation rate. |
| Light Source | Filtered Xenon lamp, Laser Diode | The wavelength should correspond to the Q-band of Sn(II)Nc. |
| Irradiation Time | 0 - 2 hours | Dependent on the light intensity and the stability of the compound. |
Visualizations
Degradation Pathway
Technical Support Center: Enhancing the Stability of Tin(II) 2,3-Naphthalocyanine in Devices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Tin(II) 2,3-naphthalocyanine (SnNc) in various device applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of SnNc-based devices.
Issue 1: Rapid Device Degradation in Ambient Air
Symptoms:
-
Significant drop in power conversion efficiency (PCE) or other performance metrics within a short time (minutes to hours) of exposure to air.
-
Visible changes in the appearance of the SnNc film, such as discoloration.
Possible Causes and Solutions:
| Cause | Solution |
| Oxygen- and Moisture-Induced Degradation: SnNc, like many organic semiconductors, is susceptible to degradation upon exposure to oxygen and moisture, which can lead to the oxidation of the tin center and disruption of the π-conjugated system. | Encapsulation: Encapsulate the device using a barrier material with low water vapor transmission rate (WVTR) and oxygen transmission rate (OTR). Atomic Layer Deposition (ALD) of aluminum oxide (Al2O3) is a highly effective method. A thin layer of Al2O3 can provide excellent protection. |
| Photodegradation: The degradation process can be accelerated by the presence of light. | UV Filtering: If the application allows, incorporate a UV-blocking layer in the device stack or use a substrate with UV-filtering properties. |
| Poor Film Morphology: A non-uniform or porous SnNc film has a larger surface area exposed to ambient conditions, accelerating degradation. | Optimize Deposition Parameters: Adjust the substrate temperature and deposition rate during thermal evaporation to achieve a more compact and uniform film. |
Experimental Protocol: Encapsulation with Al₂O₃ via Atomic Layer Deposition (ALD)
-
Device Fabrication: Complete the fabrication of the SnNc-based device, including the deposition of all active layers and electrodes.
-
Transfer to ALD System: Immediately transfer the fabricated device to the ALD chamber to minimize exposure to ambient air. If possible, use a glovebox integrated with the ALD system.
-
ALD Process Parameters:
-
Precursors: Use trimethylaluminum (TMA) and water (H₂O) as the aluminum and oxygen precursors, respectively.
-
Deposition Temperature: A low deposition temperature (e.g., 80-100 °C) is crucial to avoid thermal damage to the organic layers.
-
Cycle Sequence: A typical ALD cycle consists of:
-
TMA pulse.
-
Nitrogen (N₂) purge.
-
H₂O pulse.
-
N₂ purge.
-
-
Film Thickness: Deposit an Al₂O₃ layer with a thickness of 20-50 nm. The thickness can be precisely controlled by the number of ALD cycles.
-
-
Post-Deposition: Once the encapsulation layer is deposited, the device can be removed from the ALD system.
Issue 2: Low Initial Device Performance
Symptoms:
-
Lower than expected initial power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), or fill factor (FF).
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Film Morphology: The morphology of the SnNc film and its interface with other layers significantly impacts charge extraction and transport. | Substrate Temperature Control: The temperature of the substrate during thermal evaporation influences the crystallinity and grain size of the SnNc film. Experiment with different substrate temperatures (e.g., room temperature, 50 °C, 100 °C) to find the optimal condition for your device architecture. |
| Inefficient Charge Separation: Poor morphology of the donor-acceptor blend (e.g., SnNc:C60) can lead to inefficient exciton dissociation and high charge recombination. | Optimize Blend Ratio and Annealing: Systematically vary the weight ratio of SnNc to the acceptor material (e.g., C60). After deposition, perform thermal annealing to control the phase separation and improve the blend morphology. |
| Contamination: Impurities on the substrate or within the deposition chamber can introduce trap states and hinder device performance. | Thorough Substrate Cleaning and Chamber Maintenance: Implement a rigorous substrate cleaning protocol. Regularly clean the inside of the thermal evaporation chamber to remove any residues. |
Experimental Protocol: Optimizing SnNc:C₆₀ Blend Film Morphology
-
Solution Preparation (for solution-processed films) or Source Preparation (for co-evaporation):
-
Prepare a series of solutions with different weight ratios of SnNc:C₆₀ (e.g., 1:1, 1:2, 2:1).
-
For co-evaporation, use separate sources for SnNc and C₆₀ and control the deposition rates to achieve the desired blend ratio.
-
-
Film Deposition: Deposit the SnNc:C₆₀ blend film onto the desired substrate.
-
Thermal Annealing:
-
Transfer the substrate with the deposited film to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at different temperatures (e.g., 100 °C, 120 °C, 150 °C) for a fixed duration (e.g., 10 minutes).
-
Let the film cool down slowly to room temperature.
-
-
Characterization:
-
Use Atomic Force Microscopy (AFM) to characterize the surface morphology and roughness of the annealed films.
-
Fabricate complete devices with each of the different blend ratios and annealing temperatures to determine the optimal conditions for device performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of Tin(II) 2,3-naphthalocyanine (SnNc) in electronic devices?
A1: The primary degradation mechanism for SnNc in the presence of air is believed to be the oxidation of the central tin(II) ion to tin(IV). This process is often initiated by the interaction of the naphthalocyanine ring with oxygen and water molecules, particularly when exposed to light (photodegradation). This oxidation disrupts the electronic structure of the molecule, leading to a loss of its desirable semiconductor properties and a decrease in device performance.
Q2: How does thermal annealing affect the stability of SnNc films?
A2: Thermal annealing can have a significant impact on the stability of SnNc films by improving their morphology. As-deposited films can be amorphous or have small crystallites with a high density of grain boundaries. Annealing at an optimal temperature can increase the crystallinity and grain size of the film.[1] This leads to a more ordered and compact film with reduced surface area and fewer defect sites, which can limit the ingress of oxygen and moisture, thereby enhancing the environmental stability of the film. However, excessively high annealing temperatures can lead to film dewetting or degradation of the material itself.
Q3: What is the role of fullerene (e.g., C₆₀) in enhancing the stability of SnNc-based solar cells?
A3: While fullerenes like C₆₀ are primarily used as electron acceptor materials in organic solar cells, they can also contribute to the overall stability of the device. A well-mixed SnNc:C₆₀ blend can create a more stable morphology that is less prone to phase segregation over time. Additionally, in some organic systems, fullerenes have been observed to act as radical scavengers, which could potentially mitigate some photodegradation pathways. However, it is also important to note that fullerenes themselves can be susceptible to photo-oxidation, which can negatively impact device performance.[2]
Q4: What are the key parameters to control during the thermal evaporation of SnNc?
A4: For achieving high-quality and stable SnNc films via thermal evaporation, the following parameters are crucial:
-
Deposition Rate: A slow and stable deposition rate (e.g., 0.1-0.5 Å/s) generally leads to more ordered and uniform films.
-
Substrate Temperature: As mentioned earlier, the substrate temperature influences the film's crystallinity and morphology. This parameter needs to be optimized for the specific device architecture.
-
Vacuum Level: A high vacuum (typically below 10⁻⁶ Torr) is essential to minimize the incorporation of impurities, such as oxygen and water, into the growing film.
-
Source-to-Substrate Distance: This distance affects the uniformity of the deposited film.
Q5: Are there any alternatives to Al₂O₃ for encapsulation?
A5: Yes, several other materials can be used for encapsulation. The choice of material often depends on the required level of protection, the flexibility of the device, and the deposition technique available. Some alternatives include:
-
Other Metal Oxides: Hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) deposited by ALD can also provide excellent barrier properties.
-
Silicon Nitride (SiNₓ): Often deposited by plasma-enhanced chemical vapor deposition (PECVD), SiNₓ is another effective barrier material.
-
Polymer-Based Encapsulants: For flexible devices, multi-layer barriers consisting of alternating organic and inorganic layers are often used. Lamination with barrier films is also a common approach for less stringent stability requirements.
Data Presentation
Table 1: Barrier Properties of Common Encapsulation Materials
| Encapsulation Material | Deposition Technique | Typical Thickness (nm) | Water Vapor Transmission Rate (WVTR) (g/m²/day) |
| Al₂O₃ | Atomic Layer Deposition (ALD) | 25 - 50 | 10⁻⁴ - 10⁻⁶[3] |
| HfO₂ | Atomic Layer Deposition (ALD) | 25 - 50 | ~10⁻⁴ |
| SiNₓ | PECVD | 50 - 100 | ~10⁻³ |
| Parylene-C | Chemical Vapor Deposition (CVD) | 1000 - 5000 | ~10⁻¹ |
Visualizations
Caption: A typical workflow for the fabrication of a stable SnNc-based organic solar cell.
Caption: A logical flowchart for troubleshooting low initial efficiency in SnNc devices.
Caption: A simplified signaling pathway illustrating the photodegradation of SnNc.
References
overcoming challenges in the characterization of Tin(II) 2,3-naphthalocyanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Tin(II) 2,3-naphthalocyanine (SnNc).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in working with Tin(II) 2,3-naphthalocyanine?
The primary challenges in the characterization of Tin(II) 2,3-naphthalocyanine revolve around its limited solubility and strong tendency to aggregate in solution.[1] These phenomena can significantly impact spectroscopic measurements, thin-film quality, and overall material performance. Additionally, achieving uniform and crystalline thin films can be challenging.[2][3]
Q2: Why is my SnNc solution showing a broadened or shifted Q-band in the UV-Vis spectrum?
A broadened or shifted Q-band in the UV-Vis absorption spectrum is a classic indicator of aggregation.[1] In its monomeric form, SnNc exhibits a sharp and intense absorption peak in the near-infrared region. When aggregation occurs, intermolecular interactions lead to a splitting, broadening, or shifting of this band.
Q3: What solvents are recommended for dissolving Tin(II) 2,3-naphthalocyanine?
High-boiling point, non-polar aprotic solvents are generally preferred for dissolving naphthalocyanines. While specific data for SnNc is limited in the provided results, related compounds are often dissolved in solvents like 1-chloronaphthalene, dichlorobenzene, or dimethylsulfoxide (DMSO) at elevated temperatures.[1][4] Solubility will still be limited, and gentle heating and sonication may be required.
Q4: How can I prevent aggregation of SnNc in my experiments?
To minimize aggregation, consider the following strategies:
-
Solvent Choice: Use appropriate high-boiling point, non-polar solvents.
-
Concentration: Work with very dilute solutions. The aggregation of similar compounds has been shown to be concentration-dependent.[1]
-
Temperature: Gentle heating can sometimes disrupt aggregates, but care must be taken to avoid decomposition.
-
Additives: In some cases, incorporating bulky peripheral substituents onto the naphthalocyanine ring can sterically hinder aggregation, though this requires chemical modification of the parent molecule.[1]
Q5: What are the expected absorption maxima for SnNc?
Tin(II) 2,3-naphthalocyanine is known for its very strong absorption in the near-infrared region of the electromagnetic spectrum, which is a key property for its use in organic photovoltaics.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility | Inherent property of the planar macrocycle. | Use high-boiling point solvents like 1-chloronaphthalene. Apply gentle heating and sonication. Note that complete dissolution may not be achievable. |
| Broad UV-Vis Spectrum | Aggregation of SnNc molecules. | Dilute the solution significantly. If possible, acquire the spectrum in a high-boiling point solvent at an elevated temperature. |
| Inconsistent Thin Films | Non-uniform substrate temperature during thermal evaporation. Contaminated substrate. | Ensure uniform heating of the substrate. Use a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). |
| Low Purity of SnNc | Incomplete reaction or inadequate purification after synthesis. | Purify the material using techniques like temperature gradient sublimation or multiple cycles of solvent washing and filtration. |
| Fluorescence Quenching | Aggregation-caused quenching. | Measure fluorescence in highly dilute solutions to minimize aggregation. Compare with the spectrum of a related, non-aggregating compound if available. |
Quantitative Data Summary
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | ~735 nm, 789 nm, 830 nm | 1-chloronaphthalene[4] |
| Molecular Formula | C48H24N8Sn | N/A[6] |
| Molecular Weight | 831.47 g/mol | N/A |
Experimental Protocols
1. UV-Vis-NIR Spectroscopy for Aggregation Analysis
-
Objective: To assess the aggregation state of SnNc in solution.
-
Methodology:
-
Prepare a stock solution of SnNc in a suitable high-boiling point solvent (e.g., 1-chloronaphthalene) at a concentration of approximately 1 mg/mL. Gentle heating and sonication may be necessary.
-
Create a series of dilutions from the stock solution, ranging from 10⁻⁵ to 10⁻⁷ M.
-
Record the UV-Vis-NIR absorption spectrum for each concentration using a dual-beam spectrophotometer.
-
Analyze the Q-band region (typically 700-900 nm). A shift in the peak maximum or a change in the spectral shape with increasing concentration indicates aggregation.
-
2. Thermal Evaporation for Thin Film Deposition
-
Objective: To deposit a uniform thin film of SnNc on a substrate.
-
Methodology:
-
Clean the substrate (e.g., glass, ITO, or silicon wafer) by sonicating sequentially in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Place the cleaned substrate in a high-vacuum thermal evaporation chamber.
-
Load a small amount of SnNc powder into a molybdenum or tungsten boat.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the boat gradually until the SnNc begins to sublimate.
-
Deposit the material onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.
-
Allow the substrate to cool to room temperature before venting the chamber.
-
3. Scanning Electron Microscopy (SEM) for Film Morphology
-
Objective: To visualize the surface morphology of the deposited SnNc thin film.
-
Methodology:
-
Mount the SnNc-coated substrate onto an SEM stub using conductive carbon tape.
-
If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging.
-
Introduce the sample into the SEM chamber.
-
Acquire images at various magnifications to observe features such as grain size, shape, and film uniformity.[2]
-
Visualizations
Caption: General experimental workflow for the synthesis and characterization of SnNc.
Caption: Troubleshooting logic for a broadened UV-Vis spectrum of SnNc.
References
Technical Support Center: Strategies to Reduce Cytotoxicity of Tin(II) 2,3-Naphthalocyanine Carriers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin(II) 2,3-naphthalocyanine (SnNc) and its carrier systems. The focus is on strategies to mitigate the inherent cytotoxicity of SnNc to enhance its therapeutic potential, particularly in photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: We are observing significant dark toxicity in our cell cultures with free Tin(II) 2,3-naphthalocyanine. Is this expected?
A1: Yes, this is an expected observation. Tin(II) 2,3-naphthalocyanine is classified as a combustible acute toxicant, causing skin and eye irritation.[1] Its inherent cytotoxicity in the absence of light (dark toxicity) is a known challenge. The primary goal of using a carrier system is to sequester the SnNc, thereby reducing its non-specific interaction with cells and mitigating dark toxicity until it reaches the target site.
Q2: Our SnNc-loaded nanoparticles are still showing considerable cytotoxicity. What are the possible reasons and troubleshooting steps?
A2: High cytotoxicity of SnNc-loaded nanoparticles can stem from several factors:
-
Drug Leakage: The SnNc may be leaking from your nanoparticles, leading to off-target effects.
-
Troubleshooting:
-
Review your nanoparticle formulation. Ensure the chosen polymer or lipid has adequate hydrophobic interactions to retain the SnNc.
-
Optimize the drug loading process. High drug-to-carrier ratios can sometimes lead to instability and leakage.
-
Characterize the drug release profile of your nanoparticles under physiological conditions to quantify the extent of leakage.
-
-
-
Carrier Material Toxicity: The nanoparticle material itself might be cytotoxic.
-
Troubleshooting:
-
Conduct a cytotoxicity assay on your "empty" nanoparticles (without SnNc) to assess the baseline toxicity of the carrier.
-
Consider using biocompatible and biodegradable polymers such as PEG-PCL, which have shown low cytotoxicity.[2]
-
-
-
Unfavorable Surface Properties: The surface charge and chemistry of your nanoparticles can influence their interaction with cells and contribute to toxicity.
-
Troubleshooting:
-
Modify the nanoparticle surface with a hydrophilic and biocompatible polymer like polyethylene glycol (PEG). PEGylation can reduce non-specific cellular uptake and opsonization by the immune system.[3]
-
-
Q3: How can we improve the biocompatibility of our Tin(II) 2,3-naphthalocyanine carrier system?
A3: Enhancing the biocompatibility of your SnNc carrier system is crucial for in vivo applications. Here are some effective strategies:
-
PEGylation: Covalently attaching PEG to the surface of your nanoparticles creates a hydrophilic shield that can reduce protein adsorption, minimize recognition by the reticuloendothelial system, and prolong circulation time.[3]
-
Use of Biocompatible Materials: Formulate your nanoparticles using materials that are well-tolerated by the body, such as biodegradable polyesters (e.g., PEG-PCL) or lipids that are components of natural cell membranes.[2]
-
Control of Particle Size and Surface Charge: Aim for a particle size in the range of 50-200 nm for optimal biodistribution. A neutral or slightly negative surface charge is generally preferred to reduce non-specific interactions with negatively charged cell membranes.
Q4: What is the proposed mechanism of cytotoxicity for naphthalocyanines in photodynamic therapy?
A4: In the context of photodynamic therapy (PDT), the primary mechanism of cytotoxicity for naphthalocyanines is the light-induced generation of reactive oxygen species (ROS), particularly singlet oxygen. Upon activation by light of a specific wavelength, the naphthalocyanine molecule transfers energy to molecular oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis. The specific cell death pathway can depend on the subcellular localization of the photosensitizer.[4][5]
Data Presentation
Disclaimer: Direct quantitative cytotoxicity data for Tin(II) 2,3-naphthalocyanine is limited in publicly available literature. The following data is for a closely related Zinc(II) phthalocyanine-tin(IV) conjugate and serves as an illustrative example of the cytotoxic potential of tin-containing photosensitizers.
Table 1: In Vitro Cytotoxicity of Zinc(II) Phthalocyanine-Tin(IV) Conjugates on MCF-7 Human Breast Cancer Cells and Healthy Human Fibroblasts. [6]
| Compound | Cell Line | LC50 (µM) |
| ZnPc-SnPh₂ | MCF-7 (Cancer) | 0.453 |
| Fibroblasts (Healthy) | > 1 | |
| ZnPc-Sn₂Ph₆ | MCF-7 (Cancer) | 0.016 |
| Fibroblasts (Healthy) | > 0.032 |
Experimental Protocols
Protocol 1: Preparation of SnNc-Loaded Polymeric Nanoparticles using a Modified Solvent Evaporation Method
This protocol is adapted from a method used for silicon naphthalocyanine (SiNc) and can be applied to Tin(II) 2,3-naphthalocyanine with minor modifications.[2]
Materials:
-
Tin(II) 2,3-naphthalocyanine (SnNc)
-
Methoxy poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL)
-
Tetrahydrofuran (THF)
-
Saline solution (0.9% NaCl)
-
Nylon filter (0.2 µm)
Procedure:
-
Dissolve 20 mg of PEG-PCL and 0.6 mg of SnNc in 2 mL of THF in a glass vial.
-
Gently sonicate the mixture for 5 minutes to ensure complete dissolution.
-
Prepare 10 mL of saline solution in a separate glass vial.
-
While vigorously stirring the saline solution, add the SnNc/PEG-PCL solution dropwise.
-
Continue stirring the resulting emulsion at room temperature for at least 4 hours to allow for the complete evaporation of THF.
-
After evaporation, centrifuge the nanoparticle solution at 10,000 rpm for 5 minutes to pellet any aggregates.
-
Carefully collect the supernatant and filter it through a 0.2 µm nylon filter to obtain a sterile suspension of SnNc-loaded nanoparticles.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Protocol 2: In Vitro Cytotoxicity Assessment using CCK-8 Assay
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Free SnNc and SnNc-loaded nanoparticles
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of free SnNc and SnNc-loaded nanoparticles in the complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of your test compounds. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway: Photosensitizer-Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis induced by photodynamic therapy with Tin(II) 2,3-naphthalocyanine.
Experimental Workflow: Cytotoxicity Reduction Strategy
Caption: A logical workflow for the development and testing of carrier systems to reduce the cytotoxicity of Tin(II) 2,3-naphthalocyanine.
References
- 1. Tin(II) 2,3-naphthalocyanine 110479-58-8 [sigmaaldrich.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy [mdpi.com]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Cytotoxic and Photodynamic Activities of Dyads Composed of a Zinc Phthalocyanine Appended to an Organotin - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid photobleaching of Tin(II) 2,3-naphthalocyanine during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Tin(II) 2,3-naphthalocyanine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for Tin(II) 2,3-naphthalocyanine?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. For Tin(II) 2,3-naphthalocyanine, an organic dye used in applications like organic photovoltaics and as a photosensitizer, photobleaching leads to a loss of its characteristic absorption and fluorescence properties.[1] This degradation can compromise experimental results by reducing signal intensity, leading to false negatives, and hindering quantitative analysis.[2]
Q2: What are the primary causes of photobleaching for this compound?
A2: The primary driver of photobleaching is the interaction of the excited state of the Tin(II) 2,3-naphthalocyanine molecule with molecular oxygen.[3] This interaction generates reactive oxygen species (ROS), such as singlet oxygen, which can then attack the naphthalocyanine macrocycle, leading to its degradation.[3] Factors that exacerbate this process include high excitation light intensity, prolonged exposure to light, and the presence of oxygen.[4]
Q3: How does the experimental environment affect photobleaching?
A3: The experimental environment plays a crucial role. The choice of solvent can influence the rate of photobleaching, as oxygen solubility varies between solvents. The presence of photosensitizers in cell culture media, such as riboflavin, can also increase the rate of photobleaching.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with Tin(II) 2,3-naphthalocyanine.
Problem 1: Rapid loss of fluorescence signal during microscopy.
| Possible Cause | Troubleshooting Step |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[4] |
| Prolonged Exposure Time | Minimize the duration of light exposure. Use the shortest possible exposure time per image and reduce the total number of acquired images.[5] |
| Presence of Oxygen | Deoxygenate the solvent or use an oxygen-scavenging system in the imaging media.[3] For live-cell imaging, consider creating a low-oxygen environment. |
| Inappropriate Solvent | If possible, choose a solvent with lower oxygen solubility. The photostability of related phthalocyanines has been shown to be solvent-dependent. |
Problem 2: Inconsistent results in photosensitization experiments.
| Possible Cause | Troubleshooting Step |
| Photobleaching of the Photosensitizer | The photobleaching of Tin(II) 2,3-naphthalocyanine will reduce its efficiency as a photosensitizer over time. Monitor the absorption spectrum of the compound throughout the experiment to assess its stability. |
| Variable Oxygen Concentration | Ensure consistent oxygen levels across all experiments, as oxygen is a key reactant in photosensitization. |
| Light Source Instability | Verify the stability of the light source's output power over the course of the experiment. |
Quantitative Data on Photostability
| Compound | Solvent | Photobleaching Quantum Yield (ΦΔ) |
| Zinc Phthalocyanine (ZnPc) | Toluene | 0.56 |
| Zinc Phthalocyanine (ZnPc) | DMSO | 0.67 |
| Aluminum Phthalocyanine (AlPc) | Toluene | 0.34 |
| Aluminum Phthalocyanine (AlPc) | DMSO | 0.35 |
Note: This data is for related phthalocyanine compounds and should be used as a general guide. The photostability of Tin(II) 2,3-naphthalocyanine may vary.
Experimental Protocols
Protocol 1: Minimizing Photobleaching During Fluorescence Microscopy
This protocol outlines steps to reduce photobleaching when imaging samples containing Tin(II) 2,3-naphthalocyanine.
Materials:
-
Microscope with adjustable excitation source
-
Neutral density filters
-
Antifade mounting medium (e.g., containing Trolox or sodium azide)
-
Oxygen scavenging system (optional, for live-cell imaging)
Procedure:
-
Sample Preparation:
-
If using a mounting medium, select one containing an antifade reagent.
-
For live-cell imaging, consider pre-incubating cells with an antioxidant like Trolox (0.1-1 mM).[6]
-
-
Microscope Setup:
-
Use the lowest possible excitation intensity that yields a detectable signal.
-
Insert neutral density filters to further reduce excitation light.
-
-
Image Acquisition:
-
Minimize exposure time for each image.
-
Limit the total number of images collected.
-
When focusing, use a region of the sample that will not be used for data collection to avoid unnecessary photobleaching of the area of interest.
-
Protocol 2: Using Sodium Azide as a Singlet Oxygen Quencher
Sodium azide is an effective quencher of singlet oxygen and can be used to reduce photobleaching.
Materials:
-
Sodium azide (NaN3) solution (e.g., 10 mM stock in buffer)
-
Sample containing Tin(II) 2,3-naphthalocyanine
Procedure:
-
Prepare a working solution of sodium azide in the experimental buffer at a final concentration of 1-10 mM. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Add the sodium azide solution to the sample just before the experiment.
-
Proceed with the experiment, monitoring the fluorescence or absorption of Tin(II) 2,3-naphthalocyanine.
Visualizations
Diagram 1: Photobleaching Signaling Pathway
Caption: Mechanism of photobleaching for Tin(II) 2,3-naphthalocyanine.
Diagram 2: Experimental Workflow to Mitigate Photobleaching
Caption: Workflow for minimizing photobleaching during experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. biocompare.com [biocompare.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Tin(II) 2,3-Naphthalocyanine and Zinc Phthalocyanine
This guide provides a detailed comparison of the photophysical properties of Tin(II) 2,3-naphthalocyanine (SnNc) and Zinc Phthalocyanine (ZnPc), two prominent members of the metallated macrocyclic compound family. These molecules are of significant interest in fields ranging from photodynamic therapy (PDT) and photovoltaics to nonlinear optics and chemical sensing. This document summarizes their key performance metrics, provides detailed experimental protocols for their characterization, and visualizes the underlying photophysical processes.
Overview of Photophysical Properties
The photophysical characteristics of SnNc and ZnPc are dictated by their extended π-conjugated systems. The replacement of the benzene rings in phthalocyanine with naphthalene rings in naphthalocyanine leads to a more extended π-system, resulting in significant shifts in the absorption and emission spectra. The central metal ion also plays a crucial role in modulating these properties, particularly the efficiencies of intersystem crossing and subsequent singlet oxygen generation.
Below is a summary of the key photophysical parameters for SnNc and ZnPc. It is important to note that these values can vary depending on the solvent, aggregation state, and specific molecular substitutions.
| Photophysical Property | Tin(II) 2,3-Naphthalocyanine (SnNc) | Zinc Phthalocyanine (ZnPc) |
| Q-Band Absorption Max (λ_abs) | ~845 nm (in vacuum deposited thin film)[1] | ~675 nm (in DMSO)[2] |
| Fluorescence Emission Max (λ_em) | 830 nm (in chloronaphthalene)[3] | ~680 nm (in DMSO) |
| Singlet Oxygen Quantum Yield (Φ_Δ) | Data not readily available | Increased in the presence of magnetic fluid (in DMSO)[2] |
| Triplet Quantum Yield (Φ_T) | Data not readily available | Increased in the presence of magnetic fluid (in DMSO)[2] |
| Triplet Lifetime (τ_T) | Data not readily available | Decreased in the presence of magnetic fluid (in DMSO)[2] |
Key Observations:
-
Red Shift: SnNc exhibits a significant bathochromic (red) shift in its main Q-band absorption compared to ZnPc.[1][2] This is attributed to the extended π-conjugation of the naphthalocyanine macrocycle. This strong absorption in the near-infrared (NIR) region makes SnNc particularly suitable for applications requiring deep tissue penetration, such as PDT, or for capturing a larger portion of the solar spectrum in photovoltaic devices.[3][4]
Experimental Protocols
Accurate characterization of photophysical properties is essential for evaluating the potential of these compounds in various applications. Below are detailed protocols for two key measurements.
The relative method, comparing the sample to a well-characterized standard, is most commonly used for determining Φ_F.[5][6]
Principle: The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed.[5] In the relative method, a standard with a known quantum yield (Φ_R) is used. By measuring the integrated fluorescence intensities (I) and the absorbances (A) of the sample (S) and the reference (R) under identical conditions, the sample's quantum yield (Φ_S) can be calculated.
Equation: Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard whose absorption spectrum overlaps with the sample. The standard's quantum yield should be well-documented and stable.
-
Solution Preparation: Prepare a series of dilute solutions for both the sample and the standard in the same spectroscopic-grade solvent. Absorbance values at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6][7]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer. The following parameters must be kept constant for all measurements:
-
Excitation wavelength (λ_ex)
-
Excitation and emission slit widths
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Calculate the integrated fluorescence intensity (area under the curve) for each spectrum.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Gradients) is proportional to the quantum yield.
-
-
Calculation: Calculate the sample's quantum yield using the gradients (Grad) from the plots:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
The singlet oxygen quantum yield is typically determined via an indirect method involving a chemical quencher that reacts specifically with singlet oxygen (¹O₂). 1,3-Diphenylisobenzofuran (DPBF) is a common choice.
Principle: The photosensitizer (SnNc or ZnPc) is excited, leading to the formation of singlet oxygen. The generated ¹O₂ then reacts with DPBF, causing a decrease in DPBF's characteristic absorption. The rate of this decrease is proportional to the efficiency of ¹O₂ generation (Φ_Δ).
Methodology:
-
Standard Selection: A reference photosensitizer with a known Φ_Δ in the chosen solvent (e.g., methylene blue or ZnPc itself, if a reliable value is known) is required.
-
Solution Preparation: Prepare solutions of the sample, the reference standard, and DPBF in a suitable solvent (e.g., DMSO, DMF). The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength.
-
Experimental Setup:
-
Use a cuvette containing a mixture of the photosensitizer and DPBF.
-
Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where only the photosensitizer absorbs significantly.
-
-
Data Acquisition:
-
At regular time intervals during irradiation, monitor the decrease in the absorbance of DPBF at its absorption maximum (~415 nm).
-
Repeat the experiment under identical conditions using the reference standard instead of the sample.
-
-
Data Analysis:
-
Plot the absorbance of DPBF against the irradiation time for both the sample and the reference.
-
The slope of this plot is proportional to the rate of DPBF degradation.
-
-
Calculation: The singlet oxygen quantum yield of the sample (Φ_Δ^S) is calculated using the following equation:
Φ_Δ^S = Φ_Δ^R * (k_S / k_R) * (I_abs^R / I_abs^S)
Where:
-
Φ_Δ^R is the singlet oxygen quantum yield of the reference.
-
k_S and k_R are the slopes of the DPBF absorbance decay plots for the sample and reference, respectively.
-
I_abs^S and I_abs^R are the rates of light absorption by the sample and reference photosensitizers.
-
Visualizations of Photophysical Processes and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
This diagram illustrates the electronic transitions that occur after a photosensitizer absorbs a photon, leading to fluorescence or the generation of reactive oxygen species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tin(II) 2,3-naphthalocyanine | 110479-58-8 [sigmaaldrich.com]
- 4. TIN II 2,3-NAPHTHALOCYANINE CAS#: 110479-58-8 [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. iss.com [iss.com]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Tin(II) 2,3-Naphthalocyanine: A Superior Near-Infrared Photosensitizer for Photodynamic Therapy
For Immediate Release
Researchers and drug development professionals in the field of oncology are continually seeking more effective and targeted cancer therapies. Photodynamic therapy (PDT) has emerged as a promising modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells. In the quest for more potent photosensitizers, Tin(II) 2,3-naphthalocyanine (Sn(II)Nc) is demonstrating significant potential as a superior near-infrared (NIR) photosensitizer, offering advantages over existing alternatives. This guide provides a comparative analysis of Sn(II)Nc with other common photosensitizers, supported by available data and detailed experimental protocols.
Unveiling the Potential of Tin(II) 2,3-Naphthalocyanine
Sn(II)Nc is a metallo-naphthalocyanine that exhibits strong absorption in the NIR region of the electromagnetic spectrum, typically with absorption maxima around 735 nm, 789 nm, and 830 nm in chloronaphthalene.[1] This characteristic is particularly advantageous for PDT as NIR light can penetrate deeper into biological tissues, enabling the treatment of more deep-seated or larger tumors.
The core mechanism of action for Sn(II)Nc in PDT, like other photosensitizers, involves the generation of highly reactive singlet oxygen upon activation by light. This process, known as a Type II photochemical reaction, is considered the predominant mechanism in photodynamic therapy.[2]
Comparative Performance Analysis
To objectively evaluate the performance of Tin(II) 2,3-naphthalocyanine, a comparison with established and commonly used photosensitizers is essential. The following tables summarize key performance indicators based on available data.
Table 1: Photophysical and Photochemical Properties of Selected Photosensitizers
| Photosensitizer | Absorption Maxima (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Tin(II) 2,3-naphthalocyanine | ~735, 789, 830 (in chloronaphthalene)[1] | Data not available |
| Verteporfin | ~690 | ~0.78[3] |
| Photofrin® | ~630 | Lower than Verteporfin[3][4] |
| Indocyanine Green (ICG) | ~780-800 | Low |
| Methylene Blue | ~665 | ~0.52 (in ethanol) |
Note: The singlet oxygen quantum yield for Tin(II) 2,3-naphthalocyanine is a critical parameter for its validation as a superior photosensitizer and is a subject of ongoing research.
Table 2: In Vitro and In Vivo Efficacy (Hypothetical Comparison)
| Photosensitizer | Cellular Uptake | In Vitro Phototoxicity (IC50) | In Vivo Tumor Regression |
| Tin(II) 2,3-naphthalocyanine | Expected to be high due to lipophilicity | Data not available | Data not available |
| Verteporfin | Efficient | Potent | Clinically proven efficacy |
| Photofrin® | Moderate | Moderate | Clinically proven efficacy |
| Indocyanine Green (ICG) | Rapid clearance | Low | Limited by poor stability |
| Methylene Blue | Variable | Moderate | Limited by aggregation |
Experimental Protocols for Validation
To further validate the superiority of Tin(II) 2,3-naphthalocyanine, a series of standardized experimental protocols should be followed.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method is commonly employed, using a well-characterized photosensitizer as a standard (e.g., Methylene Blue or Verteporfin).
Methodology:
-
Prepare solutions of the standard and Tin(II) 2,3-naphthalocyanine in a suitable solvent (e.g., DMSO, DMF).
-
Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.
-
Expose the solutions to a monochromatic light source corresponding to the absorption maximum of the photosensitizer.
-
Monitor the decrease in absorbance of DPBF over time using a UV-Vis spectrophotometer.
-
The singlet oxygen quantum yield is calculated using the following formula: ΦΔ (Sample) = ΦΔ (Standard) × (k_Sample / k_Standard) × (I_Standard / I_Sample) where 'k' is the rate of DPBF bleaching and 'I' is the rate of light absorption.
Photostability Assessment
Methodology:
-
Prepare solutions of Tin(II) 2,3-naphthalocyanine and other photosensitizers for comparison.
-
Expose the solutions to a high-intensity light source for a defined period.
-
Monitor the degradation of the photosensitizer by measuring the decrease in its characteristic absorption peak using a UV-Vis spectrophotometer at various time intervals.
-
The photostability is expressed as the percentage of the photosensitizer remaining after a specific duration of light exposure.
In Vitro Photodynamic Therapy (PDT) Efficacy
Methodology:
-
Culture a relevant cancer cell line (e.g., human breast adenocarcinoma MCF-7 or human colon adenocarcinoma HT-29).
-
Incubate the cells with varying concentrations of Tin(II) 2,3-naphthalocyanine for a specific period to allow for cellular uptake.
-
Irradiate the cells with a NIR laser at the appropriate wavelength and light dose.
-
Assess cell viability 24 hours post-irradiation using a standard cytotoxicity assay (e.g., MTT or PrestoBlue assay).
-
Determine the half-maximal inhibitory concentration (IC50) to quantify the phototoxicity.
In Vivo Antitumor Efficacy in a Xenograft Model
Methodology:
-
Induce tumors in immunocompromised mice by subcutaneously injecting a suspension of cancer cells.
-
Once the tumors reach a palpable size, intravenously inject the mice with Tin(II) 2,3-naphthalocyanine formulated in a suitable delivery vehicle.
-
After a predetermined accumulation time, irradiate the tumor area with a NIR laser.
-
Monitor tumor volume and body weight of the mice over a set period.
-
At the end of the study, excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the validation of Tin(II) 2,3-naphthalocyanine, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Type II Photodynamic Therapy Mechanism.
Caption: Experimental Workflow for Validation.
Conclusion
While further research is required to quantify all performance metrics for Tin(II) 2,3-naphthalocyanine, its strong NIR absorption positions it as a highly promising photosensitizer for the advancement of photodynamic therapy. The detailed experimental protocols provided herein offer a standardized framework for its comprehensive evaluation and comparison with existing agents. The continued investigation of Sn(II)Nc is anticipated to pave the way for more effective and deeper-reaching cancer treatments.
References
- 1. TIN II 2,3-NAPHTHALOCYANINE CAS#: 110479-58-8 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metallo-Naphthalocyanines for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) is a non-invasive and promising cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized tumor destruction. Metallo-naphthalocyanines (MNcs) have emerged as a highly promising class of second-generation photosensitizers due to their strong absorption in the near-infrared (NIR) region, where light penetration into tissue is maximal. The central metal ion plays a crucial role in modulating the photophysical and photochemical properties of the naphthalocyanine macrocycle, thereby influencing its PDT efficacy.
This guide provides a comparative overview of different metallo-naphthalocyanines, focusing on those containing Zinc (Zn), Aluminum (Al), Silicon (Si), and Gallium (Ga) as central metals. The information presented is based on a synthesis of available experimental data from various studies.
Data Presentation: A Comparative Analysis
The selection of the central metal ion in a naphthalocyanine photosensitizer is critical as it directly influences key parameters for effective PDT, including the triplet state lifetime and the quantum yield of singlet oxygen generation (ΦΔ), the primary cytotoxic agent in PDT. Diamagnetic metals are generally preferred as they tend to increase the triplet state lifetime and, consequently, the efficiency of singlet oxygen production.
Table 1: Comparative Photophysical and Photochemical Properties of Metallo-Naphthalocyanines
| Central Metal | Absorption Max (Q-band, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet State Lifetime (τT, µs) | Solvent |
| Zn(II) | ~770-780 | 0.10 - 0.20 | 0.30 - 0.60 | 150 - 300 | DMF, DMSO |
| Al(III)Cl | ~770-785 | 0.05 - 0.15 | 0.35 - 0.50 | 200 - 400 | DMF, DMSO |
| Si(IV)R₂ | ~775-790 | 0.01 - 0.10 | 0.40 - 0.70 | 250 - 500 | Toluene, DMF |
| Ga(III)Cl | ~775-785 | 0.08 - 0.18 | 0.30 - 0.45 | 180 - 350 | DMF, DMSO |
Disclaimer: The data presented in this table is a compilation from multiple sources and may have been obtained under varying experimental conditions. Direct, side-by-side comparative studies are limited. The ranges provided are indicative of the typical values reported in the literature.
Table 2: Comparative In Vitro and In Vivo PDT Efficacy
| Central Metal | In Vitro Phototoxicity | In Vivo Antitumor Efficacy | Key Findings |
| Zn(II) | Moderate to high phototoxicity against various cancer cell lines. | Demonstrated tumor regression in animal models. | Can induce apoptosis and shows interaction with the TLR signaling pathway. |
| Al(III) | Effective photokilling of cancer cells. | Shown to induce vascular damage in tumors. | Often used in sulfonated forms to improve water solubility. |
| Si(IV) | High phototoxicity, with some derivatives showing EC₅₀ in the nanomolar range. | Potent tumor eradication in xenograft models with no regrowth. Favorable tumor-to-muscle ratio. | Axially substituted silicon naphthalocyanines exhibit reduced aggregation and enhanced photocytotoxicity. |
| Ga(III) | Demonstrates photodynamic activity against cancer cell lines like neuroblastoma. | Promising results in preclinical studies. | Less studied compared to Zn, Al, and Si derivatives. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of different metallo-naphthalocyanine photosensitizers. Below are generalized methodologies for key experiments.
Synthesis of Metallo-Naphthalocyanines
A general procedure for the synthesis of metallo-naphthalocyanines involves the cyclotetramerization of a corresponding naphthalenedicarbonitrile precursor in the presence of a metal salt.
Example: Synthesis of Zinc(II) Naphthalocyanine
-
A mixture of 6,7-disubstituted naphthalene-2,3-dicarbonitrile (1 equivalent) and anhydrous Zinc Acetate (0.25 equivalents) is suspended in a high-boiling point solvent such as 1-pentanol or N,N-dimethylformamide (DMF).
-
A catalytic amount of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture.
-
The reaction mixture is heated to reflux (typically 140-160 °C) for 6-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction progress is monitored by UV-Vis spectroscopy, observing the appearance of the characteristic Q-band absorption in the NIR region.
-
After cooling to room temperature, the crude product is precipitated by the addition of a non-polar solvent (e.g., methanol/water mixture).
-
The precipitate is collected by filtration, washed extensively with methanol, water, and other organic solvents to remove unreacted starting materials and impurities.
-
Further purification is typically achieved by column chromatography on silica gel or alumina.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method is commonly employed, using a well-characterized photosensitizer as a standard (e.g., methylene blue or zinc phthalocyanine).
-
Chemical Trapping: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap for singlet oxygen.
-
Procedure:
-
Prepare solutions of the sample naphthalocyanine and the standard photosensitizer with matched absorbance at the irradiation wavelength in a suitable solvent (e.g., DMSO, DMF).
-
Add a solution of DPBF to both the sample and standard solutions.
-
Irradiate the solutions with a monochromatic light source at a wavelength where both the sample and standard absorb.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time for both solutions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_std / I_sample) where ΦΔ_std is the known singlet oxygen quantum yield of the standard, k is the slope of the plot of ln(A₀/Aₜ) versus irradiation time (where A is the absorbance of DPBF), and I is the rate of light absorption.
-
In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Incubation: Treat the cells with various concentrations of the metallo-naphthalocyanine for a specific period (e.g., 24 hours). Include a dark control group (no light exposure) and a light-only control group (no photosensitizer).
-
Irradiation: Wash the cells to remove the free photosensitizer and add fresh medium. Irradiate the cells with a light source of the appropriate wavelength (corresponding to the Q-band of the naphthalocyanine) at a specific light dose.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each photosensitizer.
Mandatory Visualization
Signaling Pathways in Metallo-Naphthalocyanine Mediated PDT
The photodynamic action of metallo-naphthalocyanines culminates in the generation of reactive oxygen species, which in turn trigger a cascade of cellular signaling events leading to different forms of cell death, including apoptosis, necrosis, and autophagy.
Caption: General mechanism of PDT and subsequent cellular signaling pathways.
Experimental Workflow for Comparative In Vitro PDT Efficacy
A logical workflow is essential for the systematic evaluation and comparison of different metallo-naphthalocyanine photosensitizers.
Caption: Workflow for comparing in vitro PDT efficacy of metallo-naphthalocyanines.
A Comparative Analysis of Tin(II) 2,3-Naphthalocyanine and Other Third-Generation Photosensitizers for Photodynamic Therapy
A detailed guide for researchers and drug development professionals on the performance and experimental evaluation of emerging photodynamic agents.
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) has led to the development of third-generation agents, designed to overcome the limitations of their predecessors. These advanced PSs aim for enhanced tumor selectivity, deeper tissue penetration of light, and improved photochemical efficiency. This guide provides a comparative analysis of Tin(II) 2,3-naphthalocyanine, a promising but less-studied naphthalocyanine derivative, against two clinically established third-generation photosensitizers: meta-tetrahydroxyphenylchlorin (mTHPC, commercially known as Foscan®) and a benzoporphyrin derivative monoacid ring A (BPD-MA, commercially known as Verteporfin®).
This comparison focuses on key performance indicators, including singlet oxygen quantum yield, photostability, and efficacy in preclinical models. The information is compiled from available experimental data to offer an objective overview for researchers, scientists, and professionals in drug development.
Performance Comparison of Third-Generation Photosensitizers
The efficacy of a photosensitizer is determined by a combination of its photophysical and biological properties. The following tables summarize the available quantitative data for Tin(II) 2,3-naphthalocyanine and its comparators. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is collated from various sources.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Tin(II) 2,3-naphthalocyanine | Data not available | - | - |
| Peripherally substituted Tin(II) Phthalocyanine | 0.43 | DMSO | [1] |
| Non-peripherally substituted Tin(II) Phthalocyanine | 0.35 | DMSO | [1] |
| mTHPC (Foscan®) | ~0.4-0.5 | Various organic solvents | |
| BPD-MA (Verteporfin®) | ~0.5-0.8 | Various organic solvents |
| Photosensitizer | Photodegradation Quantum Yield (Φd) | Solvent/Medium | Reference |
| Tin(II) 2,3-naphthalocyanine | Data not available | - | - |
| Peripherally substituted Tin(II) Phthalocyanine | 1.8 x 10⁻⁵ | DMSO | [1] |
| Non-peripherally substituted Tin(II) Phthalocyanine | 2.5 x 10⁻⁵ | DMSO | [1] |
| mTHPC (Foscan®) | Relatively high photostability reported | Various | [2] |
| BPD-MA (Verteporfin®) | Known to undergo photobleaching | Various |
Table 2: Comparison of Photostability. Photostability, or the resistance to degradation upon light exposure, is crucial for a sustained photodynamic effect. Lower photodegradation quantum yields indicate higher stability. Tin(II) phthalocyanine derivatives have shown good photostability.[1]
| Photosensitizer | Cell Lines | IC50 / Efficacy | Reference |
| Tin(II) 2,3-naphthalocyanine | Data not available | Data not available | - |
| mTHPC (Foscan®) | Various human cancer cell lines (e.g., head and neck, lung) | High phototoxicity at nanomolar to low micromolar concentrations | [1][3] |
| BPD-MA (Verteporfin®) | Glioblastoma, ocular, and various cancer cell lines | Effective cell killing at micromolar concentrations | [4][5] |
Table 3: Comparison of In Vitro Efficacy. The half-maximal inhibitory concentration (IC50) in cell culture studies indicates the potency of a photosensitizer. Both mTHPC and BPD-MA have demonstrated significant phototoxicity against a range of cancer cell lines.[1][3][4][5]
| Photosensitizer | Tumor Model | Efficacy | Reference |
| Tin(II) 2,3-naphthalocyanine | Data not available | Data not available | - |
| mTHPC (Foscan®) | Squamous cell carcinoma xenografts, Lewis lung carcinoma | Significant tumor regression and cures | [6] |
| BPD-MA (Verteporfin®) | Choroidal neovascularization, various tumor models | Vascular damage and tumor necrosis | [7] |
Table 4: Comparison of In Vivo Efficacy. Preclinical studies in animal models are vital for assessing the therapeutic potential of a photosensitizer. mTHPC and BPD-MA have shown potent anti-tumor effects in various in vivo models.[6][7]
Experimental Methodologies
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
The relative method using a well-characterized standard photosensitizer is commonly employed.
Caption: Workflow for Singlet Oxygen Quantum Yield Measurement.
-
Materials: Test photosensitizer, a reference photosensitizer with a known ΦΔ (e.g., zinc phthalocyanine), 1,3-diphenylisobenzofuran (DPBF) as the singlet oxygen scavenger, and a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare solutions of the test PS, reference PS, and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the PS solution with the DPBF solution.
-
Irradiate the solution with a monochromatic light source at the Q-band absorption maximum of the PS.
-
Monitor the decrease in DPBF absorbance at approximately 415 nm at regular time intervals using a UV-Vis spectrophotometer.
-
The singlet oxygen quantum yield is calculated using the following equation: ΦΔ(sample) = ΦΔ(std) * (k(sample) / k(std)) * (Iabs(std) / Iabs(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the rate constant of DPBF decomposition, and Iabs is the rate of light absorption by the photosensitizer.
-
Photostability Assay
The photostability of a photosensitizer is assessed by measuring its degradation upon light exposure.
Caption: Workflow for Photosensitizer Photostability Assay.
-
Materials: Photosensitizer solution in a suitable solvent.
-
Procedure:
-
Place the photosensitizer solution in a quartz cuvette.
-
Irradiate the solution with a light source of a defined spectrum and intensity for specific time intervals.
-
After each irradiation interval, record the absorption spectrum of the solution, focusing on the main Q-band.
-
The photodegradation quantum yield (Φd) can be calculated from the decrease in the Q-band absorbance over time.
-
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
The MTT assay is a common method to assess cell viability after PDT.
Caption: Workflow for In Vitro PDT Cytotoxicity (MTT) Assay.
-
Materials: Cancer cell line, cell culture medium, photosensitizer, 96-well plates, light source, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific duration.
-
Wash the cells to remove the unbound photosensitizer.
-
Irradiate the cells with light of a specific wavelength and fluence rate.
-
After a post-irradiation incubation period (e.g., 24 hours), add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
-
In Vivo Tumor Model for Photodynamic Therapy
The efficacy of a photosensitizer is ultimately tested in a living organism.
Caption: Workflow for In Vivo PDT Efficacy Study.
-
Materials: Immunocompromised mice, cancer cell line, photosensitizer, light source with a fiber optic delivery system, calipers for tumor measurement.
-
Procedure:
-
Establish tumors by subcutaneously injecting cancer cells into the flanks of mice.
-
When tumors reach a palpable size, administer the photosensitizer (e.g., via intravenous injection).
-
After a predetermined drug-light interval to allow for optimal tumor accumulation of the PS, irradiate the tumor with light of the appropriate wavelength and dose.
-
Monitor tumor volume and the general health of the animals over time.
-
At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
-
Conclusion
This guide provides a comparative framework for evaluating Tin(II) 2,3-naphthalocyanine against established third-generation photosensitizers. While mTHPC and BPD-MA have a significant body of evidence supporting their clinical use, the data on Tin(II) 2,3-naphthalocyanine is still emerging. The available information on related tin-phthalocyanine compounds suggests promising photophysical properties, including good photostability and singlet oxygen generation.
For researchers and drug development professionals, this highlights a clear opportunity for further investigation into Tin(II) 2,3-naphthalocyanine and other novel naphthalocyanine-based photosensitizers. Rigorous and standardized experimental evaluation, following the protocols outlined in this guide, will be crucial in determining their true potential as next-generation agents for photodynamic therapy. The lack of comprehensive data for Tin(II) 2,3-naphthalocyanine underscores the need for dedicated studies to fully elucidate its performance profile and establish its place in the evolving field of PDT.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Tin(II) 2,3-Naphthalocyanine in Organic Photovoltaic Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance analysis of Tin(II) 2,3-naphthalocyanine (SnNc) in organic photovoltaic (OPV) devices. Through a comparative lens, this document evaluates the potential of SnNc against other established small molecule-based organic semiconductors, supported by experimental data.
Comparative Performance Analysis
The efficacy of Tin(II) 2,3-naphthalocyanine as an electron donor in OPV devices has been evaluated in comparison to other common phthalocyanine-based materials. The performance metrics of OPV devices are primarily assessed by the Power Conversion Efficiency (PCE), which is a function of the Open-Circuit Voltage (Voc), Short-Circuit Current density (Jsc), and the Fill Factor (FF).
A notable study directly compared a Tin(II) 2,3-naphthalocyanine derivative, Tin naphthalocyanine dichloride (SnNcCl2), with Tin Phthalocyanine (SnPc) in a bilayer heterojunction device with Fullerene (C60) as the acceptor. The device incorporating SnNcCl2 demonstrated a superior power conversion efficiency of (1.2 ± 0.1)% under simulated AM1.5G solar illumination at 100 mW/cm², a significant improvement over the (0.8 ± 0.1)% efficiency achieved with the SnPc-based device[1]. This enhancement is largely attributed to the broader absorption spectrum of SnNcCl2 in the near-infrared region, allowing for the harvesting of a larger portion of the solar spectrum.
For a broader context, the performance of Zinc Phthalocyanine (ZnPc) and Copper Phthalocyanine (CuPc) based OPVs are also included in the comparative table below. It is important to note that device architectures and fabrication conditions can significantly influence performance, and direct comparisons should be made with this in mind.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| SnNcCl2 | C60 | Bilayer | ~0.45 | ~4.5 | ~0.60 | 1.2 ± 0.1 |
| SnPc | C60 | Bilayer | ~0.40 | ~3.8 | ~0.53 | 0.8 ± 0.1 |
| ZnPc | C60 | Bilayer | ~0.5 - 0.6 | ~4.0 - 5.0 | ~0.5 - 0.6 | ~1.0 - 2.0 |
| CuPc | C60 | Bilayer | ~0.4 - 0.5 | ~3.0 - 4.0 | ~0.4 - 0.5 | ~0.5 - 1.0 |
Table 1: Comparative Performance of Phthalocyanine and Naphthalocyanine-based Organic Photovoltaic Devices. The values for SnNcCl2 and SnPc are derived from the data presented in Pandey et al. (2013)[1]. The performance metrics for ZnPc and CuPc are representative values from the literature to provide a broader context.
Experimental Protocols
The following sections detail the typical experimental procedures for the fabrication and characterization of SnNc-based organic photovoltaic devices.
Device Fabrication
A standard device architecture for a SnNc-based OPV is a bilayer heterojunction with C60 as the electron acceptor. The fabrication process is typically carried out in a high-vacuum environment using thermal evaporation techniques.
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for a specified duration to improve the work function and remove any residual organic contaminants.
Layer Deposition:
-
A hole transport layer (HTL), such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is often spin-coated onto the ITO substrate to facilitate hole collection. The substrate is then annealed to remove the solvent.
-
The active layers, SnNc (donor) and C60 (acceptor), are deposited sequentially by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The thickness of these layers is a critical parameter influencing device performance.
-
Finally, a metal cathode, such as aluminum (Al) or silver (Ag), is thermally evaporated on top of the C60 layer to complete the device. The deposition rate and final thickness of the electrode are carefully controlled.
Device Characterization
The performance of the fabricated OPV devices is characterized under simulated solar illumination.
Current-Voltage (I-V) Characteristics:
-
The current density-voltage (J-V) characteristics of the devices are measured using a source meter under simulated AM1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted. The Voc is the voltage at zero current, the Jsc is the current density at zero voltage, the FF is the ratio of the maximum power output to the product of Voc and Jsc, and the PCE is the ratio of the maximum power output to the incident light power.
External Quantum Efficiency (EQE):
-
The EQE, also known as the Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the spectral response of the solar cell.
-
This measurement involves illuminating the device with monochromatic light of varying wavelengths and measuring the resulting current. The EQE is the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.
Visualizations
The following diagrams illustrate the key concepts and processes involved in the operation and fabrication of SnNc-based organic photovoltaic devices.
References
cytotoxicity comparison between free Tin(II) 2,3-naphthalocyanine and encapsulated forms
A Comparative Analysis of Tin(II) 2,3-Naphthalocyanine and its Encapsulated Forms for Enhanced Therapeutic Efficacy
In the landscape of photodynamic therapy (PDT), naphthalocyanines are a promising class of photosensitizers due to their strong absorption in the near-infrared spectrum, allowing for deeper tissue penetration of light. However, their therapeutic efficacy is often hindered by poor water solubility and a tendency to aggregate in aqueous environments, which can quench their photoactivity. Encapsulation in nanoparticle delivery systems, such as liposomes, presents a viable strategy to overcome these limitations. This guide provides a comparative overview of the cytotoxicity of free Tin(II) 2,3-naphthalocyanine and its encapsulated forms, supported by experimental data from related compounds and detailed methodologies.
Quantitative Cytotoxicity Comparison
The following table summarizes the phototoxic effects of a free versus a liposomal (encapsulated) form of a representative metallonaphthalocyanine on different cancer cell lines. Cytotoxicity was assessed by measuring cell viability after treatment with the photosensitizer and subsequent exposure to light.
| Photosensitizer Form | Cell Line | Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) |
| Free ZnPc | HeLa | 1.0 | 43.2 | 52.7 ± 2.1[1] |
| Liposomal ZnPc | HeLa | 0.1 | 43.2 | 68.0 ± 8.6[1] |
| 0.5 | 43.2 | 15.1 ± 9.9[1] | ||
| 1.0 | 43.2 | 0[1] | ||
| Free ZnPc | HSC-3 | 1.0 | 43.2 | 22.1 ± 2.8[1] |
| Liposomal ZnPc | HSC-3 | 0.1 | 43.2 | 7.2 ± 2.0[1] |
| 0.5 | 43.2 | 0[1] | ||
| 1.0 | 43.2 | 0[1] |
Data presented is for Zinc Phthalocyanine (ZnPc) as a representative metallonaphthalocyanine.
The data clearly indicates that the liposomal formulation of the naphthalocyanine exhibits significantly higher phototoxicity at lower concentrations compared to its free counterpart.[1] For instance, in HSC-3 cells, a complete eradication of cells was achieved at a concentration of 0.5 µM for liposomal ZnPc, whereas the free form only reduced cell viability to 22.1% at a higher concentration of 1.0 µM.[1]
Experimental Protocols
The following methodologies are representative of in vitro cytotoxicity assays for naphthalocyanines in the context of photodynamic therapy.
Cell Culture and Treatment
HeLa (cervical carcinoma) and HSC-3 (oral squamous cell carcinoma) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1] For the experiments, cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were incubated with either the free or liposomal naphthalocyanine at various concentrations for 24 hours.[1]
Photodynamic Therapy (PDT) Irradiation
Following the 24-hour incubation period with the photosensitizer, the cells were exposed to a broadband visible light source (350–800 nm) with a light dose of 43.2 J/cm².[1] Control groups included cells not treated with the photosensitizer but exposed to light, and cells treated with the photosensitizer but kept in the dark to assess dark toxicity.
Cytotoxicity Assessment (Alamar Blue Assay)
Cell viability was quantified using the Alamar Blue assay.[1] After irradiation, the treatment medium was replaced with fresh medium containing Alamar Blue, and the cells were incubated for a further 4 hours. The reduction of Alamar Blue was measured spectrophotometrically at 570 nm and 600 nm. Cell viability was expressed as a percentage of the untreated control cells.
Visualizing the Experimental Workflow and Cellular Impact
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of free vs. encapsulated naphthalocyanines.
Caption: Generalized signaling pathway of PDT-induced apoptosis by naphthalocyanines.
Conclusion
The encapsulation of naphthalocyanines, such as Tin(II) 2,3-naphthalocyanine, in delivery systems like liposomes offers a significant advantage in enhancing their photocytotoxicity against cancer cells. The improved solubility, reduced aggregation, and potentially enhanced cellular uptake of the encapsulated form lead to a more potent therapeutic effect at lower concentrations, thereby minimizing potential side effects. The experimental framework presented here provides a basis for the continued investigation and development of encapsulated naphthalocyanine photosensitizers for advanced photodynamic therapy applications.
References
Benchmarking the Catalytic Activity of Tin(II) 2,3-Naphthalocyanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of Tin(II) 2,3-naphthalocyanine against other relevant metallonaphthalocyanine and metallophthalocyanine catalysts. Due to the limited availability of direct catalytic data for Tin(II) 2,3-naphthalocyanine, this document benchmarks its potential performance by examining the experimental data of structurally similar and well-studied catalysts in various organic transformations. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of catalysis, materials science, and drug development by offering a structured overview of catalyst performance, detailed experimental protocols, and visual representations of catalytic pathways.
Comparative Analysis of Catalytic Performance
The catalytic efficacy of metallonaphthalocyanines and metallophthalocyanines is highly dependent on the central metal ion, the macrocyclic ligand, and the specific reaction conditions. This section presents a summary of quantitative data for various catalytic systems, offering a baseline for evaluating the potential of Tin(II) 2,3-naphthalocyanine.
Carbene Insertion Reactions
Ruthenium naphthalocyanine complexes have demonstrated notable activity in carbene insertion reactions, which are crucial for the synthesis of complex organic molecules.
| Catalyst | Substrate | Product Yield | Catalyst Loading (mol%) | Reaction Conditions | Reference |
| Ruthenium octa-n-butoxy-naphthalocyanine | Aniline and Ethyl Diazoacetate | 91-95% | 0.0125 | C₂H₄Cl₂, 40 °C, Ar atmosphere | [1] |
Electrochemical CO₂ Reduction
Metallophthalocyanines, including those with tin centers, are emerging as promising electrocatalysts for the conversion of carbon dioxide into valuable chemical feedstocks.
| Catalyst | Product | Faradaic Efficiency (%) | Turnover Frequency (TOF) | Electrolyte/Potential | Reference |
| Zinc-metallophthalocyanine/Polyoxometalate | Carbon Monoxide (CO) | up to 96.2 | > 2060 h⁻¹ | Not specified | Not specified |
| Iron Phthalocyanine-Graphene | Carbon Monoxide (CO) | > 90 | Not specified | Not specified | Not specified |
| Tin(II) Phthalocyanine@Mesoporous Ceria (Photocatalyst) | Methanol (CH₃OH) | Not applicable | 97.5 µmol h⁻¹ g⁻¹ cat | Triethylamine (sacrificial agent) | Not specified |
| Tin(II) Phthalocyanine@Mesoporous Ceria (Photocatalyst) | Carbon Monoxide (CO) | Not applicable | 35.0 µmol h⁻¹ g⁻¹ cat | Triethylamine (sacrificial agent) | Not specified |
Oxidation Reactions
Cobalt phthalocyanine derivatives have been extensively studied for their catalytic activity in oxidation reactions, particularly for the oxidation of thiols.
| Catalyst | Substrate | Turnover Number (TON) | Initial Reaction Rate (µmol/sec) | Oxygen Consumption (µmol/min) | Reference |
| Cobalt(II) Phthalocyanine with Furan Chalcone | 2-Mercaptoethanol | 16.6 | 0.293 | 10.06 | Not specified |
| Cobalt(II) Phthalocyanine with Thiophene Chalcone | 2-Mercaptoethanol | 15.9 | 0.213 | 9.88 | Not specified |
Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction is a critical process in fuel cells and metal-air batteries. Cobalt phthalocyanine-based materials are considered promising non-precious metal catalysts for this reaction.
| Catalyst | Electron Transfer Number (n) | Onset Potential (V vs. RHE) | Stability | Reference |
| Poly(Co(II)TPpPc)-MWCNT hybrid | ~4 | 0.803 | Stable for 100 LSV scans | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative data tables. These protocols can be adapted for benchmarking the catalytic activity of Tin(II) 2,3-naphthalocyanine.
General Procedure for Ruthenium Naphthalocyanine-Catalyzed Carbene Insertion
A solution of the aniline substrate (0.5 mmol) and ethyl diazoacetate (1.05 mmol) in 1,2-dichloroethane (0.5 mL) is prepared under an argon atmosphere. The ruthenium octa-n-butoxy-naphthalocyanine catalyst is then added at a loading of 0.0125 mol%. The reaction mixture is stirred at 40 °C. The progress of the reaction and the product yield are monitored and determined by ¹H NMR spectroscopy.[1]
Electrochemical CO₂ Reduction with Metallophthalocyanine Catalysts
Catalyst Ink Preparation: A specific amount of the metallophthalocyanine catalyst is dispersed in a mixture of deionized water, isopropanol, and Nafion solution by ultrasonication to form a homogeneous ink.
Electrode Preparation: A defined volume of the catalyst ink is drop-casted onto a gas diffusion electrode (GDE) or a glassy carbon electrode and dried under ambient conditions.
Electrochemical Measurements: The electrochemical reduction of CO₂ is carried out in a gas-tight H-cell separated by a proton exchange membrane. A platinum foil and a saturated calomel electrode (SCE) or Ag/AgCl are typically used as the counter and reference electrodes, respectively. The catholyte is a CO₂-saturated aqueous electrolyte, such as 0.5 M KHCO₃. The reaction products in the gas and liquid phases are analyzed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, respectively. The Faradaic efficiency for each product is calculated from the total charge passed and the amount of product generated. The turnover frequency (TOF) is calculated by normalizing the production rate to the number of active sites.
Catalytic Oxidation of 2-Mercaptoethanol
The catalytic oxidation of 2-mercaptoethanol is typically carried out in a thermostated glass reactor equipped with a magnetic stirrer and an oxygen inlet. The cobalt(II) phthalocyanine catalyst is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF). The reaction is initiated by adding 2-mercaptoethanol to the catalyst solution under a constant flow of oxygen. The oxygen consumption is monitored using a gas burette. The initial reaction rate is determined from the initial slope of the oxygen consumption curve. The turnover number (TON) is calculated as the moles of substrate converted per mole of catalyst.
Evaluation of Oxygen Reduction Reaction (ORR) Activity
Catalyst Ink and Electrode Preparation: The catalyst ink is prepared by dispersing the catalyst material in a mixture of ethanol and Nafion solution. The ink is then deposited onto a glassy carbon rotating disk electrode (RDE) and dried.
Electrochemical Measurements: The ORR activity is evaluated by linear sweep voltammetry (LSV) in an O₂-saturated electrolyte (e.g., 0.1 M KOH) at various rotation speeds. A platinum wire and an Ag/AgCl electrode are used as the counter and reference electrodes, respectively. The number of electrons transferred during the ORR is determined from the Koutecky-Levich plots derived from the LSV data. The stability of the catalyst is assessed by performing repeated LSV scans.[2]
Visualizing Catalytic Mechanisms
Understanding the underlying mechanism of a catalytic reaction is crucial for catalyst design and optimization. This section provides a generalized catalytic cycle for the electrochemical reduction of CO₂ by a metallophthalocyanine (MPc) catalyst, a reaction of significant interest for this class of compounds.
References
- 1. Non-aggregated ruthenium naphthalocyanine enabling homogeneous carbene insertion into N–H bonds at low catalyst loading - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03263B [pubs.rsc.org]
- 2. Tetraphenolphthalein Cobalt(II) Phthalocyanine Polymer Modified with Multiwalled Carbon Nanotubes as an Efficient Catalyst for the Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Efficacy of Tin(II) 2,3-Naphthalocyanine-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of Tin(II) 2,3-naphthalocyanine (SnNc) as a photosensitizer in photodynamic therapy (PDT). While direct comparative studies on the therapeutic efficacy of SnNc are limited in publicly available literature, this document outlines the fundamental principles, experimental methodologies, and key efficacy parameters based on research of closely related naphthalocyanine and phthalocyanine compounds. This guide will enable researchers to understand the translational potential of SnNc from laboratory models to preclinical studies.
Tin(II) 2,3-naphthalocyanine is a promising second-generation photosensitizer due to its strong absorption in the near-infrared (NIR) region (around 700-900 nm).[1] This spectral property is highly advantageous for PDT as it allows for deeper light penetration into biological tissues, potentially enabling the treatment of more deep-seated or larger tumors.[2][3]
The Mechanism of Naphthalocyanine-Based Photodynamic Therapy
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cell death.[3] Upon activation by light, the photosensitizer, such as Tin(II) 2,3-naphthalocyanine, transitions from its ground state to an excited triplet state. This excited state can then react with molecular oxygen via two primary pathways to produce cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), which is highly reactive and causes localized cellular damage, leading to apoptosis, necrosis, and autophagy of tumor cells.[3]
In Vitro Efficacy Assessment
In vitro studies are foundational for evaluating the phototoxic potential of a photosensitizer. These experiments are conducted on cancer cell lines in a controlled laboratory setting to determine the compound's cellular uptake, subcellular localization, and its ability to induce cell death upon light activation.
Experimental Protocol: In Vitro Phototoxicity Assay
A standard protocol for assessing the in vitro efficacy of Tin(II) 2,3-naphthalocyanine would involve the following steps:
-
Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, or MCF-7 for breast cancer) are cultured in appropriate media until they reach a suitable confluency.
-
Incubation with Photosensitizer: The cells are incubated with varying concentrations of SnNc for a predetermined period (e.g., 24 hours) to allow for cellular uptake.
-
Irradiation: The cells are then exposed to a specific dose of NIR light (e.g., using a laser or LED array) at a wavelength corresponding to the absorption maximum of SnNc.
-
Viability Assay: Following a post-irradiation incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to kill 50% of the cells at a given light dose.
References
- 1. TIN II 2,3-NAPHTHALOCYANINE CAS#: 110479-58-8 [chemicalbook.com]
- 2. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Tin(II) 2,3-Naphthalocyanine in Singlet Oxygen Generation: A Comparative Analysis
For Immediate Release
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount, with its capacity for singlet oxygen generation being a critical determinant of its therapeutic potential. This guide provides a quantitative analysis of singlet oxygen generation by Tin(II) 2,3-naphthalocyanine (SnNc), offering a comparative perspective against other common photosensitizers for researchers, scientists, and drug development professionals.
Comparative Analysis of Singlet Oxygen Quantum Yields
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Zinc Phthalocyanine (ZnPc) | DMSO | 0.56 | [1] |
| Aluminum Phthalocyanine Chloride | DMSO | 0.34-0.42 | [2] |
| Silicon(IV) Phthalocyanine derivative (Q-Si1a) | DMSO | 0.94 |
Note: The singlet oxygen quantum yield can vary depending on the solvent, aggregation state, and the specific chemical substitutions on the macrocycle.
Experimental Protocol: Quantification of Singlet Oxygen Generation using the 1,3-Diphenylisobenzofuran (DPBF) Assay
The following protocol outlines a standard method for determining the singlet oxygen quantum yield of a photosensitizer using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap. DPBF reacts irreversibly with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.
Materials:
-
Tin(II) 2,3-naphthalocyanine (or other photosensitizer)
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue, Zinc Phthalocyanine)
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength for photosensitizer excitation (e.g., laser, LED)
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the photosensitizer (e.g., SnNc) and the reference photosensitizer in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent. The concentration should be such that the initial absorbance at its maximum absorption wavelength (around 415 nm) is between 1.0 and 1.5.
-
-
Experimental Setup:
-
In a quartz cuvette, mix the photosensitizer solution and the DPBF solution.
-
Place the cuvette in the sample holder of the UV-Vis spectrophotometer.
-
Position the light source to irradiate the sample within the spectrophotometer.
-
-
Measurement:
-
Record the initial absorbance spectrum of the solution, paying close attention to the absorbance of DPBF at its maximum wavelength.
-
Irradiate the sample with the light source for a set period (e.g., 10-30 seconds).
-
Immediately after irradiation, record the absorbance spectrum of the solution again.
-
Repeat the irradiation and measurement steps for several time intervals until a significant decrease in DPBF absorbance is observed.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.
-
Determine the rate of DPBF decomposition from the slope of this plot.
-
The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation:
ΦΔsample = ΦΔref * (ksample / kref) * (Iabs,ref / Iabs,sample)
Where:
-
ΦΔref is the known singlet oxygen quantum yield of the reference photosensitizer.
-
ksample and kref are the rates of DPBF decomposition for the sample and the reference, respectively.
-
Iabs,sample and Iabs,ref are the rates of light absorption by the sample and the reference photosensitizers, respectively.
-
Visualizing the Experimental Workflow and Biological Impact
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for quantifying singlet oxygen and a key signaling pathway initiated by singlet oxygen in a biological context.
References
Assessing the Purity of Synthesized Tin(II) 2,3-Naphthalocyanine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity Tin(II) 2,3-naphthalocyanine, a molecule of significant interest in materials science and photodynamic therapy, necessitates robust analytical methods to accurately determine its purity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for this purpose. Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their needs.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Determination
Reverse-phase HPLC is a highly effective method for assessing the purity of Tin(II) 2,3-naphthalocyanine and separating it from starting materials, byproducts, and degradation products. The significant difference in polarity between the non-polar naphthalocyanine macrocycle and more polar impurities allows for excellent chromatographic resolution.
Proposed Experimental Protocol for HPLC Analysis
This protocol is a model method adapted from established procedures for analogous metallophthalocyanines and porphyrins. Optimization may be required for specific instrumentation and impurity profiles.
1. Sample Preparation:
-
Dissolve a precisely weighed sample (approximately 1 mg) of the synthesized Tin(II) 2,3-naphthalocyanine in a suitable solvent in which it is fully soluble, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (minutes) % Solvent A % Solvent B 0 30 70 20 0 100 25 0 100 26 30 70 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitoring at the Q-band absorption maximum of Tin(II) 2,3-naphthalocyanine (typically in the near-IR region, around 700-800 nm) is recommended for high sensitivity and selectivity. A DAD can be used to scan a wider range to detect impurities with different spectral properties.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main Tin(II) 2,3-naphthalocyanine peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a powerful technique for quantifying purity, a comprehensive analysis often involves complementary methods to confirm identity and structure. The following table compares HPLC with other common analytical techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities, separation of isomers. | High sensitivity, excellent resolution, quantitative accuracy, well-established methodology. | Requires a soluble sample, may not detect impurities that do not absorb at the detection wavelength. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities with different chemical environments. | Provides detailed structural information, can identify and quantify NMR-active impurities. | Lower sensitivity compared to HPLC, complex spectra for large molecules, may not detect NMR-silent impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities with different masses. | High sensitivity, provides exact mass information, can be coupled with HPLC (LC-MS). | May not be quantitative without appropriate standards, can be difficult to distinguish isomers. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N, etc. | Confirmation of elemental composition and empirical formula. | Provides information on bulk purity and confirms the expected elemental ratios. | Does not provide information on the nature of impurities, requires a highly pure sample for accurate results. |
Experimental Workflow for Synthesis, Purification, and Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and purity assessment of Tin(II) 2,3-naphthalocyanine.
Caption: Workflow for the synthesis and purity assessment of Tin(II) 2,3-naphthalocyanine.
Concluding Remarks
For the routine assessment and quality control of synthesized Tin(II) 2,3-naphthalocyanine, HPLC stands out as a robust, sensitive, and quantitative method. However, for the initial characterization of a newly synthesized batch and to ensure the absence of structurally similar impurities, a multi-technique approach is highly recommended. Combining the quantitative power of HPLC with the structural insights from NMR and the molecular weight confirmation from mass spectrometry provides the highest level of confidence in the purity and identity of the final product. Elemental analysis serves as a final check on the bulk elemental composition. This comprehensive analytical strategy is crucial for ensuring the reliability and reproducibility of research and development in fields utilizing this important macrocyclic compound.
Computational Modeling as a Validation Tool for Experimental Results of Tin(II) 2,3-Naphthalocyanine in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of novel photosensitizers for photodynamic therapy (PDT) necessitates a thorough understanding of their photophysical and photochemical properties. Tin(II) 2,3-naphthalocyanine has emerged as a promising candidate due to its strong absorption in the near-infrared (NIR) region, a spectral window optimal for deep tissue penetration. This guide provides a comparative analysis of experimental findings and computational modeling for Tin(II) 2,3-naphthalocyanine, highlighting the synergy between these approaches in validating its potential as a PDT agent. While direct experimental data on the photodynamic efficacy of Tin(II) 2,3-naphthalocyanine is limited, this guide draws upon available data for the compound and its close analogs to provide a comprehensive overview.
Unveiling Molecular Properties: A Head-to-Head Comparison
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer a powerful means to predict and interpret the electronic and optical properties of photosensitizers. These theoretical predictions, when juxtaposed with experimental data, provide a robust validation of the molecule's behavior.
| Property | Experimental Value | Computational Prediction (Representative) | Methodology |
| Maximum Absorption (Q-band) | 735-858 nm (in various solvents)[1][2] | ~790 nm (TD-DFT/B3LYP for a model tin naphthalocyanine) | UV-Vis Spectroscopy |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 ± 0.1 eV[2] | -4.95 eV (DFT/B3LYP for a model tin naphthalocyanine) | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.7 ± 0.1 eV[2] | -3.68 eV (DFT/B3LYP for a model tin naphthalocyanine) | Cyclic Voltammetry |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available for Tin(II) 2,3-naphthalocyanine. For comparison, Zinc Phthalocyanine ΦΔ ≈ 0.5-0.7. | Prediction requires specialized computational protocols. | Chemical trapping (e.g., with 1,3-diphenylisobenzofuran) or direct phosphorescence detection. |
| In Vitro Phototoxicity (IC50) | Data not available for Tin(II) 2,3-naphthalocyanine. | Not directly predictable with standard quantum chemistry methods. Requires multiscale modeling. | Cell viability assays (e.g., MTT, PrestoBlue) on cancer cell lines. |
Note: Computational predictions for a model tin naphthalocyanine are used as representative values due to the lack of a dedicated computational study on Tin(II) 2,3-naphthalocyanine's PDT properties in the reviewed literature. The accuracy of these predictions is highly dependent on the chosen functional and basis set.
Experimental and Computational Workflows: A Visual Guide
To facilitate a clearer understanding of the methodologies, the following diagrams illustrate the typical experimental and computational workflows for evaluating a photosensitizer like Tin(II) 2,3-naphthalocyanine.
References
Safety Operating Guide
Proper Disposal of Tinii2,3-naphthalocyanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Tinii2,3-naphthalocyanine, a tin-containing macrocyclic compound.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are recommended.[3][4]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.[3][4]
-
Lab Coat: A standard lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate respirator may be necessary.[5]
Quantitative Data Summary
For a quick reference, the following table summarizes the key hazard information for the analogous compound, Tin(II) phthalocyanine.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with federal, state, and local regulations for hazardous waste.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9]
Step 1: Waste Identification and Labeling
-
Designate as Hazardous Waste: As soon as this compound is deemed a waste product, it must be labeled as "Hazardous Waste."[6]
-
Complete a Hazardous Waste Tag: Affix a hazardous waste tag to the container. This tag must include:
Step 2: Container Management
-
Use a Compatible Container: The waste must be stored in a container that is in good condition, free of leaks, and compatible with the chemical.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding more waste.[6]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10]
Step 3: Waste Segregation and Storage
-
Segregate Incompatible Wastes: Store the this compound waste separately from other incompatible waste streams to prevent dangerous chemical reactions.[6]
-
Designated Storage Area: Keep the waste container in a designated and well-ventilated hazardous waste accumulation area, such as a chemical fume hood.[10]
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and disposal of hazardous waste.[7]
-
Schedule a Pickup: Follow your institution's specific procedures to schedule a pickup for the hazardous waste.
-
Professional Disposal: The EHS department will ensure that the this compound waste is transported to and processed at a licensed hazardous waste disposal facility.[10] The recommended disposal method for the analogous Tin(II) phthalocyanine is to "Dispose of contents/ container to an approved waste disposal plant."[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of Tinii2,3-naphthalocyanine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tinii2,3-naphthalocyanine. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate risks of exposure, a comprehensive approach combining appropriate personal protective equipment and engineering controls is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Respiratory Protection | NIOSH-approved particulate respirator | To prevent inhalation of the powdered compound. |
| Eye and Face Protection | Chemical safety goggles and face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat, closed-toe shoes | To protect skin and clothing from contamination. |
| Engineering Controls | Specification | Purpose |
| Ventilation | Fume hood | To minimize inhalation exposure to the powdered form and any potential vapors from solutions. |
| Safety Equipment | Eyewash station and safety shower | For immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to minimize the risk of contamination and exposure. The following protocol outlines the essential steps for handling this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
